JBP485
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
211868-63-2 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(3S,7R,8aS)-7-hydroxy-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O4/c11-3-5-8(14)10-2-4(12)1-6(10)7(13)9-5/h4-6,11-12H,1-3H2,(H,9,13)/t4-,5+,6+/m1/s1 |
InChI Key |
FUYZNZHRVJWTLT-SRQIZXRXSA-N |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CO)O |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JBP-485; JBP 485; JBP485; Cyclo-trans-4-L-hydroxyprolyl-L-serine |
Origin of Product |
United States |
Foundational & Exploratory
JBP485 Dipeptide: A Technical Guide to its Origin, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBP485, a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has emerged as a promising therapeutic agent with significant protective effects against drug-induced nephrotoxicity. This technical guide provides a comprehensive overview of the origin, synthesis, and mechanism of action of this compound. Initially isolated from a hydrolysate of human placenta, this compound can also be chemically synthesized. Its primary mechanism of action involves the dual inhibition of renal organic anion transporters (OAT1 and OAT3) and dehydropeptidase-I (DHP-I), which mitigates the renal accumulation and metabolism of certain drugs, thereby reducing their nephrotoxic potential. This document details the experimental protocols for key in vitro and in vivo studies that have elucidated these mechanisms and presents quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.
Introduction
Drug-induced nephrotoxicity is a significant clinical concern, often limiting the therapeutic potential of essential medications. The development of renoprotective agents is therefore of paramount importance. This compound, a dipeptide, has demonstrated notable anti-apoptotic and antioxidant properties. It was first identified as a component of Laennec, a human placenta hydrolysate that has been used clinically for the treatment of chronic hepatic diseases.[1] Subsequent research has revealed that this compound can be chemically synthesized, ensuring a pure and pathogen-free source for therapeutic development. This guide will delve into the technical details of this compound, from its origins to its molecular interactions and the experimental methodologies used to characterize its activity.
Origin of this compound
This compound has a dual origin: it is a naturally occurring dipeptide that can also be produced through chemical synthesis.
Isolation from Natural Sources
This compound was first isolated from Laennec, a commercially available hydrolysate of human placenta.[1] The isolation process from this complex biological mixture involves enzymatic hydrolysis, followed by purification steps to yield the pure dipeptide. While specific, detailed industrial protocols for the isolation of this compound from Laennec are proprietary, the general principles involve:
-
Enzymatic Hydrolysis: Human placental tissue is subjected to enzymatic digestion, typically using proteases like pepsin, to break down proteins into smaller peptides and amino acids.
-
Fractionation and Purification: The resulting hydrolysate is then subjected to a series of chromatographic techniques to separate the various components. These methods may include size-exclusion chromatography to isolate peptides of a specific molecular weight range, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to purify the target dipeptide, this compound, based on its hydrophobicity.
Chemical Synthesis
Chemical synthesis provides a controlled and reproducible method for obtaining high-purity this compound. The synthesis of cyclic dipeptides like this compound, also known as diketopiperazines, can be achieved through various methods. One referenced method for the synthesis of this compound is a modified Nitecki method. While the specific modifications for this compound are not detailed in the available literature, a general approach for the synthesis of a cyclo(prolyl-seryl) dipeptide would involve the following key steps:
-
Protection of Amino Acids: The reactive functional groups of the precursor amino acids, L-hydroxyproline and L-serine, are protected to prevent unwanted side reactions during peptide bond formation. The amino group is typically protected with a group like fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), while the carboxylic acid group is protected as an ester (e.g., methyl or ethyl ester). The hydroxyl groups of hydroxyproline and serine would also require protection.
-
Dipeptide Formation: The protected L-hydroxyproline and L-serine are coupled to form a linear dipeptide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are selectively removed.
-
Cyclization: The deprotected linear dipeptide is induced to undergo intramolecular cyclization to form the diketopiperazine ring of this compound. This is often achieved by heating the dipeptide methyl ester.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure cyclo-trans-4-L-hydroxyprolyl-L-serine.
Mechanism of Action: Dual Inhibition of OATs and DHP-I
The primary mechanism underlying the renoprotective effects of this compound is its ability to act as a dual inhibitor of renal organic anion transporters (OATs) and renal dehydropeptidase-I (DHP-I). This dual inhibition is crucial in preventing the nephrotoxicity of drugs like imipenem.
-
Organic Anion Transporters (OATs): OAT1 and OAT3 are transporters located on the basolateral membrane of renal proximal tubular cells. They are responsible for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the kidney cells for subsequent excretion. By inhibiting OAT1 and OAT3, this compound reduces the intracellular accumulation of nephrotoxic drugs in the kidney, thereby minimizing their damaging effects.
-
Dehydropeptidase-I (DHP-I): DHP-I is an enzyme located on the brush border membrane of renal proximal tubular cells. It is responsible for the metabolism of certain drugs, such as the antibiotic imipenem. The metabolites of some drugs can be more toxic than the parent compound. By inhibiting DHP-I, this compound prevents the formation of these potentially harmful metabolites.
The synergistic effect of inhibiting both the uptake (via OATs) and metabolism (via DHP-I) of nephrotoxic drugs makes this compound a potent renoprotective agent.
Signaling Pathway Diagram
Caption: this compound's dual inhibition of OATs and DHP-I.
Quantitative Data
The inhibitory activity of this compound against OATs and DHP-I has been quantified in several studies.
| Target | Substrate | IC50 Value (μM) | Reference |
| Human OAT1 | Imipenem | 20.86 ± 1.39 | |
| Human OAT3 | Imipenem | 46.48 ± 1.27 | |
| Renal DHP-I | Imipenem | 12.15 ± 1.22 | |
| Human OAT1 | Aristolochic Acid I | 89.8 ± 12.3 | [2] |
| Human OAT3 | Aristolochic Acid I | 90.98 ± 10.27 | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro OAT Inhibition Assay
This protocol describes the determination of this compound's inhibitory effect on OAT1 and OAT3 transporters using a cell-based assay.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 (hOAT1-HEK293) or human OAT3 (hOAT3-HEK293).
-
Methodology:
-
Cell Culture: hOAT1-HEK293 and hOAT3-HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic (e.g., G418) to maintain transporter expression.
-
Uptake Assay:
-
Cells are seeded in 24-well plates and grown to confluence.
-
Prior to the assay, cells are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are then incubated with a solution containing a known OAT substrate (e.g., radiolabeled p-aminohippurate for OAT1 or estrone-3-sulfate for OAT3) in the presence of varying concentrations of this compound.
-
After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is stopped by washing the cells with ice-cold transport buffer.
-
Cells are lysed, and the intracellular concentration of the substrate is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS).
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the substrate uptake, is calculated by fitting the data to a dose-response curve.
-
In Vitro DHP-I Inhibition Assay
This protocol outlines the procedure to measure the inhibitory activity of this compound on renal DHP-I.
-
Enzyme Source: Renal DHP-I can be obtained from rat kidney tissue homogenates.
-
Methodology:
-
Enzyme Preparation: Rat kidneys are homogenized in a suitable buffer, and the membrane fraction containing DHP-I is isolated by centrifugation.
-
Metabolism Assay:
-
The DHP-I substrate (e.g., imipenem) is incubated with the prepared enzyme in the presence of varying concentrations of this compound.
-
The reaction is carried out at 37°C for a specific duration.
-
The reaction is terminated, and the amount of remaining substrate or the amount of formed metabolite is quantified by LC-MS/MS.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of substrate metabolism against the concentration of this compound.
-
In Vivo Nephrotoxicity Animal Model
This protocol describes a general procedure for evaluating the protective effect of this compound against drug-induced kidney injury in an animal model.
-
Animal Model: Male New Zealand white rabbits or Wistar rats are commonly used.
-
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Induction of Nephrotoxicity: A nephrotoxic drug (e.g., imipenem at 200 mg/kg) is administered intravenously to the animals.
-
Treatment: this compound is co-administered with the nephrotoxic agent. A control group receives the vehicle, a group receives the nephrotoxic agent alone, and another group may receive this compound alone to assess its intrinsic effects.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of toxicity. Blood samples are collected at various time points to measure markers of kidney function, such as blood urea nitrogen (BUN) and creatinine (CRE). Urine may also be collected for analysis.
-
Histopathology: At the end of the study, animals are euthanized, and their kidneys are collected for histopathological examination to assess the degree of tissue damage.
-
Data Analysis: Statistical analysis is performed to compare the markers of kidney function and the histopathological scores between the different treatment groups.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo this compound studies.
Conclusion
This compound is a dipeptide of significant interest due to its well-defined mechanism of action in protecting against drug-induced nephrotoxicity. Its dual inhibitory effect on OAT1/OAT3 and DHP-I provides a robust strategy for mitigating renal damage caused by certain therapeutic agents. The ability to produce this compound through both isolation from a natural source and chemical synthesis offers flexibility for its development as a pharmaceutical agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential adjunctive therapy to improve the safety profile of essential medications.
References
JBP485: A Deep Dive into its Renoprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the renoprotective effects of JBP485, a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine. This compound has demonstrated significant potential in mitigating drug-induced nephrotoxicity through a multi-faceted approach involving the modulation of renal transporters, attenuation of oxidative stress, and inhibition of apoptosis in renal cells.
Core Mechanisms of Action in Renal Cells
This compound exerts its protective effects in the kidneys through several key mechanisms:
-
Inhibition of Organic Anion Transporters (OATs): this compound acts as a competitive inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).[1] These transporters are crucial for the uptake of various drugs and endogenous compounds from the blood into the renal proximal tubular cells. By blocking OAT1 and OAT3, this compound reduces the intracellular accumulation of nephrotoxic substances, thereby preventing cellular injury.[2][1]
-
Modulation of Renal Efflux Transporters: this compound has been shown to regulate the expression of several other key renal transporters. It can up-regulate the expression of Multidrug Resistance-associated Protein 2 (Mrp2), P-glycoprotein (P-gp), and Multidrug and Toxin Extrusion Protein 1 (Mate1), which are involved in the efflux of toxins from renal cells into the urine.[2][1][3] This enhances the elimination of harmful substances from the kidney.[2][1]
-
Antioxidant and Anti-apoptotic Effects: this compound exhibits potent antioxidant properties by upregulating the expression of key antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[1] It also increases the activity of superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA) and intracellular reactive oxygen species (ROS).[2][1][3] Furthermore, this compound demonstrates anti-apoptotic activity by modulating the expression of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[2][1][3]
-
Inhibition of Dehydropeptidase-I (DHP-I): this compound is also an inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the metabolism of certain drugs, such as imipenem, into potentially more nephrotoxic metabolites.[4][5] By inhibiting DHP-I, this compound improves the stability of these drugs and reduces the formation of harmful byproducts.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Inhibition of Transporter Activity by this compound
| Transporter | Substrate | Cell Line | IC50 of this compound (μM) | Type of Inhibition | Reference |
| hOAT1 | Aristolochic Acid I | HEK293 | 89.8 ± 12.3 | Competitive | [6] |
| hOAT3 | Aristolochic Acid I | HEK293 | 90.98 ± 10.27 | Competitive | [6] |
| hOAT1 | Imipenem | HEK293 | 20.86 ± 1.39 | Competitive | [5] |
| hOAT3 | Imipenem | HEK293 | 46.48 ± 1.27 | Competitive | [5] |
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme | Substrate | Source | IC50 of this compound (μM) | Reference |
| Dehydropeptidase-I (DHP-I) | Imipenem | Rabbit Kidney | 12.15 ± 1.22 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its effects.
Figure 1: this compound competitively inhibits OAT1/3-mediated uptake of nephrotoxic drugs.
Figure 2: this compound antioxidant and anti-apoptotic signaling pathways.
Figure 3: General experimental workflow for evaluating the effects of this compound.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments cited in the literature.
In Vitro Cell Viability and Cytotoxicity Assays
-
Cell Lines:
-
NRK-52E (normal rat kidney epithelial cells) were used to assess the protective effects of this compound against aristolochic acid I (AAI)-induced cytotoxicity.[2][1]
-
HK-2 (human kidney 2) cells were used to evaluate the protective effects of this compound against imipenem-induced nephrotoxicity.[4][5]
-
-
Treatment:
-
Cells were pre-incubated with varying concentrations of this compound before being exposed to the nephrotoxic agent (e.g., AAI or imipenem).
-
-
Assay:
-
Cell viability was typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 490 nm) to determine the percentage of viable cells relative to a control group.
-
Transporter Uptake Assays
-
Cell Lines:
-
Methodology:
-
Cells were incubated with a known substrate of the transporter (e.g., AAI or imipenem) in the presence or absence of varying concentrations of this compound.
-
The intracellular concentration of the substrate was then measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Kinetic parameters (Km and Vmax) were determined by performing uptake assays with varying substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive).[4]
-
In Vivo Animal Studies
-
Animal Models:
-
Treatment:
-
This compound was co-administered with the nephrotoxic agent, and the effects were compared to groups receiving the toxic agent alone, this compound alone, and a control group.
-
-
Endpoints:
-
Biochemical markers: Blood urea nitrogen (BUN) and serum creatinine (CRE) levels were measured to assess renal function.[2][1][3][7]
-
Histopathology: Kidney tissues were collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for pathological changes such as glomerular shrinkage, tubule dilatation, and necrosis.[2][1][8]
-
Western Blotting: The protein expression levels of transporters (OAT1, OAT3, Mrp2, etc.), antioxidant enzymes (HO-1, NQO1), and apoptotic markers (Bcl-2, Bax) in kidney tissue lysates were determined.[2][1][3][9]
-
Measurement of Oxidative Stress Markers
-
Sample: Kidney tissue homogenates from in vivo studies or cell lysates from in vitro experiments.
-
Assays:
-
Superoxide Dismutase (SOD) activity: Measured using commercially available kits.
-
Malondialdehyde (MDA) levels: A marker of lipid peroxidation, also measured using commercial kits.
-
Intracellular Reactive Oxygen Species (ROS): Detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cell-based assays.[2][1]
-
This guide provides a foundational understanding of the multifaceted mechanism of action of this compound in renal cells. The compiled data and experimental outlines offer valuable insights for researchers and professionals in the field of nephrology and drug development. Further investigation into the specific effects on different renal cell types, such as podocytes, and the direct impact on albuminuria will be crucial for the continued development of this compound as a potential therapeutic agent for kidney diseases.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 3. This compound attenuates vancomycin-induced nephrotoxicity by regulating the expressions of organic anion transporter (Oat) 1, Oat3, organic cation transporter 2 (Oct2), multidrug resistance-associated protein 2 (Mrp2) and P-glycoprotein (P-gp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 6. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in expression of renal Oat1, Oat3 and Mrp2 in cisplatin-induced acute renal failure after treatment of this compound in rats [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JBP485: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBP485, a cyclic dipeptide with the structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has emerged as a promising therapeutic agent with significant antioxidant and anti-inflammatory properties.[1][2] Initially isolated from human placental hydrolysate, this compound has demonstrated protective effects in a variety of preclinical models, particularly in the context of drug-induced nephrotoxicity and inflammatory bowel disease.[1][3] This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Antioxidant Pathways of this compound
This compound exerts its antioxidant effects by modulating key enzymatic pathways involved in the cellular defense against oxidative stress. The primary mechanism appears to be the upregulation of endogenous antioxidant enzymes and the reduction of lipid peroxidation.
Modulation of Antioxidant Enzymes
This compound has been shown to increase the expression and activity of several critical antioxidant enzymes, including Superoxide Dismutase (SOD), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2]
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thereby mitigating the damage caused by reactive oxygen species (ROS).
-
Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that plays a crucial role in cellular protection against oxidative stress. Its induction by this compound suggests an activation of cellular defense mechanisms.[1]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones and subsequent ROS production.[1]
Reduction of Lipid Peroxidation
A key indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. Studies have demonstrated that this compound treatment significantly reduces MDA levels in tissues subjected to oxidative stress.[1][2]
The Nrf2 Signaling Pathway
The coordinated upregulation of SOD, HO-1, and NQO1 strongly suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of a battery of antioxidant and cytoprotective genes. While direct evidence of this compound-induced Nrf2 activation and nuclear translocation requires further investigation, the observed downstream effects are consistent with the activation of this critical protective pathway.
Quantitative Data: Antioxidant Effects of this compound
| Parameter | Model | Treatment | Result | Reference |
| MDA Levels | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly decreased compared to AAI-alone group. | [1][2] |
| SOD Levels | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly increased compared to AAI-alone group. | [1][2] |
| HO-1 Expression | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly upregulated compared to AAI-alone group. | [1] |
| NQO1 Expression | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly increased compared to AAI-alone group. | [1] |
Anti-inflammatory Pathways of this compound
This compound demonstrates potent anti-inflammatory effects by inhibiting the production and release of key pro-inflammatory cytokines. This action is likely mediated through the modulation of the NF-κB signaling pathway.
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to significantly inhibit the release of several pro-inflammatory cytokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation.
-
Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory responses.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in chronic inflammatory conditions.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. The ability of this compound to suppress these cytokines suggests a potential inhibitory effect on the NF-κB pathway. This could occur through various mechanisms, such as preventing the phosphorylation and degradation of IκBα, which would in turn block the nuclear translocation of the active NF-κB dimer.
Quantitative Data: Anti-inflammatory Effects of this compound
| Parameter | Model | Treatment | Result | Reference |
| Paw Swelling | Anti-CII mAbs + LPS-induced paw edema in mice | This compound (25 mg/kg, p.o.) | Markedly inhibited paw swelling. | [3] |
| Colon-to-Body Weight Ratio | DNBS-induced colitis in rats | This compound (25 and 100 mg/kg, p.o.) | Significantly decreased the ratio (p<0.01). | [3] |
| Pro-inflammatory Cytokine Release | Human Peripheral Blood Mononuclear Leukocytes (PBMNL) | This compound (1000 µM) | Significantly inhibited the release of TNF-α, IL-1β, and IL-6. | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the antioxidant and anti-inflammatory effects of this compound.
In Vivo Models
-
Animals: Male Sprague-Dawley rats.
-
Induction of Nephrotoxicity: Intraperitoneal injection of AAI.
-
This compound Administration: Co-administration of this compound with AAI.
-
Outcome Measures:
-
Serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathological examination of kidney tissue.
-
Measurement of MDA and SOD levels in kidney homogenates.
-
Western blot analysis of HO-1 and NQO1 expression in kidney lysates.
-
-
Animals: Male C57BL/6 mice.
-
Induction of Colitis: Administration of DSS in drinking water.
-
This compound Administration: Oral gavage of this compound.
-
Outcome Measures:
-
Disease Activity Index (DAI) score (body weight loss, stool consistency, and rectal bleeding).
-
Colon length and colon-to-body weight ratio.
-
Histopathological analysis of colon tissue.
-
Measurement of pro-inflammatory cytokine levels in colon tissue homogenates.
-
In Vitro Assays
-
Renal Epithelial Cells: Normal Rat Kidney (NRK-52E) cells are commonly used to model drug-induced cytotoxicity.
-
Immune Cells: Human Peripheral Blood Mononuclear Leukocytes (PBMNLs) are used to assess the effects on cytokine release.
-
MDA Assay: Thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA levels in tissue homogenates or cell lysates.
-
SOD Activity Assay: Commercially available kits are used to measure SOD activity, often based on the inhibition of a colorimetric reaction.
-
Western Blotting: Standard Western blot protocols are used to quantify the protein expression of HO-1 and NQO1. Primary antibodies specific to these proteins are used, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are used to quantify the concentrations of TNF-α, IL-1β, and IL-6 in cell culture supernatants or tissue homogenates.
Conclusion
This compound is a potent dipeptide with well-defined antioxidant and anti-inflammatory properties. Its mechanism of action involves the upregulation of key antioxidant enzymes, likely through the Nrf2 pathway, and the inhibition of pro-inflammatory cytokine production, suggesting a modulatory role on the NF-κB pathway. The preclinical data strongly support its therapeutic potential in conditions characterized by oxidative stress and inflammation. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in human diseases. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the further exploration and clinical application of this compound.
References
JBP485: A Potent Inhibitor of Apoptosis in Cellular Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JBP485, a synthetically produced dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprol-L-serine, has emerged as a promising therapeutic agent with significant anti-apoptotic properties.[1][2] Initially identified for its antihepatitic and antioxidant activities, recent research has illuminated its potent role in protecting cells from programmed cell death, particularly in the context of drug-induced nephrotoxicity.[1][2] This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and signaling pathways associated with the anti-apoptotic effects of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis. Its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, autoimmune disorders, and tissue damage from xenobiotics. The ability to modulate apoptotic pathways presents a significant therapeutic opportunity. This compound has demonstrated a notable capacity to inhibit apoptosis, primarily by modulating the expression of key regulatory proteins within the B-cell lymphoma-2 (Bcl-2) family.[1] This document synthesizes the current understanding of this compound's anti-apoptotic functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: Modulation of the Bcl-2 Family
The primary mechanism by which this compound exerts its anti-apoptotic effects is through the regulation of the Bcl-2 family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions dictates the cell's fate. This compound has been shown to shift this balance towards survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic proteins.
Quantitative Data on Anti-Apoptotic Efficacy
The protective effects of this compound against apoptosis have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity and Apoptosis Inhibition
| Cell Line | Toxin/Inducer | This compound Concentration | Outcome Measure | Result | Reference |
| NRK-52E | Aristolochic Acid I (AAI) | Not specified | IC50 of AAI | AAI IC50 = 11 µM | [1] |
| HK-2 | Imipenem (IMP) | 500 µM | IC50 of IMP | IMP IC50 increased from 1.94 ± 0.19 mM to 4.15 ± 0.62 mM with this compound | [2] |
| HK-2 | Imipenem (IMP) | 500 µM | Cell Apoptosis | This compound attenuated IMP-induced apoptosis (flow cytometry) | [2] |
| HK-2 | Imipenem (IMP) | 500 µM | Mitochondrial Membrane Potential | This compound attenuated IMP-induced mitochondrial damage (JC-1 staining) | [2] |
Table 2: In Vivo Modulation of Apoptotic Proteins
| Animal Model | Toxin/Inducer | This compound Treatment | Protein | Change in Expression | Reference |
| Rat | Aristolochic Acid I (AAI) | Co-administration with AAI | Bax | Significantly reduced compared to AAI alone | [1] |
| Rat | Aristolochic Acid I (AAI) | Co-administration with AAI | Bcl-2 | Significantly increased compared to AAI alone | [1] |
Key Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-apoptotic properties, detailed methodologies for key experiments are provided below.
Western Blot Analysis of Bcl-2 and Bax Expression
Objective: To determine the effect of this compound on the protein expression levels of Bcl-2 and Bax in renal tissue.
Methodology:
-
Tissue Homogenization: Renal tissues are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the relative expression of Bcl-2 and Bax is normalized to the loading control.[1]
Cell Viability Assay (CCK-8)
Objective: To assess the protective effect of this compound against toxin-induced cytotoxicity.
Methodology:
-
Cell Seeding: NRK-52E or HK-2 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured overnight.
-
Treatment: The cells are treated with various concentrations of the toxin (e.g., AAI or IMP) with or without a fixed concentration of this compound for a specified duration (e.g., 24 or 48 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group (untreated cells). The IC50 value (the concentration of toxin that inhibits cell growth by 50%) is determined.[1][2]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis in cells treated with a toxin and this compound.
Methodology:
-
Cell Treatment: HK-2 cells are treated with the toxin (e.g., IMP) in the presence or absence of this compound.
-
Cell Harvesting: After treatment, the cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.[2]
Signaling Pathways and Visualizations
The anti-apoptotic action of this compound is centered on the intrinsic or mitochondrial pathway of apoptosis. The following diagrams illustrate the key signaling events and experimental workflows.
Caption: this compound inhibits apoptosis by modulating the Bax/Bcl-2 ratio.
Caption: Workflow for quantifying apoptosis using flow cytometry.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-apoptotic agent, primarily through its ability to modulate the Bcl-2 family of proteins and preserve mitochondrial integrity. The experimental evidence from both in vitro and in vivo models strongly supports its protective effects against toxin-induced cell death. For drug development professionals, this compound represents a promising candidate for cytoprotective therapies, particularly as an adjunct to treatments known to cause cellular damage.
Future research should focus on elucidating the upstream signaling pathways that are modulated by this compound, leading to the observed changes in Bax and Bcl-2 expression. Investigating the potential role of other signaling cascades, such as the PI3K/Akt or MAPK pathways, could provide a more complete picture of its mechanism of action. Furthermore, expanding the scope of investigation to other models of apoptosis and disease states will be crucial in defining the full therapeutic potential of this compound.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
JBP485 and Organic Anion Transporter (OAT) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and pharmacokinetic interactions between the dipeptide JBP485 and organic anion transporters (OATs). This compound, chemically known as cyclo-trans-4-L-hydroxyprolyl-L-serine, has demonstrated therapeutic potential, including anti-hepatitis, antioxidant, and anti-apoptotic properties.[1] A significant aspect of its pharmacological profile is its interaction with OATs, which are crucial for the renal elimination of a wide array of drugs and endogenous compounds. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the core interactions to support further research and drug development.
Core Interaction: Competitive Inhibition of OAT1 and OAT3
This compound acts as a competitive inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).[1][2] This interaction is of significant clinical interest due to the potential for drug-drug interactions (DDIs). By competing with other OAT substrates for transport, this compound can alter their pharmacokinetic profiles, leading to increased plasma concentrations and reduced renal clearance. This has been observed with several drugs, including aristolochic acid I (AAI), imipenem (IMP), and entecavir.[1][2][3] this compound itself has been identified as a substrate for OAT1 and OAT3.[2][4]
The inhibitory effect of this compound on OAT1 and OAT3-mediated transport is concentration-dependent. The following tables summarize the key quantitative data from various studies, providing a clear comparison of its inhibitory potency against different substrates.
Quantitative Data Summary
Table 1: this compound Inhibition of OAT1-Mediated Transport
| Substrate | Inhibition Constant (IC₅₀) (µM) | Kinetic Parameters (Km) of Substrate | Kinetic Parameters (Vmax) of Substrate | Nature of Inhibition | Reference |
| Aristolochic Acid I (AAI) | 89.8 ± 12.3 | Significantly Increased | Unchanged | Competitive | [1] |
| Imipenem (IMP) | 20.86 ± 1.39 | Significantly Increased | Unchanged | Competitive | [2] |
Table 2: this compound Inhibition of OAT3-Mediated Transport
| Substrate | Inhibition Constant (IC₅₀) (µM) | Kinetic Parameters (Km) of Substrate | Kinetic Parameters (Vmax) of Substrate | Nature of Inhibition | Reference |
| Aristolochic Acid I (AAI) | 90.98 ± 10.27 | Significantly Increased | Unchanged | Competitive | [1] |
| Imipenem (IMP) | 46.48 ± 1.27 | Significantly Increased | Unchanged | Competitive | [2] |
Table 3: Pharmacokinetic Drug-Drug Interactions with this compound
| Co-administered Drug | Animal Model | Key Pharmacokinetic Changes | Reference |
| Aristolochic Acid I (AAI) | Rats | Increased plasma concentration and AUC of AAI; Decreased cumulative urinary excretion and renal clearance of AAI. | [1] |
| Imipenem (IMP) | Rats | Increased plasma concentration and AUC of IMP; Decreased renal clearance and cumulative urinary excretion of IMP. | [2] |
| Entecavir | Rats | Increased AUC (1.93-fold) and t₁/₂β (2.08-fold) of entecavir; Decreased CLP (49%) and CLR (73%) of entecavir. | [3] |
| Acyclovir | Rats | This compound inhibits the renal excretion of acyclovir by inhibiting OAT1 and OAT3. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the interaction between this compound and OATs.
In Vitro OAT Inhibition Assay in Transfected HEK293 Cells
This protocol is designed to determine the inhibitory effect of this compound on the uptake of known OAT substrates in a controlled cellular environment.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cells are transiently transfected with plasmids encoding human OAT1 (hOAT1) or human OAT3 (hOAT3) using a suitable transfection reagent (e.g., Lipofectamine 2000). Vector-transfected cells serve as a negative control.
2. Uptake Assay:
-
48 hours post-transfection, cells are seeded in 24-well plates.
-
Before the assay, cells are washed and pre-incubated with a Krebs-Ringer-Henseleit (KRH) buffer for 15 minutes at 37°C.
-
The uptake experiment is initiated by adding KRH buffer containing the radiolabeled or fluorescent OAT substrate (e.g., [³H]-para-aminohippurate, [³H]-estrone-3-sulfate, or a specific drug substrate) in the presence or absence of varying concentrations of this compound.
-
After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by aspirating the reaction mixture and washing the cells three times with ice-cold KRH buffer.
-
Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
The amount of substrate taken up by the cells is quantified using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
3. Data Analysis:
-
The OAT-specific uptake is calculated by subtracting the uptake in vector-transfected cells from that in OAT-transfected cells.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-inhibition curves.
-
To determine the mechanism of inhibition, kinetic parameters (Km and Vmax) are calculated by measuring substrate uptake at various concentrations in the presence and absence of this compound and analyzing the data using an Eadie-Hofstee plot.[1][2]
In Vivo Pharmacokinetic Studies in Rats
These studies are essential to understand the clinical relevance of the in vitro findings by examining the effect of this compound on the disposition of co-administered OAT substrates in a living organism.
1. Animal Model:
-
Male Sprague-Dawley rats are used. The animals are housed in a controlled environment with free access to food and water.
2. Drug Administration:
-
Rats are divided into two groups: a control group receiving the OAT substrate alone and a treatment group receiving the OAT substrate co-administered with this compound.
-
Drugs are administered intravenously via the tail vein.
3. Sample Collection:
-
Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Urine samples are collected over a specified period using metabolic cages.
4. Bioanalytical Method:
-
Plasma and urine concentrations of the OAT substrate are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life (t₁/₂β), plasma clearance (CLp), and renal clearance (CLR) are calculated using non-compartmental analysis software.
-
The results from the control and treatment groups are statistically compared to determine the significance of this compound's effect.[3]
Signaling Pathways and Logical Relationships
The interaction between this compound and OATs is a direct competitive inhibition at the transporter level, which subsequently impacts the systemic pharmacokinetics of OAT substrates.
In addition to its direct inhibitory effects, some studies suggest that this compound may also regulate the expression of OATs under certain pathological conditions, such as drug-induced nephrotoxicity.[4][6][7] For instance, in gentamicin-induced acute renal failure in rats, this compound was found to up-regulate the expression of Oat1 and Oat3.[7] This suggests a more complex role for this compound in modulating renal transporter function beyond simple competitive inhibition.
Conclusion
The interaction between this compound and organic anion transporters, particularly OAT1 and OAT3, is characterized by competitive inhibition, leading to significant drug-drug interactions. This technical guide provides researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. A thorough understanding of these interactions is paramount for the safe and effective clinical development of this compound and for managing potential DDIs with co-administered OAT substrates. Further research is warranted to fully elucidate the regulatory effects of this compound on OAT expression and its implications in various disease states.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OAT1 and OAT3: targets of drug-drug interaction between entecavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
JBP485 and the PEPT1 Transporter: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBP485, a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has garnered significant interest for its therapeutic potential, including anti-hepatitis, antioxidant, and anti-apoptotic properties.[1][2] A critical aspect of its pharmacology is its interaction with the intestinal peptide transporter 1 (PEPT1), a key protein responsible for the absorption of di- and tripeptides from the diet.[3][4] Understanding the intricate relationship between this compound and PEPT1 is paramount for optimizing its oral bioavailability and elucidating its mechanism of action. This technical guide provides an in-depth analysis of the this compound-PEPT1 interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the transport process and potential downstream signaling events.
This compound Interaction with PEPT1: Quantitative Analysis
The interaction between this compound and the PEPT1 transporter has been characterized through various in vitro studies. This compound is a substrate for PEPT1, and its transport is an active, pH-dependent process.[1] The following tables summarize the key quantitative parameters of this interaction.
| Parameter | Value | Cell Line | Reference |
| K_m | 1.33 mM | PEPT1-transfected HeLa cells | [3] |
| V_max | Not Reported | PEPT1-transfected HeLa cells | [3] |
| K_i (inhibition of Gly-Sar uptake) | 8.11 mM | PEPT1-transfected HeLa cells | [3] |
Table 1: Kinetic Parameters of this compound Transport by Human PEPT1
| Parameter | Value | Cell Line | Reference |
| Apical-to-Basolateral Transport Rate | 1.84 times higher than basolateral-to-apical | Caco-2 cells | [1] |
Table 2: Transepithelial Transport of this compound in Caco-2 Cells
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. The following sections outline the key experimental protocols used to characterize the this compound-PEPT1 interaction.
Cell Culture
-
Caco-2 Cells: Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For transport studies, cells are seeded on Transwell inserts and allowed to differentiate for 21-25 days to form a polarized monolayer.
-
PEPT1-transfected HeLa Cells: HeLa cells are stably transfected with a vector containing the human PEPT1 cDNA using a liposome-based transfection method. Transfected cells are selected and maintained in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418). Expression of PEPT1 is confirmed by Western blotting and functional uptake assays.[3]
Uptake Assays in PEPT1-transfected HeLa Cells
-
Cell Seeding: Seed PEPT1-transfected HeLa cells and wild-type HeLa cells (as a negative control) in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0).
-
Initiation of Uptake: Add the transport buffer containing varying concentrations of this compound to each well.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Uptake: Stop the uptake by aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: Determine the intracellular concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Normalize the amount of this compound to the total protein content in each well. Calculate kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.
Transepithelial Transport Assays in Caco-2 Cells
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter to ensure the integrity of the tight junctions.
-
Pre-incubation: Wash the monolayers on the Transwell inserts with pre-warmed transport buffer (apical side with pH 6.0 buffer, basolateral side with pH 7.4 buffer).
-
Initiation of Transport: Add this compound solution to the apical (for apical-to-basolateral transport) or basolateral (for basolateral-to-apical transport) chamber.
-
Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C_0 is the initial concentration of this compound.
Visualizing the Interaction and Potential Signaling
To better understand the processes involved, the following diagrams illustrate the experimental workflow for studying this compound transport and a putative signaling pathway that may be influenced by its uptake via PEPT1.
While direct evidence linking this compound transport via PEPT1 to specific intracellular signaling pathways is currently limited, it is known that the transport of certain bacterial peptides by PEPT1 can activate pro-inflammatory pathways such as NF-κB and MAPK.[5] Conversely, this compound is known to possess anti-inflammatory and antioxidant properties.[2] The following diagram proposes a putative signaling pathway, highlighting the need for further research in this area.
Conclusion and Future Directions
This compound is a substrate of the PEPT1 transporter, a characteristic that is fundamental to its oral absorption. The kinetic parameters of this interaction have been partially elucidated, providing a foundation for further pharmacokinetic and pharmacodynamic modeling. The provided experimental protocols offer a framework for consistent and reproducible research in this domain.
A significant knowledge gap remains in understanding the direct downstream signaling consequences of this compound transport via PEPT1. While the anti-inflammatory and antioxidant effects of this compound are documented, a definitive link to its interaction with PEPT1 has yet to be established. Future research should focus on elucidating the intracellular targets of this compound following its transport and determining whether its therapeutic effects are directly coupled to the PEPT1-mediated uptake process. Such investigations will be instrumental in fully realizing the therapeutic potential of this compound and in designing novel peptidomimetic drugs that target the PEPT1 transporter.
References
- 1. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction, identification and application of HeLa cells stably transfected with human PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Cyclo-trans-4-L-hydroxyprolyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-trans-4-L-hydroxyprolyl-L-serine, a cyclic dipeptide also known as JBP485, has emerged as a promising therapeutic agent with a multifaceted pharmacological profile. Primarily recognized for its potent anti-hepatotoxic and wound healing properties, this compound has demonstrated significant efficacy in preclinical models of liver injury, corneal damage, and nephrotoxicity. Its mechanism of action is rooted in its anti-inflammatory, antioxidant, and anti-apoptotic activities. This technical guide provides a comprehensive overview of the pharmacological properties of cyclo-trans-4-L-hydroxyprolyl-L-serine, detailing its effects, underlying mechanisms, and pharmacokinetic profile. The guide is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Introduction
Cyclo-trans-4-L-hydroxyprolyl-L-serine is a stable cyclic dipeptide originally isolated from human placental hydrolysate and is also derivable from collagen.[1][2] Its cyclic structure confers resistance to enzymatic degradation, enhancing its bioavailability compared to its linear counterpart.[3] Preclinical studies have highlighted its therapeutic potential in a range of conditions, primarily attributable to its cytoprotective effects. This document synthesizes the current knowledge on the pharmacological profile of this compound, with a focus on its applications in hepatoprotection, corneal wound repair, and nephroprotection.
Pharmacodynamics
The primary pharmacodynamic effects of cyclo-trans-4-L-hydroxyprolyl-L-serine are characterized by its anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects have been observed across different tissue types, suggesting a fundamental mechanism of cellular protection.
Hepatoprotective Effects
Cyclo-trans-4-L-hydroxyprolyl-L-serine has demonstrated significant hepatoprotective activity in animal models of liver injury. Oral and intravenous administration of the compound effectively countered the increase in serum bilirubin and liver cytosolic enzymes induced by hepatotoxins such as α-naphthylisothiocyanate and carbon tetrachloride.[4][5]
The proposed mechanisms for its hepatoprotective action include:
-
Anti-inflammatory activity: Inhibition of the expression of pro-inflammatory mediators.
-
Antioxidant activity: Reduction of oxidative stress markers.
-
Anti-apoptotic activity: Modulation of apoptosis-related proteins to prevent programmed cell death of hepatocytes.
Corneal Wound Healing
In the context of ophthalmology, cyclo-trans-4-L-hydroxyprolyl-L-serine promotes the healing of corneal epithelial wounds.[6][7] It accelerates the proliferation and migration of cultivated corneal epithelial cells in a dose- and time-dependent manner.[6] Topical application in a rabbit model of corneal epithelial wound healing resulted in complete wound closure significantly faster than the control group.[6]
Nephroprotective Effects
The compound also exhibits protective effects against drug-induced nephrotoxicity. It has been shown to attenuate kidney injury by modulating the expression and function of renal transporters, specifically organic anion transporters (OATs).[1] By inhibiting OAT1 and OAT3, it can reduce the renal accumulation of certain nephrotoxic drugs.[1] Furthermore, its antioxidant and anti-apoptotic effects contribute to the preservation of renal cell viability.[1]
Pharmacokinetics
Cyclo-trans-4-L-hydroxyprolyl-L-serine exhibits favorable pharmacokinetic properties, particularly its oral bioavailability. It is a substrate for the intestinal peptide transporter 1 (PEPT1), which facilitates its absorption from the gastrointestinal tract.[8]
Key Pharmacokinetic Parameters in Rats:
| Parameter | Value | Reference |
| Bioavailability (oral, 25 mg/kg) | ~30% | [9] |
| T1/2β | 2.25 ± 0.06 h | [9] |
| CLplasma | 2.99 ± 0.002 ml/min/kg | [9] |
| Vd | 0.22 ± 0.05 l/kg | [9] |
| Km (for PEPT1 in Caco-2 cells) | 0.33 ± 0.13 mM | [9] |
| Vmax (for PEPT1 in Caco-2 cells) | 0.72 ± 0.06 nmol/mg protein/10 min | [9] |
Quantitative Data
Table 1: In Vitro Efficacy in Corneal Epithelial Cells
| Parameter | Concentration | Effect | Reference |
| Cell Proliferation | 1-100 µM | Dose- and time-dependent acceleration (24-96 h) | [6] |
| Cell Migration | 1-100 µM | Dose-dependent acceleration (15 h) | [6] |
Table 2: In Vivo Efficacy in Rabbit Corneal Wound Healing
| Treatment | Time to Complete Healing | Reference |
| Cyclo-trans-4-L-hydroxyprolyl-L-serine (100 µM, topical) | 4 days | [6] |
| Control | 5 days | [6] |
Table 3: Inhibition of Organic Anion Transporters (OATs)
| Transporter | IC50 | Substrate | Reference |
| hOAT1 | 89.8 ± 12.3 µM | Aristolochic acid I | [1] |
| hOAT3 | 90.98 ± 10.27 µM | Aristolochic acid I | [1] |
Experimental Protocols
In Vivo Corneal Epithelial Wound Healing (Rabbit Model)
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Administer appropriate general and topical anesthesia.
-
Wound Creation: A central 8-mm diameter area of the corneal epithelium is demarcated and gently removed using a sterile corneal rust ring remover or a similar instrument, taking care not to damage Bowman's layer.
-
Treatment: Immediately after wounding, topically apply a solution of cyclo-trans-4-L-hydroxyprolyl-L-serine (e.g., 100 µM) or vehicle control to the wounded eye. Applications are typically repeated several times a day (e.g., 4 times).
-
Evaluation: The wound area is visualized by staining with fluorescein sodium solution and photographed at regular intervals (e.g., every 24 hours). The area of the epithelial defect is measured using image analysis software.
-
Endpoint: The time to complete wound closure is determined for each group.
In Vitro Hepatoprotective Activity (Primary Cultured Hepatocytes)
-
Cell Culture: Isolate primary hepatocytes from rats or other suitable species using a collagenase perfusion method. Culture the hepatocytes in appropriate medium on collagen-coated plates.
-
Induction of Toxicity: After allowing the cells to attach, expose them to a hepatotoxic agent such as carbon tetrachloride (CCl4) or α-naphthylisothiocyanate (ANIT) at a predetermined concentration.
-
Treatment: Concurrently with or prior to the addition of the toxin, treat the cells with various concentrations of cyclo-trans-4-L-hydroxyprolyl-L-serine.
-
Assessment of Cytotoxicity: After a defined incubation period (e.g., 24 hours), collect the culture medium. Measure the activity of liver enzymes released into the medium, such as glutamic-oxaloacetic transaminase (GOT) and lactate dehydrogenase (LDH), using commercially available assay kits.
-
Data Analysis: Compare the enzyme activities in the medium of cells treated with the toxin alone versus those co-treated with the test compound to determine the protective effect.
PEPT1-Mediated Transport Assay (Caco-2 Cells)
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to a pH of 6.0 on the apical side to mimic the acidic microclimate of the intestinal surface and pH 7.4 on the basolateral side.
-
Transport Experiment:
-
Wash the Caco-2 monolayers with the transport buffer.
-
Add the transport buffer containing cyclo-trans-4-L-hydroxyprol-L-serine to the apical (for apical-to-basolateral transport) or basolateral (for basolateral-to-apical transport) chamber.
-
At specified time intervals, collect samples from the receiver chamber.
-
-
Quantification: Analyze the concentration of cyclo-trans-4-L-hydroxyprolyl-L-serine in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate across the cell monolayer.
Signaling Pathways and Molecular Mechanisms
The cytoprotective effects of cyclo-trans-4-L-hydroxyprolyl-L-serine are mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. While the precise molecular targets are still under investigation, the available evidence points towards the following potential mechanisms.
Anti-inflammatory and Antioxidant Pathways
Cyclo-trans-4-L-hydroxyprolyl-L-serine likely exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and adhesion molecules. Its antioxidant properties are demonstrated by its ability to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and decrease levels of lipid peroxidation products such as malondialdehyde (MDA).[10][11] This suggests a potential interaction with pathways such as the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response.
Anti-apoptotic Pathway
The anti-apoptotic effects of cyclo-trans-4-L-hydroxyprolyl-L-serine are associated with the regulation of the Bcl-2 family of proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[10][12]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the pharmacological profile of cyclo-trans-4-L-hydroxyprolyl-L-serine.
Conclusion
Cyclo-trans-4-L-hydroxyprolyl-L-serine is a cyclic dipeptide with a compelling pharmacological profile characterized by significant hepatoprotective, corneal wound healing, and nephroprotective effects. Its therapeutic potential is underpinned by its anti-inflammatory, antioxidant, and anti-apoptotic activities. With good oral bioavailability facilitated by the PEPT1 transporter, it represents a promising candidate for further drug development. This technical guide provides a foundational understanding for researchers and scientists, summarizing the key quantitative data, experimental methodologies, and potential molecular mechanisms to guide future investigations and therapeutic applications of this versatile compound. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to translate its preclinical efficacy into clinical benefits.
References
- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. yalma.ru [yalma.ru]
- 4. Corneal Epithelial Wound Healing and Nerve Regeneration in a Rabbit Model [bio-protocol.org]
- 5. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 7. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyprolylserine derivatives JBP923 and this compound exhibit the antihepatitis activities after gastrointestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of this compound on concanavalin A-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates vancomycin-induced nephrotoxicity by regulating the expressions of organic anion transporter (Oat) 1, Oat3, organic cation transporter 2 (Oct2), multidrug resistance-associated protein 2 (Mrp2) and P-glycoprotein (P-gp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
JBP485 for Hepatoprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBP485, a cyclic dipeptide with the structure cyclo-trans-4-L-hydroxyprolyl-L-serine, is a promising synthetic compound that has demonstrated significant hepatoprotective properties in various preclinical models of liver injury.[1][2][3] Originally isolated from human placental hydrolysate (Laennec), this compound has shown potential in mitigating immune-mediated hepatitis, cholestatic liver injury, and toxin-induced hepatotoxicity.[1][3][4] Its mechanisms of action are multifaceted, involving the inhibition of apoptosis, reduction of inflammation, and modulation of key cellular transport proteins.[1][5][6] This technical guide provides an in-depth overview of the core research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and experimental workflows to support further investigation and drug development efforts.
Data Presentation
The hepatoprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound in Primary Rat Hepatocytes
| Model System | Treatment | Parameter Measured | Result | Reference |
| Primary rat hepatocytes + Concanavalin A (50 µg/ml) | This compound (25 µM) | Aspartate Aminotransferase (AST) Leakage | Reduced | [5] |
| Primary rat hepatocytes + Concanavalin A (50 µg/ml) | This compound (25 µM) | Lactate Dehydrogenase (LDH) Leakage | Reduced | [5] |
| Co-culture of rat hepatocytes and lymphocytes + Concanavalin A (20 µg/ml) | This compound (25 µM) | AST Leakage | Inhibition rate of 49.4 ± 5.4% | [3] |
| Co-culture of rat hepatocytes and lymphocytes + Concanavalin A (20 µg/ml) | This compound (25 µM) | LDH Leakage | Inhibition rate of 51.4 ± 9.8% | [3] |
| Co-culture of rat hepatocytes and lymphocytes + Concanavalin A (20 µg/ml) | This compound (25 µM) | Tumor Necrosis Factor-alpha (TNF-α) Leakage | Reduced | [5] |
| Primary rat hepatocytes exposed to CCl4 (5 mM) | This compound | Glutamic-Oxaloacetic Transaminase (GOT) Leakage | Concentration-dependent decrease | [4][7] |
| Primary rat hepatocytes exposed to CCl4 (5 mM) | This compound | LDH Leakage | Concentration-dependent decrease | [4][7] |
| Lymphocyte supernatant-stimulated hepatocytes | This compound | Intercellular Adhesion Molecule-1 (ICAM-1) mRNA Expression | Inhibition rate of 45.1 ± 17.4% | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse and Rat Models of Liver Injury
| Animal Model | Liver Injury Induction | This compound Treatment | Parameter Measured | Result | Reference |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Serum Alanine Aminotransferase (ALT) | Significantly inhibited increase | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Serum Lactate Dehydrogenase (LDH) | Significantly inhibited increase | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Superoxide Dismutase (SOD) | Significantly inhibited decrease | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Malondialdehyde (MDA) | Significantly inhibited increase | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Myeloperoxidase (MPO) | Significantly inhibited increase | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Nitric Oxide (NO) | Significantly inhibited increase | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver TNF-α Expression | Significantly inhibited | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver ICAM-1 Expression | Significantly inhibited | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Hepatocyte DNA Fragmentation | Significantly inhibited | [2] |
| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | bcl-2/bax mRNA Ratio | Significantly inhibited decrease | [2] |
| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Serum Bilirubin (BIL) | Significantly inhibited increase | [6] |
| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Serum Alanine Aminotransferase (ALT) | Significantly inhibited increase | [6] |
| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Serum Aspartate Aminotransferase (AST) | Significantly inhibited increase | [6] |
| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Renal Oat1 Expression | Up-regulated | [6] |
| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Renal Mrp2 Expression | Up-regulated | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synopses of key experimental protocols used in the evaluation of this compound.
In Vitro Model: Concanavalin A-Induced Hepatocyte Toxicity
This model assesses the direct protective effect of this compound on hepatocytes in the context of immune-mediated injury.[3][5]
-
Hepatocyte Isolation:
-
Cell Culture:
-
Isolated hepatocytes are cultured in William's E medium.
-
-
Experimental Models:
-
Model I (Direct Hepatotoxicity): Primary cultured hepatocytes are incubated with Concanavalin A (Con A) at a concentration of 50 µg/ml.[5]
-
Model II (Lymphocyte-Mediated Hepatotoxicity): A co-culture system of hepatocytes and autologous splenic lymphocytes is established. Both cell types are stimulated with Con A at 20 µg/ml.[5]
-
-
This compound Treatment:
-
Endpoint Analysis:
-
Cytotoxicity Assays: Levels of AST and LDH in the supernatant are measured after 8 hours of co-incubation to assess cell leakage.[3]
-
Apoptosis Assays: DNA fragmentation is analyzed by agarose gel electrophoresis. Caspase-3 protein and mRNA expression are determined by immunocytochemistry and RT-PCR, respectively.[5]
-
Inflammation Marker Analysis: TNF-α levels in the supernatant are measured. ICAM-1 mRNA expression is quantified by RT-PCR.[5]
-
In Vivo Model: Concanavalin A-Induced Liver Injury in Mice
This T-cell-dependent liver injury model is used to evaluate the immunomodulatory and hepatoprotective effects of this compound in a living organism.[1][2]
-
Animals:
-
BALB/c mice are typically used for this model.
-
-
Induction of Liver Injury:
-
This compound Administration:
-
This compound (25 mg/kg) dissolved in pyrogen-free saline is administered orally by gavage at 0.5 hours before and 2 and 5 hours after the Con A challenge.[1]
-
-
Sample Collection and Analysis (at 8 hours post-Con A injection):
-
Serum Analysis: Blood is collected to measure the activity of ALT and LDH.[2]
-
Liver Homogenate Analysis: Livers are homogenized to determine the activity or concentration of SOD, MDA, MPO, and nitric oxide.[2]
-
Histology: Liver slices are stained with Hematoxylin-Eosin (H&E) to observe changes in histology, including necrosis and inflammatory infiltration.[1]
-
Immunohistochemistry: The expression of TNF-α and ICAM-1 in the liver is detected.[2]
-
Apoptosis Analysis: Hepatocyte DNA fragmentation is assayed by agarose gel electrophoresis. The transcription of bax and bcl-2 genes is determined by RT-PCR.[2]
-
In Vivo Model: ANIT-Induced Cholestatic Liver Injury in Rats
This model is employed to investigate the protective effects of this compound against cholestasis, a condition characterized by impaired bile flow.[6][7][8]
-
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[3]
-
-
Induction of Cholestasis:
-
This compound Administration:
-
This compound is administered orally. In some studies, treatment is given 30 minutes before and at multiple time points (8, 22, 32, and 46 hours) after ANIT administration.[7]
-
-
Sample Collection and Analysis (typically at 48 hours post-ANIT):
-
Serum Biochemistry: Blood is collected to measure levels of bilirubin, ALT, and AST.[6]
-
Gene and Protein Expression Analysis: Kidney tissues are harvested for RT-PCR and Western blot analysis to determine the expression levels of organic anion transporters (Oat1, Oat3) and multidrug resistance-associated protein 2 (Mrp2).[6]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and the general workflow of the preclinical studies.
Caption: Mechanism of this compound Hepatoprotection.
Caption: Preclinical Experimental Workflow for this compound.
Caption: this compound's Modulation of the Apoptotic Pathway.
Conclusion
This compound has consistently demonstrated hepatoprotective effects across multiple preclinical models of liver disease. Its ability to inhibit apoptosis, reduce inflammation, and restore the function of key transporters underscores its potential as a therapeutic agent for various liver pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon. Further investigation into the efficacy of this compound in chronic liver disease models, including those involving hepatic stellate cell activation and fibrosis, is warranted to fully elucidate its therapeutic potential. The continued exploration of this compound's mechanisms of action will be crucial in advancing its development as a novel treatment for liver diseases.
References
- 1. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. The molecular mechanism of acute liver injury and inflammatory response induced by Concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Primary Rat Hepatocyte Spheroids Utilizing the Liquid-Overlay Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Preliminary Safety Profile of JBP485: A Technical Overview
This technical guide provides an in-depth analysis of the preliminary toxicological studies concerning JBP485, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine. The document is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways. The current body of research indicates that this compound exhibits a favorable safety profile, with studies primarily highlighting its protective effects against nephrotoxicity induced by other therapeutic agents rather than demonstrating inherent toxicity.
Quantitative Data Summary
The available quantitative data for this compound primarily revolves around its inhibitory concentrations (IC50) on various transporters and enzymes, which are crucial to its mechanism of action in protecting against drug-induced kidney injury. These values are summarized in the tables below.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line/System | Substrate | IC50 Value (µM) | Reference |
| Organic Anion Transporter 1 (OAT1) | hOAT1-HEK293 cells | Imipenem | 20.86 ± 1.39 | [1][2] |
| Organic Anion Transporter 3 (OAT3) | hOAT3-HEK293 cells | Imipenem | 46.48 ± 1.27 | [1][2] |
| Dehydropeptidase-I (DHP-I) | Rat Kidney | Imipenem | 12.15 ± 1.22 | [1][2] |
Table 2: In Vivo and Ex Vivo Observations of this compound Safety
| Species | Dosage | Route of Administration | Observation | Reference |
| Rabbits | 200 mg/kg | Intravenous | No toxic effects on kidneys observed. BUN, CRE levels, and kidney morphology were similar to the control group. | [1] |
| Rats | 90 mg/kg | Not Specified | Well tolerated. | [1] |
| Rats and Mice | Not Specified | Systemic | No adverse effects reported in previous studies. | [1] |
| NRK-52E cells | Up to 256 µM | In Vitro | No this compound-related toxicity was detected. | [3][4] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have assessed the toxicological profile of this compound.
1. Cytotoxicity Assays
-
Objective: To evaluate the direct cytotoxic effects of this compound and its protective effects against other toxins.
-
Cell Lines: Human kidney 2 (HK-2) cells and normal rat kidney epithelial (NRK-52E) cells were commonly used.[1][3][4]
-
Methodology:
-
Cells were seeded in 96-well plates and cultured overnight.[1]
-
The medium was replaced with fresh medium containing various concentrations of the test compound (e.g., imipenem, aristolochic acid I) with or without this compound.[1][3]
-
Cells were incubated for a specified period (e.g., 24 hours).[1]
-
Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay or similar methods that measure metabolic activity.[1]
-
-
Endpoint: The concentration of the test substance that inhibits cell growth by 50% (IC50) was calculated to quantify cytotoxicity.[1]
2. In Vivo Nephrotoxicity Studies
-
Objective: To assess the potential for this compound to induce kidney damage or protect against it in a living organism.
-
Animal Models: Rabbits and rats were used in the cited studies.[1]
-
Methodology:
-
Animals were administered this compound, a nephrotoxic agent (e.g., imipenem), or a combination of both, typically via intravenous injection.[1]
-
Blood and urine samples were collected at various time points to measure biomarkers of kidney function, such as blood urea nitrogen (BUN) and creatinine (CRE).[1][3]
-
At the end of the study, animals were euthanized, and kidneys were harvested for histopathological examination to assess for any cellular damage.[3][5]
-
-
Endpoints: Changes in BUN and CRE levels, as well as morphological changes in the kidney tissue, were the primary indicators of nephrotoxicity.[1][3]
3. Transporter Uptake Assays
-
Objective: To determine the inhibitory effect of this compound on the transport of substrates into kidney cells.
-
Systems: Human embryonic kidney 293 (HEK293) cells transfected to overexpress specific transporters (hOAT1, hOAT3) and freshly prepared rat kidney slices were utilized.[1][3]
-
Methodology:
-
The cells or kidney slices were incubated with a known substrate of the transporter (e.g., imipenem, aristolochic acid I) in the presence or absence of this compound.[1][3]
-
The uptake of the substrate into the cells or tissue was measured over time.[1][3]
-
The concentration-dependent inhibition by this compound was analyzed to calculate IC50 values.[1][2]
-
-
Endpoint: The reduction in the intracellular accumulation of the substrate in the presence of this compound.[1][3]
Signaling Pathways and Mechanisms of Action
The primary role of this compound observed in preliminary studies is its ability to mitigate the toxicity of other compounds by interacting with specific renal transporters and enzymes.
Protective Mechanism of this compound against Imipenem-Induced Nephrotoxicity
This compound protects against the nephrotoxicity of the antibiotic imipenem through a dual mechanism. It inhibits the Organic Anion Transporters (OAT1 and OAT3), which are responsible for the uptake of imipenem into renal tubular cells.[1] Simultaneously, this compound inhibits the enzyme Dehydropeptidase-I (DHP-I) on the brush border membrane of these cells, which metabolizes imipenem into a more toxic compound.[1] By blocking both the uptake and the metabolic activation of imipenem, this compound reduces its intracellular concentration and subsequent cellular damage.
Protective Mechanism of this compound against Aristolochic Acid I (AAI)-Induced Nephrotoxicity
Experimental Workflow for In Vitro Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a compound and the protective effects of this compound in vitro is a multi-step process that begins with cell culture and ends with data analysis.
References
- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
JBP485 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New detailed application notes and protocols for the investigational dipeptide JBP485 are now available, providing researchers, scientists, and drug development professionals with a comprehensive guide to its in vitro evaluation. This compound (cyclo-trans-4-L-hydroxyprolyl-L-serine) has demonstrated significant potential in preclinical studies as a renoprotective agent, primarily through its dual-inhibitory action on Organic Anion Transporters (OATs) and renal dehydropeptidase-I (DHP-I).[1][2][3] These protocols detail the necessary assays to investigate the mechanism of action and therapeutic potential of this compound in a laboratory setting.
The following application notes provide detailed methodologies for key in vitro experiments, including cytotoxicity assays, cellular uptake studies, and metabolism inhibition assays. Quantitative data from published studies are summarized for comparative analysis. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying mechanisms and procedural steps.
I. Mechanism of Action: Dual Inhibition and Cellular Protection
This compound exerts its protective effects against drug-induced nephrotoxicity by inhibiting the cellular uptake of certain drugs and preventing their metabolic activation into more toxic compounds.[1][2][3] Specifically, this compound has been shown to be a competitive inhibitor of OAT1 and OAT3, transporters responsible for the uptake of various drugs and toxins into renal tubular cells.[4] By blocking these transporters, this compound reduces the intracellular concentration of nephrotoxic agents like imipenem and aristolochic acid I (AAI).[1][3][4] Additionally, this compound inhibits DHP-I, an enzyme that can metabolize certain drugs into harmful byproducts.[1][2][3] The dipeptide also exhibits antioxidant properties, further contributing to its cytoprotective effects.[1][3][4]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound, providing a reference for expected outcomes and aiding in experimental design.
Table 1: IC50 Values of this compound in Inhibition of Drug Uptake and Metabolism
| Target | Substrate | Cell Line/System | IC50 (µM) | Reference |
| OAT1 | Imipenem | hOAT1-HEK293 | 20.86 ± 1.39 | [1][3] |
| OAT3 | Imipenem | hOAT3-HEK293 | 46.48 ± 1.27 | [1][3] |
| OAT1 | Aristolochic Acid I | hOAT1-HEK293 | 89.8 ± 12.3 | [4] |
| OAT3 | Aristolochic Acid I | hOAT3-HEK293 | 90.98 ± 10.27 | [4] |
| DHP-I | Imipenem | Rat Kidney | 12.15 ± 1.22 | [1][2][3] |
III. Experimental Protocols
A. Cytotoxicity Assay
This protocol is designed to evaluate the protective effect of this compound against drug-induced cytotoxicity in a renal cell line.
1. Cell Culture:
-
Culture human kidney 2 (HK-2) cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Seed HK-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare fresh medium containing the nephrotoxic agent (e.g., 0-5 mM Imipenem) with or without a fixed concentration of this compound (e.g., 500 µM).[1]
-
Remove the old medium from the cells and add 100 µL of the prepared medium to each well.
-
Incubate the plates for 24 hours at 37°C.
3. Cell Viability Assessment (CCK-8 Assay):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
B. Cellular Uptake Assay
This protocol measures the inhibitory effect of this compound on the uptake of a substrate into cells overexpressing specific transporters.
1. Cell Culture:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 (hOAT1-HEK293) or OAT3 (hOAT3-HEK293) in a suitable medium (e.g., DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
2. Experimental Procedure:
-
Seed the transfected HEK293 cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of this compound or a vehicle control.
-
Initiate the uptake by adding HBSS containing the substrate (e.g., Imipenem or AAI) and the corresponding concentration of this compound.
-
After a specified time (e.g., 10 minutes), stop the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.[1][3]
3. Sample Analysis:
-
Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Determine the intracellular concentration of the substrate using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Normalize the substrate concentration to the total protein content in each well, determined by a protein assay (e.g., BCA assay).
C. In Vitro Metabolism Assay
This protocol assesses the inhibitory effect of this compound on the metabolism of a drug by renal enzymes.
1. Preparation of Renal Homogenate:
-
Euthanize a rat and perfuse the kidneys with ice-cold saline.
-
Homogenize the kidney tissue in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove cellular debris. The supernatant will be used for the metabolism assay.
2. Experimental Procedure:
-
In a microcentrifuge tube, combine the renal homogenate, the substrate drug (e.g., 50 µM Imipenem), and varying concentrations of this compound (e.g., 1-100 µM).[3]
-
Include a control group without this compound.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0.5, 1, 2, and 3 hours).[3]
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
3. Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining substrate using LC-MS/MS.
-
Calculate the rate of metabolism and the inhibitory effect of this compound.
IV. Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound in vitro studies.
Caption: this compound's protective mechanism against nephrotoxicity.
Caption: Workflow for assessing this compound's cytoprotective effects.
Caption: Workflow for this compound's inhibition of cellular uptake.
References
- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 4. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of JBP485 in Drug-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the protective effects of JBP485 against drug-induced nephrotoxicity. The protocols outlined below are based on established models and analytical methods.
Introduction
This compound, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has demonstrated significant potential in attenuating drug-induced kidney injury.[1][2] Its mechanism of action involves the dual inhibition of Organic Anion Transporters (OAT1 and OAT3) and renal dehydropeptidase-I (DHP-I).[1][3] This dual inhibition reduces the intra-renal accumulation of certain nephrotoxic drugs and their toxic metabolites, thereby mitigating kidney damage.[1][2] Furthermore, this compound exhibits antioxidant and anti-apoptotic properties, contributing to its nephroprotective effects.[2][4][5]
These application notes will detail the in vivo study design, experimental protocols, and data analysis required to investigate the therapeutic potential of this compound in preventing drug-induced nephrotoxicity. A common and well-characterized model of drug-induced nephrotoxicity, the cisplatin-induced model, will be used as an example.
Key Signaling Pathways
The protective effect of this compound against nephrotoxicity is multifactorial. It primarily involves the inhibition of renal transporters and enzymes, which in turn reduces cellular stress and apoptosis.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JBP485 Research Using HK-2, Caco-2, and HEK293 Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing the human kidney proximal tubule epithelial cell line (HK-2), the human colorectal adenocarcinoma cell line (Caco-2), and the human embryonic kidney cell line (HEK293) as in vitro models for studying the dipeptide JBP485.
Introduction to this compound
This compound, a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, was initially isolated from human placental hydrolysate.[1][2] It has demonstrated significant therapeutic potential, exhibiting anti-hepatitis, antioxidant, and anti-apoptotic properties.[1][2][3] A primary focus of this compound research is its protective role against drug-induced nephrotoxicity.[1][2][3] This protective mechanism is largely attributed to its function as a dual inhibitor of renal Organic Anion Transporters (OATs) and dehydropeptidase-I (DHP-I).[2][4]
HK-2 Cell Line: A Model for Renal Proximal Tubule Studies
The HK-2 cell line is an immortalized human proximal tubular epithelial cell line derived from a normal adult human kidney.[5] These cells retain a well-differentiated phenotype and functional characteristics of proximal tubule cells, making them a valuable in vitro model for studying renal physiology, toxicology, and drug interactions.[5][6]
Applications of this compound in HK-2 Cells
-
Investigating Nephroprotective Effects: HK-2 cells are an ideal model to study the protective effects of this compound against nephrotoxicity induced by various drugs, such as the antibiotic imipenem.[2][3][4]
-
Elucidating Mechanisms of Drug Interaction: Researchers can use HK-2 cells to investigate how this compound modulates the intracellular accumulation and cytotoxicity of nephrotoxic agents.[2][3]
-
Assessing Cellular Viability and Apoptosis: Standard assays in HK-2 cells can quantify the ability of this compound to improve cell survival and inhibit apoptosis in the presence of toxins.[2][3][4]
Table 1: Quantitative Data of this compound Effects in HK-2 Cells
| Parameter | Condition | Value | Reference |
| Imipenem IC50 | Imipenem alone | 1.94 ± 0.19 mM | [2][3] |
| Imipenem IC50 | Imipenem + 500 µM this compound | 4.15 ± 0.62 mM | [2][3] |
Experimental Protocols for HK-2 Cells
1. HK-2 Cell Culture and Maintenance
-
Growth Medium: Keratinocyte-SFM supplemented with 5 ng/mL human recombinant Epidermal Growth Factor (EGF) and 0.05 mg/mL Bovine Pituitary Extract (BPE).[6] Alternatively, MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin can be used.[7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Subculturing: Passage cells at a 1:2 to 1:4 ratio when they reach 80-90% confluency.[6][7] Use a trypsin-EDTA solution to detach the cells.[7]
-
Medium Renewal: Replace the culture medium every 2 to 3 days.[6][7]
2. Cytotoxicity Assay (CCK-8)
-
Seed HK-2 cells in 96-well plates and allow them to adhere overnight.[2][3]
-
Treat the cells with varying concentrations of the nephrotoxic agent (e.g., imipenem) in the presence or absence of this compound for 24 hours.[2][3]
-
Add CCK-8 solution to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Culture HK-2 cells in the presence of the nephrotoxic agent with or without this compound.[2][3]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Caco-2 Cell Line: A Model for Intestinal Absorption
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for studying the intestinal absorption of drugs and other compounds.[8][9] When cultured on semi-permeable filters, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium.[8][9]
Applications of this compound in Caco-2 Cells
-
Investigating Intestinal Transport Mechanisms: Caco-2 cells are instrumental in determining the mechanisms by which this compound is absorbed in the gastrointestinal tract, particularly its interaction with peptide transporters like PEPT1.[10]
-
Permeability Studies: Transepithelial transport assays using Caco-2 monolayers can quantify the rate and extent of this compound absorption.[10]
-
Studying Drug-Drug Interactions at the Intestinal Level: This model can be used to assess how other drugs or compounds might affect the intestinal transport of this compound.[10]
Table 2: Quantitative Data of this compound Transport in Caco-2 Cells
| Parameter | Value | Reference |
| Apical-to-Basolateral Transport Rate (Ratio to Basolateral-to-Apical) | 1.84 | [10] |
| Km for PEPT1-mediated transport | 0.33 ± 0.13 mM | |
| Vmax for PEPT1-mediated transport | 0.72 ± 0.06 nmol/mg protein/10 min |
Experimental Protocols for Caco-2 Cells
1. Caco-2 Cell Culture and Differentiation
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% or 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[9][11]
-
Culture Conditions: Maintain at 37°C in a 5% CO2/95% air atmosphere.[9]
-
Differentiation: For transport studies, seed Caco-2 cells on permeable filter inserts and culture for 2-3 weeks to allow for spontaneous differentiation into a polarized monolayer.[8]
-
Medium Renewal: Change the medium every 2-3 days.[9]
2. Transepithelial Transport Assay
-
Grow Caco-2 cells to form a confluent and differentiated monolayer on permeable filter inserts.
-
Add this compound to either the apical (AP) or basolateral (BL) chamber.
-
At various time points, collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).
-
Quantify the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to assess the transport rate.
HEK293 Cell Line: A Versatile Tool for Transporter Studies
Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biological research due to their high transfectability and robust growth.[12] They are particularly valuable for overexpressing specific proteins, such as membrane transporters, to study their function and interaction with various compounds.[2][3]
Applications of this compound in HEK293 Cells
-
Studying Interactions with Specific Transporters: HEK293 cells can be transfected to overexpress specific transporters, such as OAT1 and OAT3, to directly investigate the inhibitory effects of this compound.[1][2][3]
-
Determining Inhibition Kinetics: This model allows for the determination of key kinetic parameters, such as IC50 and Km values, for the interaction between this compound and specific transporters.[1][2]
-
High-Throughput Screening: The ease of culture and transfection makes HEK293 cells suitable for higher-throughput screening of compounds that interact with specific renal transporters.
Table 3: Quantitative Data of this compound Effects in hOAT1/3-Transfected HEK293 Cells
| Transporter | Inhibited Substrate | This compound IC50 | Reference |
| hOAT1 | Aristolochic Acid I | 89.8 ± 12.3 µM | [1] |
| hOAT3 | Aristolochic Acid I | 90.98 ± 10.27 µM | [1] |
| hOAT1 | Imipenem | 20.86 ± 1.39 µM | [2][3] |
| hOAT3 | Imipenem | 46.48 ± 1.27 µM | [2][3] |
Experimental Protocols for HEK293 Cells
1. HEK293 Cell Culture and Transfection
-
Growth Medium: DMEM supplemented with 10% FBS.[13]
-
Culture Conditions: Grow at 37°C in a 5% CO2 atmosphere.[13]
-
Passaging: Subculture cells at a ratio of 1:3 to 1:6 when they reach 80-90% confluency.[13]
-
Transfection: Plate cells 12-24 hours prior to transfection.[12] Use a suitable transfection reagent (e.g., lipid-based reagents or polyethylenimine) to introduce plasmids encoding the transporter of interest (e.g., hOAT1 or hOAT3).[12][14][15]
2. Transporter Uptake Assay
-
Seed HEK293 cells stably or transiently expressing the transporter of interest (e.g., hOAT1 or hOAT3) in multi-well plates.
-
Wash the cells with a pre-warmed uptake buffer.
-
Incubate the cells with a known substrate of the transporter (e.g., imipenem or aristolochic acid I) in the presence of varying concentrations of this compound for a defined period.[1][2][3]
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of the substrate using an appropriate analytical method.
-
Calculate the inhibition of uptake and determine the IC50 value of this compound.
Visualizations
Caption: this compound's nephroprotective mechanism.
Caption: this compound intestinal transport via PEPT1.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 4. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HK-2: an immortalized proximal tubule epithelial cell line from normal adult human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HK-2 Cell Line - Probing Kidney Function and Pathology with HK-2 Cells in Renal Research [cytion.com]
- 7. elabscience.com [elabscience.com]
- 8. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]
- 10. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. hek293.com [hek293.com]
- 13. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 14. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 15. addgene.org [addgene.org]
Application Notes and Protocols for JBP485 in Animal Models of Drug-Induced Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and evaluating drug-induced kidney injury in animal models, and for assessing the protective effects of JBP485. The included data and methodologies are based on preclinical studies of this compound in mitigating nephrotoxicity induced by imipenem and aristolochic acid I.
Introduction
This compound, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has demonstrated significant promise as a renoprotective agent.[1][2] Its mechanism of action involves the dual inhibition of organic anion transporters (OATs), specifically OAT1 and OAT3, and, in the case of certain drugs like imipenem, the renal dehydropeptidase-I (DHP-I).[1] By inhibiting these transporters, this compound reduces the intracellular accumulation of nephrotoxic drugs in renal tubular cells, thereby mitigating kidney damage.[1] Furthermore, this compound exhibits antioxidant and anti-apoptotic properties, offering additional layers of protection against cellular stress and injury.[2]
These protocols are designed to guide researchers in establishing and utilizing animal models to study drug-induced nephrotoxicity and the therapeutic potential of this compound.
I. Imipenem-Induced Nephrotoxicity Model in Rabbits and the Protective Effect of this compound
This model is suitable for investigating acute kidney injury caused by the antibiotic imipenem and the ameliorating effects of this compound. Rabbits are particularly susceptible to imipenem-induced nephrotoxicity.[3]
Experimental Protocol
-
Animal Model: Male Japanese white rabbits.
-
Acclimatization: House the rabbits in standard conditions for at least one week prior to the experiment, with free access to food and water.
-
Experimental Groups:
-
Control Group: Intravenous (IV) administration of normal saline.
-
Imipenem (IMP) Group: IV administration of imipenem (200 mg/kg).
-
This compound + IMP Group: IV administration of this compound (200 mg/kg) co-administered with imipenem (200 mg/kg).
-
This compound Only Group: IV administration of this compound (200 mg/kg).
-
-
Drug Administration:
-
Dissolve imipenem and this compound in normal saline.
-
Administer the respective treatments intravenously via the ear vein at a rate of 5 ml/min.[3]
-
-
Sample Collection:
-
Endpoint Analysis (72 hours post-administration):
-
Euthanize the rabbits.
-
Immediately excise the kidneys for gross histological observation and fixation in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining.[3]
-
Analyze plasma samples for blood urea nitrogen (BUN) and creatinine (CRE) levels.
-
Quantitative Data Summary
| Group | BUN (mmol/L) at 72h | CRE (μmol/L) at 72h |
| Control | ~5.5 | ~90 |
| Imipenem (IMP) | ~18.0 | ~250 |
| This compound + IMP | ~7.5 | ~110 |
Note: The above values are approximate and based on published data. Actual results may vary.
Signaling Pathway and Experimental Workflow
The protective effect of this compound against imipenem-induced nephrotoxicity is primarily mediated by the inhibition of OAT1/3 and DHP-I.
Caption: this compound inhibits OAT1/3-mediated uptake and DHP-I-mediated metabolism of imipenem.
Caption: Experimental workflow for the imipenem-induced nephrotoxicity model in rabbits.
II. Aristolochic Acid I (AAI)-Induced Nephrotoxicity Model in Rats and the Protective Effect of this compound
This model is used to study chronic kidney injury induced by aristolochic acid I (AAI), a potent nephrotoxin, and the protective mechanisms of this compound.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House the rats under standard laboratory conditions for one week before the experiment, with ad libitum access to food and water.
-
Experimental Groups:
-
Control Group: Oral gavage of vehicle.
-
AAI Group: Oral gavage of AAI (dose-dependent, e.g., 5 mg/kg).
-
This compound + AAI Group: Oral gavage of this compound (dose-dependent, e.g., 10 mg/kg) co-administered with AAI.
-
-
Drug Administration:
-
Administer the respective treatments daily via oral gavage for a specified period (e.g., 14 or 28 days).
-
-
Sample Collection:
-
Collect blood samples periodically via the tail vein.
-
House rats in metabolic cages to collect 24-hour urine samples.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the rats and collect blood via cardiac puncture.
-
Excise and weigh the kidneys. One kidney can be fixed for histological analysis, and the other can be snap-frozen for molecular analysis (Western blotting, real-time PCR).
-
Analyze plasma and urine for BUN, CRE, and indoxyl sulfate levels.[2]
-
Assess oxidative stress markers (MDA, SOD) and apoptosis-related proteins (Bcl-2, Bax) in kidney tissue homogenates.[2][4]
-
Quantitative Data Summary
| Parameter | Control | AAI | This compound + AAI |
| Plasma BUN (mmol/L) | Normal | Significantly Increased | Significantly Decreased vs. AAI |
| Plasma CRE (μmol/L) | Normal | Significantly Increased | Significantly Decreased vs. AAI |
| Kidney/Body Weight Ratio | Normal | Significantly Increased | Significantly Decreased vs. AAI |
| Renal MDA (nmol/mg prot) | Low | Significantly Increased | Significantly Decreased vs. AAI |
| Renal SOD (U/mg prot) | High | Significantly Decreased | Significantly Increased vs. AAI |
| Renal Bax/Bcl-2 Ratio | Low | Significantly Increased | Significantly Decreased vs. AAI |
Note: These represent expected trends based on published findings.[2][4]
Signaling Pathway and Logical Relationships
Caption: this compound inhibits AAI uptake and mitigates oxidative stress and apoptosis.
Conclusion
This compound presents a promising therapeutic strategy for mitigating drug-induced kidney injury. The protocols outlined above provide a framework for researchers to investigate its efficacy in preclinical animal models. The dual mechanism of inhibiting renal transporters and providing direct cellular protection through antioxidant and anti-apoptotic effects makes this compound a compelling candidate for further drug development.
References
- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 4. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
JBP485 Administration in Rat Models of Liver Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBP485, a cyclo-trans-4-L-hydroxyprolyl-L-serine dipeptide, has demonstrated significant hepatoprotective effects in various preclinical models of liver injury. These application notes provide a comprehensive overview of the administration of this compound in rat models of liver damage, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds for the treatment of liver diseases.
Data Presentation: Efficacy of this compound in Rat Models of Liver Injury
The hepatoprotective effects of this compound have been quantified in several rat models of liver damage. The following tables summarize the key findings from studies utilizing alpha-naphthylisothiocyanate (ANIT) and concanavalin A (Con A) to induce liver injury.
ANIT-Induced Cholestatic Liver Injury Model
Oral administration of this compound has been shown to significantly mitigate the increases in serum markers of liver damage induced by ANIT, a compound that causes intrahepatic cholestasis.[1][2]
| Serum Marker | ANIT-Treated Group | This compound-Treated Group | Percentage Reduction |
| Bilirubin (BIL) | Markedly Increased | Significantly Reduced | Data not specified |
| Alanine Aminotransferase (ALT) | Markedly Increased | Significantly Reduced | Data not specified |
| Aspartate Aminotransferase (AST) | Markedly Increased | Significantly Reduced | Data not specified |
Table 1: Effect of Oral this compound Administration on Serum Liver Injury Markers in ANIT-Treated Rats.[1]
Concanavalin A-Induced Immune-Mediated Liver Injury Model
In a model of immune-mediated hepatitis induced by Con A, pre-incubation with this compound demonstrated a protective effect by reducing the leakage of cellular enzymes and inflammatory cytokines.[3][4]
| Marker | Con A-Treated Group | This compound-Treated Group |
| Aspartate Aminotransferase (AST) Leakage | Increased | Reduced |
| Lactate Dehydrogenase (LDH) Leakage | Increased | Reduced |
| Tumor Necrosis Factor-alpha (TNF-α) Release | Increased | Reduced |
Table 2: Protective Effects of this compound in an in vitro Con A-Induced Hepatocyte Toxicity Model.[3][4]
Experimental Protocols
Detailed methodologies for inducing liver damage in rat models and the subsequent administration of this compound are crucial for reproducible research.
I. ANIT-Induced Cholestatic Liver Injury Protocol
This protocol describes the induction of cholestatic liver injury in rats using a single oral dose of ANIT.[1][2]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Alpha-naphthylisothiocyanate (ANIT)
-
Olive oil or corn oil (vehicle)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Tissue collection and preservation supplies
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into control, ANIT-treated, and ANIT + this compound treatment groups.
-
Induction of Liver Injury:
-
Dissolve ANIT in olive oil or corn oil.
-
Administer a single oral dose of ANIT (typically 50-75 mg/kg body weight) to the ANIT-treated and ANIT + this compound groups.[2]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
This compound Administration:
-
For oral administration, dissolve this compound in saline.
-
Administer this compound orally at the desired dosage. A dosing regimen can be multiple administrations, for instance, 30 minutes before and at 8, 22, 32, and 46 hours after ANIT treatment.[2]
-
-
Sample Collection:
-
At 48 hours post-ANIT administration, anesthetize the rats.
-
Collect blood samples via cardiac puncture for serum biochemical analysis.
-
Euthanize the animals and perfuse the liver with cold saline.
-
Collect liver tissue for histological and molecular analysis.
-
Biochemical Analysis:
-
Measure serum levels of bilirubin, ALT, AST, alkaline phosphatase (ALP), and gamma-glutamyl transferase (γ-GTP) using standard assay kits.
Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and bile duct proliferation.
II. Concanavalin A-Induced Immune-Mediated Liver Injury Protocol
This protocol outlines the induction of T-cell-mediated hepatitis using Concanavalin A. While the provided search results focus on an in-vitro model, this in-vivo protocol is based on established methods.[3][4][5]
Materials:
-
Male BALB/c mice or rats
-
Concanavalin A (Con A)
-
Pyrogen-free saline
-
This compound
-
Intravenous injection supplies
-
Oral gavage needles
-
Anesthesia
-
Blood and tissue collection supplies
Procedure:
-
Animal Acclimatization and Grouping: As described in the ANIT protocol.
-
This compound Administration:
-
Administer this compound orally at the desired dose (e.g., 25 mg/kg) at multiple time points, such as 0.5 hours before and 2 and 5 hours after Con A injection.[6]
-
-
Induction of Liver Injury:
-
Sample Collection:
-
At 8-24 hours post-Con A injection, collect blood and liver tissue as described previously.
-
Analysis:
-
Biochemical Analysis: Measure serum ALT and AST levels.
-
Immunohistochemistry: Analyze liver sections for markers of inflammation (e.g., TNF-α) and cell adhesion (e.g., ICAM-1).[5]
-
Apoptosis Assays: Perform TUNEL staining or caspase-3 activity assays on liver tissue to assess apoptosis.[3][4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ANIT-Induced Liver Injury Model
Caption: Workflow for ANIT-induced liver injury and this compound treatment.
Putative Protective Mechanisms of this compound in Liver Injury
The precise signaling pathways modulated by this compound in liver fibrosis are still under investigation. However, based on current evidence, this compound appears to exert its hepatoprotective effects through the inhibition of apoptosis and inflammation, and by modulating cellular transport mechanisms.[1][3][4][7]
Caption: Putative mechanisms of this compound's hepatoprotective action.
General Signaling Pathways in Liver Fibrosis
Liver fibrosis is a complex process driven by the activation of hepatic stellate cells (HSCs), which are the primary source of extracellular matrix proteins. Key signaling pathways, such as TGF-β/Smad and Wnt/β-catenin, are known to be central to this process. While direct modulation by this compound is not yet confirmed, understanding these pathways provides context for its potential anti-fibrotic effects.
References
- 1. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 2. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Wnt Signaling Pathway in Liver Fibrosis for Drug Options: An Update [xiahepublishing.com]
- 5. Stat3 protects against Fas-induced liver injury by redox-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanisms of Liver Fibrosis and Its Potential Therapy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of JBP485 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of JBP485 in human plasma. The described method utilizes protein precipitation for sample preparation and an Elite Kromasil C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and drug development research.
Introduction
This compound, cyclo-trans-4-L-hydroxyprolyl-L-serine, is a dipeptide with demonstrated anti-hepatotoxic, antioxidant, and anti-apoptotic properties.[1] Its therapeutic potential is being investigated for various conditions, including drug-induced nephrotoxicity, where it has been shown to modulate the expression of renal transporters such as Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Protein 2 (MRP2).[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
JBP923 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2EDTA)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple quadrupole mass spectrometer with a Turbo ionSpray ionization source
-
Analytical balance
-
Centrifuge
-
Pipettes and general laboratory consumables
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard solution (JBP923 in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: Elite Kromasil C18
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid. The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Run Time: 2.0 minutes[1]
Mass Spectrometry
-
Ionization: Positive ion electrospray ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Method Validation
The method was validated for linearity, sensitivity, precision, and accuracy.
Linearity and Sensitivity
The method demonstrated linearity over a concentration range of 0.10–50.00 μg/mL.[1] The lower limit of quantification (LLOQ) was established at 0.10 μg/mL.[1]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (RE %) |
| This compound | 0.25 | < 6.65% | < 6.65% | -0.78% to 2.74% |
| This compound | 4.00 | < 6.65% | < 6.65% | -0.78% to 2.74% |
| This compound | 25.00 | < 6.65% | < 6.65% | -0.78% to 2.74% |
| Data summarized from a study by Cang et al.[1] |
Visualizations
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in the development of this compound.
References
Application Notes and Protocols: Western Blot Analysis of OAT1/OAT3 Expression in Response to JBP485
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the semi-quantitative determination of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) protein expression levels in response to treatment with the dipeptide JBP485. This document includes an overview of the interaction between this compound and these transporters, detailed experimental protocols, and a summary of reported quantitative data.
Introduction to this compound and its Interaction with OAT1/OAT3
This compound, a cyclic dipeptide, has demonstrated protective effects in various models of kidney and liver injury.[1][2] Its mechanism of action is multifaceted and involves the modulation of renal transporters, including OAT1 (SLC22A6) and OAT3 (SLC22A8).[2] These transporters are crucial for the elimination of a wide range of endogenous and exogenous substances, including many drugs and their metabolites.
Studies have shown that this compound can influence the expression of OAT1 and OAT3, which can be a critical factor in its therapeutic effects.[1][2] For instance, in animal models of drug-induced nephrotoxicity, this compound has been observed to reverse the downregulation of OAT1 and OAT3 expression, thereby potentially restoring normal renal clearance functions.[2] Western blotting is a key technique to elucidate these changes at the protein level.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on OAT1 and OAT3 protein expression as determined by Western blot analysis in various preclinical models.
| Model | Tissue | Treatment Group | OAT1 Expression Change | OAT3 Expression Change | Reference |
| ANIT-induced Obstructive Jaundice in Rats | Kidney | ANIT | Decreased | Decreased | [1] |
| ANIT + this compound | Up-regulated (compared to ANIT) | No significant change | [1] | ||
| Aristolochic Acid I (AAI)-induced Nephrotoxicity in Rats | Kidney | AAI | Down-regulated | Down-regulated | [2] |
| AAI + this compound | Modulated towards normal | Modulated towards normal | [2] |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of OAT1 and OAT3 in kidney tissue samples.
Kidney Tissue Homogenate Preparation
-
Tissue Collection: Excise kidneys from treated and control animals and immediately place them in ice-cold phosphate-buffered saline (PBS) to wash away excess blood.
-
Homogenization:
-
Weigh a small piece of kidney cortex (approximately 50-100 mg).
-
Place the tissue in a pre-chilled Dounce homogenizer or a microcentrifuge tube with a pestle.
-
Add 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
-
Lysis: Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein lysate, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) into the wells of a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and molecular weight.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Transfer at a constant current or voltage according to the manufacturer's instructions (e.g., 100 V for 1 hour for wet transfer).
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies for OAT1 and OAT3 in the blocking buffer at the recommended concentrations (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of OAT1 and OAT3 to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of OAT1/OAT3.
Putative Signaling Pathway of this compound-mediated OAT1/OAT3 Regulation
This compound is known for its antioxidant and anti-inflammatory properties.[2][3] These activities may influence the expression of OAT1 and OAT3 through established signaling pathways that respond to cellular stress and inflammation.
Caption: Putative Signaling Pathway of this compound.
References
- 1. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 3. juniperpublishers.com [juniperpublishers.com]
Application Notes: In Vitro Assessment of JBP485 Antioxidant Activity
Introduction
JBP485 (cyclo-trans-4-L-hydroxyprolyl-L-serine) is a synthetically derived dipeptide that has demonstrated significant anti-inflammatory, anti-apoptotic, and antioxidant properties in various studies.[1][2][3][4] Research indicates that this compound can ameliorate drug-induced nephrotoxicity by mitigating oxidative stress.[1][4] Specifically, studies have shown that this compound treatment can reduce levels of malondialdehyde (MDA), a marker for lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD).[4] Furthermore, this compound has been observed to upregulate the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), key enzymes in the cellular antioxidant defense system, suggesting an activation of pathways that protect against oxidative damage.[1][4]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's antioxidant capacity. The following methodologies are designed for researchers, scientists, and drug development professionals to quantitatively assess the direct radical scavenging abilities and enzyme-like activities of this compound. The protocols cover widely accepted chemical and enzymatic assays.
Chemical-Based Antioxidant Capacity Assays
Chemical assays are rapid and cost-effective methods to determine the radical scavenging potential of a compound.[5] The DPPH and ABTS assays are among the most commonly used for this purpose.[5][6][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep purple to yellow, which is measured spectrophotometrically.[6] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[5]
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Prepare a stock solution of DPPH in a spectrophotometric-grade solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[6]
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO, or water). Create a series of dilutions at various concentrations.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control.
-
-
Assay Procedure:
-
Pipette a defined volume of the this compound dilutions (e.g., 50 µL) into the wells of a 96-well microplate.[8]
-
Add an equal volume of the DPPH working solution (e.g., 450 µL for cuvettes or a corresponding volume for plates) to each well containing the sample, positive control, or blank (solvent only).[6][8]
-
Mix the contents thoroughly.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[6]
-
Measure the absorbance of each well at 515-520 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
| This compound Conc. (µM) | Absorbance (517 nm) | % Inhibition |
| 0 (Control) | e.g., 0.850 | 0 |
| 10 | Record Value | Calculate Value |
| 50 | Record Value | Calculate Value |
| 100 | Record Value | Calculate Value |
| 250 | Record Value | Calculate Value |
| 500 | Record Value | Calculate Value |
| IC50 Value (µM) | - | Calculate Value |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured by a decrease in absorbance at 734 nm.[7]
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[7][10]
-
Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of ~0.700 (±0.02) at 734 nm.[11]
-
-
Test Compound (this compound): Prepare a stock solution and a series of dilutions of this compound.
-
Positive Control: Prepare a series of dilutions of Trolox to create a standard curve.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions or Trolox standards (e.g., 10 µL) to the wells of a 96-well microplate.[12]
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190-200 µL) to each well.[10][13]
-
Mix and incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes).[12]
-
Measure the absorbance at 734 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as the DPPH assay.
-
Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its scavenging activity to that of the Trolox standard.
-
| This compound Conc. (µM) | Absorbance (734 nm) | % Inhibition |
| 0 (Control) | e.g., 0.705 | 0 |
| 10 | Record Value | Calculate Value |
| 50 | Record Value | Calculate Value |
| 100 | Record Value | Calculate Value |
| 250 | Record Value | Calculate Value |
| 500 | Record Value | Calculate Value |
| TEAC Value | - | Calculate from Std. Curve |
Enzymatic Antioxidant Activity Assays
These assays measure the ability of this compound to mimic the function of natural antioxidant enzymes, which are crucial for cellular defense against reactive oxygen species (ROS).
Superoxide Dismutase (SOD)-like Activity Assay
This assay determines the ability of this compound to scavenge superoxide radicals (O₂•⁻). A common method involves the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT) by superoxide radicals. The reduction of NBT forms a colored formazan product, and the inhibition of this color formation is measured spectrophotometrically at 560 nm.[14][15]
-
Reagent Preparation:
-
Prepare solutions of Sodium Phosphate Buffer (50 mM, pH 7.8), NBT, L-Methionine, EDTA, and Riboflavin.[14]
-
Reaction Mixture: Combine the prepared solutions to create the final reaction mixture.
-
Test Compound (this compound): Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
In test tubes or a 96-well plate, add the this compound dilutions.
-
Add the reaction mixture to all tubes/wells.
-
Initiate the reaction by exposing the mixture to a light source (e.g., a fluorescent lamp) for a set time (e.g., 15-20 minutes) to generate superoxide radicals via riboflavin photosensitization.
-
A control reaction without the test compound is run in parallel.
-
Measure the absorbance at 560 nm.[14]
-
-
Data Analysis:
-
Calculate the percentage of superoxide radical scavenging activity. A lower absorbance value in the sample tube compared to the control indicates scavenging activity.
-
Determine the IC50 value.
-
| This compound Conc. (µM) | Absorbance (560 nm) | % Inhibition of NBT Reduction |
| 0 (Control) | Record Value | 0 |
| 10 | Record Value | Calculate Value |
| 50 | Record Value | Calculate Value |
| 100 | Record Value | Calculate Value |
| IC50 Value (µM) | - | Calculate Value |
Catalase (CAT)-like Activity Assay
This protocol measures the ability of this compound to decompose hydrogen peroxide (H₂O₂). The rate of H₂O₂ disappearance can be directly monitored by the decrease in absorbance at 240 nm.[16]
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.0).[16]
-
Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ in the phosphate buffer (e.g., 10 mM).
-
Test Compound (this compound): Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
In a quartz cuvette suitable for UV spectrophotometry, add the H₂O₂ solution.
-
Place the cuvette in a spectrophotometer and allow it to equilibrate to 25°C.
-
Add the this compound solution to the cuvette to initiate the reaction.
-
Immediately begin monitoring the decrease in absorbance at 240 nm for several minutes.[16][17]
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ decomposition. One unit of catalase-like activity is often defined as the amount of compound that decomposes 1.0 µmole of H₂O₂ per minute under the specified conditions.[16]
-
| This compound Conc. (µM) | Rate of Absorbance Decrease (ΔA₂₄₀/min) | Activity (U/mg) |
| 10 | Calculate Value | Calculate Value |
| 50 | Calculate Value | Calculate Value |
| 100 | Calculate Value | Calculate Value |
Glutathione Peroxidase (GPx)-like Activity Assay
This assay measures GPx-like activity indirectly through a coupled reaction with glutathione reductase (GR). GPx catalyzes the reduction of a hydroperoxide (like cumene hydroperoxide or H₂O₂) by reduced glutathione (GSH), producing oxidized glutathione (GSSG). GR then reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the GPx activity.[18]
-
Reagent Preparation:
-
Prepare solutions for Assay Buffer, Glutathione Reductase (GR), reduced Glutathione (GSH), and NADPH.[19][20]
-
Working Reagent: Combine the buffer, GR, GSH, and NADPH.
-
Substrate: Prepare a solution of a suitable peroxide substrate (e.g., cumene hydroperoxide or H₂O₂).[18][21]
-
Test Compound (this compound): Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA₃₄₀/min).
-
The GPx-like activity is directly proportional to this rate. One unit of activity is typically defined as the amount of compound that oxidizes 1.0 µmole of NADPH per minute.
-
| This compound Conc. (µM) | Rate of Absorbance Decrease (ΔA₃₄₀/min) | Activity (U/mg) |
| 10 | Calculate Value | Calculate Value |
| 50 | Calculate Value | Calculate Value |
| 100 | Calculate Value | Calculate Value |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and a relevant signaling pathway for understanding the antioxidant action of this compound.
Caption: General workflow for screening the antioxidant activity of this compound.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Caption: Step-by-step workflow for the ABTS antioxidant assay.
Caption: this compound may enhance antioxidant defense via the Nrf2 pathway.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 17. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. nwlifescience.com [nwlifescience.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Studying Drug-Drug Interactions of JBP485 with Imipenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of bacterial infections.[1][2] However, its clinical use can be limited by nephrotoxicity, primarily due to its rapid metabolism in the kidneys by dehydropeptidase-I (DHP-I) into a more toxic metabolite.[3][4] To counteract this, imipenem is co-administered with a DHP-I inhibitor, such as cilastatin.[1][3][5] Recent research has identified JBP485, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, as a promising agent for mitigating imipenem-induced kidney injury.[6][7][8]
These application notes provide a comprehensive overview of the drug-drug interaction between this compound and imipenem, summarizing key quantitative data and detailing experimental protocols to study this interaction. This compound has been shown to protect against imipenem-induced nephrotoxicity through a dual mechanism: inhibition of renal organic anion transporters (OATs) and inhibition of DHP-I.[6][7][8]
Mechanism of Interaction
This compound mitigates imipenem-induced nephrotoxicity through two primary mechanisms:
-
Inhibition of Organic Anion Transporters (OATs): this compound competitively inhibits OAT1 and OAT3, which are involved in the renal uptake of imipenem.[6] By reducing the intracellular accumulation of imipenem in kidney cells, this compound lessens the drug's toxic effects.[6][7]
-
Inhibition of Dehydropeptidase-I (DHP-I): this compound inhibits the enzymatic activity of DHP-I, the enzyme responsible for metabolizing imipenem into a nephrotoxic metabolite.[6][7][8] This action increases the stability of imipenem and reduces the formation of its harmful byproduct.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the interaction between this compound and imipenem.
Table 1: In Vitro Inhibition of Imipenem Uptake and Metabolism by this compound
| Parameter | Transporter/Enzyme | Value | Cell Line/System | Reference |
| IC50 | hOAT1 | 20.86 ± 1.39 µM | hOAT1-HEK293 cells | [6][7] |
| IC50 | hOAT3 | 46.48 ± 1.27 µM | hOAT3-HEK293 cells | [6][7] |
| IC50 | DHP-I | 12.15 ± 1.22 µM | Kidney metabolism assay | [6][7][8] |
Table 2: Kinetic Analysis of this compound Inhibition of Imipenem Uptake
| Transporter | Parameter | Imipenem Alone | Imipenem + this compound | Reference |
| hOAT1 | Km (mM) | 0.631 ± 0.030 | Increased (value not specified) | [9] |
| Vmax (nmol/mg protein/min) | 0.223 ± 0.011 | Unchanged | [9] | |
| hOAT3 | Km (mM) | 0.759 ± 0.062 | Increased (value not specified) | [9] |
| Vmax (nmol/mg protein/min) | 0.329 ± 0.036 | Unchanged | [9] |
Table 3: In Vivo Pharmacokinetic Parameters of Imipenem with and without this compound Co-administration in Rats
| Parameter | Imipenem Alone | Imipenem + this compound | Reference |
| Plasma Concentration | - | Significantly Increased | [6][7] |
| AUC (Area Under the Curve) | - | Significantly Increased | [6][7] |
| Renal Clearance | - | Decreased | [6][7] |
| Cumulative Urinary Excretion | - | Decreased | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the drug-drug interaction between this compound and imipenem.
Protocol 1: In Vitro Uptake Assay in OAT-Expressing Cells
Objective: To determine the inhibitory effect of this compound on the uptake of imipenem mediated by OAT1 and OAT3.
Materials:
-
HEK293 cells stably transfected with human OAT1 (hOAT1-HEK293) or human OAT3 (hOAT3-HEK293).
-
Imipenem standard.
-
This compound.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cell lysis buffer.
-
LC-MS/MS system for quantification.
Procedure:
-
Seed hOAT1-HEK293 or hOAT3-HEK293 cells in 24-well plates and culture until confluent.
-
Wash the cells twice with pre-warmed transport buffer.
-
Pre-incubate the cells with transport buffer containing various concentrations of this compound for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding transport buffer containing a fixed concentration of imipenem (and the corresponding concentration of this compound) and incubate for a predetermined time (e.g., 10 minutes) at 37°C.[6][7]
-
Terminate the uptake by aspirating the reaction mixture and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with cell lysis buffer.
-
Quantify the intracellular concentration of imipenem using a validated LC-MS/MS method.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the IC50 value of this compound for the inhibition of imipenem uptake.
Protocol 2: DHP-I Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on the metabolism of imipenem by DHP-I.
Materials:
-
Kidney microsomes or a purified DHP-I enzyme source.
-
Imipenem standard.
-
This compound.
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for quantification.
Procedure:
-
Prepare a reaction mixture containing kidney microsomes (or purified DHP-I), imipenem, and various concentrations of this compound in incubation buffer.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the metabolic reaction by adding a cofactor if necessary (e.g., NADPH for microsomal assays, though DHP-I may not require it).
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of imipenem using a validated LC-MS/MS method.
-
Calculate the rate of imipenem metabolism at each this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of DHP-I activity.[6]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To assess the effect of this compound co-administration on the pharmacokinetic profile of imipenem.
Materials:
-
Male Sprague-Dawley rats.
-
Imipenem for intravenous administration.
-
This compound for co-administration.
-
Blood collection supplies (e.g., heparinized tubes).
-
Urine collection apparatus (e.g., metabolic cages).
-
LC-MS/MS system for quantification.
Procedure:
-
Divide the rats into two groups: one receiving imipenem alone and the other receiving imipenem co-administered with this compound.
-
Administer a single intravenous dose of imipenem to all rats. For the co-administration group, administer this compound either simultaneously or at a pre-determined time before the imipenem dose.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dose.
-
Collect urine over a specified period (e.g., 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of imipenem in plasma and urine samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as plasma concentration, AUC, renal clearance, and cumulative urinary excretion for both groups.
-
Statistically compare the pharmacokinetic parameters between the two groups to determine the effect of this compound.
Visualizations
Caption: Experimental workflow for studying this compound and imipenem drug-drug interactions.
Caption: Mechanism of this compound-mediated protection against imipenem-induced nephrotoxicity.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Open trial of imipenem/cilastatin therapy for serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 4. medicine.com [medicine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 8. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating PEPT1-Mediated Transport Using JBP485: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBP485, a synthetically derived dipeptide (cyclo-trans-4-L-hydroxyprolyl-L-serine), has demonstrated therapeutic potential, notably in anti-hepatitis applications.[1] Its efficient oral absorption is primarily facilitated by the intestinal peptide transporter 1 (PEPT1), also known as SLC15A1.[1] PEPT1 is a high-capacity, low-affinity transporter expressed on the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of di- and tripeptides from dietary protein digestion.[2][3] This transporter is also a key player in the absorption of various peptidomimetic drugs, including certain antibiotics and ACE inhibitors.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the function and characteristics of PEPT1-mediated transport. The information presented is intended to guide researchers in designing and executing experiments to probe PEPT1 activity in various contexts, from basic research to drug development.
Data Presentation: this compound and PEPT1 Interaction
The following tables summarize the key quantitative data regarding the interaction between this compound and the PEPT1 transporter, as determined in various experimental models.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Dosage | Reference |
| Bioavailability | ~30% | Rat | 25 mg/kg (oral) | |
| T1/2β (Elimination half-life) | 2.25 ± 0.06 h | Rat | 25 mg/kg (oral) | |
| CLplasma (Plasma clearance) | 2.99 ± 0.002 ml/min/kg | Rat | 25 mg/kg (oral) | |
| Vd (Volume of distribution) | 0.22 ± 0.05 l/kg | Rat | 25 mg/kg (oral) |
Table 2: Kinetic Parameters of this compound Transport via PEPT1
| Cell Line | Km (Michaelis-Menten constant) | Vmax (Maximum transport rate) | Reference |
| Caco-2 cells | 0.33 ± 0.13 mM | 0.72 ± 0.06 nmol/mg protein/10 min | |
| HeLa cells (hPEPT1 transfected) | 1.33 mM | Not Reported | [5] |
| HeLa cells (hPEPT2 transfected) | 0.144 mM | Not Reported | [5] |
Table 3: Inhibition of PEPT1-Mediated Transport by this compound and Other Compounds
| Cell Line | Inhibitor | Ki (Inhibition constant) | Reference |
| HeLa cells (hPEPT1 transfected) | This compound (inhibiting Gly-Sar uptake) | 8.11 mM | [5] |
| HeLa cells (hPEPT2 transfected) | This compound (inhibiting Gly-Sar uptake) | 1.05 mM | [5] |
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay in Caco-2 Cells
This protocol describes a method to measure the uptake of this compound in a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
This compound
-
Glycylsarcosine (Gly-Sar, as a competitive inhibitor)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH adjusted as required (e.g., pH 6.0 for apical side, pH 7.4 for basolateral side)
-
Cell culture plates with permeable supports (e.g., Transwell®)
-
LC-MS/MS system for this compound quantification
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2. Seed the cells on permeable supports and allow them to differentiate for 18-21 days to form a confluent monolayer. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Uptake Experiment:
-
Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the cells with transport buffer for 20 minutes at 37°C.
-
Initiate the uptake by adding the transport buffer containing this compound (at desired concentrations) to the apical side of the monolayer. For inhibition studies, co-incubate with known PEPT1 substrates like Gly-Sar.
-
Incubate for a specific time period (e.g., 10 minutes).
-
Terminate the uptake by aspirating the solution and washing the monolayer three times with ice-cold transport buffer.
-
-
Cell Lysis and Sample Analysis:
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysate and determine the protein concentration using a standard protein assay.
-
Quantify the intracellular concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Express the uptake of this compound as the amount of substrate per milligram of cell protein (e.g., nmol/mg protein). For kinetic studies, perform the assay with varying concentrations of this compound to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Protocol 2: Transepithelial Transport of this compound across Caco-2 Monolayers
This protocol measures the movement of this compound from the apical to the basolateral side of the Caco-2 monolayer, mimicking intestinal absorption.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture: Prepare Caco-2 cell monolayers on permeable supports as described in Protocol 1.
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
To study efflux, the experiment can be reversed by adding this compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of this compound in the donor chamber. A study has shown that the rate of apical-to-basolateral transport of this compound was 1.84 times higher than that for basolateral-to-apical transport, indicating active transport.[1]
-
Visualizations
Caption: PEPT1-mediated co-transport of this compound and H+ into an enterocyte.
Caption: Workflow for in vitro this compound transport studies using Caco-2 cells.
Factors Influencing this compound Transport
Several factors have been shown to modulate the PEPT1-mediated transport of this compound:
-
pH: The uptake of this compound is pH-dependent, a characteristic feature of the proton-coupled PEPT1 transporter.[1]
-
Competitive Inhibition: The uptake and transport of this compound are significantly inhibited by other PEPT1 substrates, including:
-
Other Modulators:
-
Verapamil: Increases the uptake of this compound both in vitro and in vivo.[1]
-
Ethanol and its metabolite, acetaldehyde: Inhibit the uptake of this compound in vitro and in vivo.[1]
-
Zn2+: Inhibits the uptake of this compound in Caco-2 cells.[1]
-
Cyclosporin A (CsA): Does not significantly affect this compound uptake.[1]
-
-
Regulation of PEPT1 Expression: Exposure of Caco-2 cells to this compound for 24 hours resulted in enhanced PEPT1 mRNA levels, suggesting that this compound may upregulate its own transporter.[1]
Conclusion
This compound serves as a valuable probe for investigating PEPT1-mediated transport. Its characteristics as a PEPT1 substrate, coupled with the availability of robust in vitro models like Caco-2 cells, allow for detailed mechanistic and kinetic studies. The provided protocols and data offer a foundation for researchers to explore the intricacies of PEPT1 function, which is critical for understanding the absorption of peptides and peptidomimetic drugs, and for the rational design of new therapeutic agents with improved oral bioavailability.
References
- 1. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JBP485 solubility and stability in culture media
This technical support center provides guidance on the solubility and stability of JBP485 in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization of this compound, it is recommended to use sterile, nuclease-free water. Based on the general handling procedures for cyclic dipeptides, if solubility in water is limited, Dimethyl Sulfoxide (DMSO) can be used to prepare a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q2: What is the expected solubility of this compound in aqueous solutions?
Q3: How stable is this compound in cell culture media?
A3: this compound is expected to be relatively stable in standard cell culture media at physiological pH (around 7.4) for the duration of typical experiments (up to 24-48 hours). Studies have shown that this compound is stable enough to be used in cell-based assays lasting for several hours. Diketopiperazines, the chemical class of this compound, are generally resistant to proteolytic degradation. However, for long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions.
Q4: Can I store this compound solutions? If so, under what conditions?
A4: It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, aqueous stock solutions should be stored at -20°C or -80°C for short periods. DMSO stock solutions are generally more stable and can be stored at -20°C for several weeks. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into culture media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound. - Increase the volume of culture medium for dilution. - Add the this compound stock solution to the medium dropwise while vortexing to ensure rapid and even distribution. - Pre-warm the culture medium to 37°C before adding the this compound stock solution. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution or culture medium. | - Prepare fresh stock solutions for each experiment. - Perform a stability study to determine the degradation rate of this compound under your experimental conditions (see Experimental Protocols section). - Ensure proper storage of stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. |
| Cloudiness or precipitation in the culture medium after adding this compound. | Interaction of this compound with components of the serum or medium supplements. | - Test the solubility of this compound in serum-free medium first. - If precipitation occurs only in the presence of serum, consider reducing the serum concentration or using a different lot of serum. - Filter-sterilize the final this compound-containing medium using a 0.22 µm filter before adding to the cells. |
Data Presentation
Table 1: Estimated Physicochemical and Solubility Properties of this compound
| Property | Estimated Value/Information | Source/Justification |
| Chemical Formula | C₈H₁₂N₂O₄ | Chemical Supplier Data |
| Molecular Weight | 200.19 g/mol | Chemical Supplier Data |
| Chemical Structure | Cyclic dipeptide (cyclo(L-Hyp-L-Ser)) | Scientific Literature |
| Aqueous Solubility | Estimated to be ≥ 1 mg/mL in PBS (pH 7.2) | Based on data for similar cyclic dipeptides. |
| Organic Solvent Solubility | Soluble in DMSO | General handling procedure for hydrophobic peptides. |
| Stability in Aqueous Solution | Relatively stable at neutral pH (7.4) for at least 24 hours at 37°C. | Inferred from published cell culture-based studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Water-Based Stock Solution (Preferred):
-
Aseptically weigh the desired amount of this compound powder.
-
Add a small volume of sterile, nuclease-free water to the powder.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Add sterile, nuclease-free water to reach the final desired concentration (e.g., 10 mM).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Use immediately or aliquot and store at -20°C or -80°C.
-
-
DMSO-Based Stock Solution (for higher concentrations):
-
Aseptically weigh the desired amount of this compound powder.
-
Add a small volume of sterile DMSO to the powder.
-
Gently vortex until the powder is completely dissolved.
-
Add sterile DMSO to reach the final desired concentration (e.g., 100 mM).
-
Aliquot into sterile, nuclease-free tubes and store at -20°C.
-
Protocol 2: Determination of this compound Stability in Culture Medium
-
Prepare a working solution of this compound in your specific cell culture medium (e.g., DMEM with 10% FBS) at the desired final concentration.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Optimizing JBP485 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JBP485 in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution, with a focus on optimizing this compound concentration for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound, a cyclic dipeptide, primarily acts as a competitive inhibitor of Organic Anion Transporters (OATs), specifically OAT1 and OAT3.[1][2] This inhibition reduces the cellular uptake of OAT substrates, which can be beneficial in mitigating the cytotoxicity of certain drugs.[1][2] Additionally, this compound exhibits significant antioxidant and anti-apoptotic properties.[1][2][3][4] It has been shown to upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1), and modulate the levels of apoptosis-related proteins such as Bcl-2 and Bax.[1][5][6]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a concentration range of 1 µM to 500 µM is a reasonable starting point for most applications. For instance, in studies investigating its protective effects against drug-induced nephrotoxicity, concentrations ranging from 7.8125 µM to 250 µM have been used in NRK-52E cells.[1] In studies with HK-2 cells, a concentration of 500 µM was used to evaluate its protective effects.[2]
Q3: How should I determine the optimal this compound concentration for my specific cell line and experiment?
A concentration-response experiment (dose-response curve) is crucial to determine the optimal, non-toxic concentration of this compound for your specific in vitro model. This typically involves treating your cells with a range of this compound concentrations and assessing cell viability using assays like MTT or CCK-8. It is also recommended to evaluate the effect of this compound alone on your cells to establish a baseline and identify any potential cytotoxic effects at higher concentrations.
Q4: I am not observing the expected protective effect of this compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low to exert a significant effect. Refer to the dose-response data to ensure you are using an appropriate concentration.
-
Inappropriate Incubation Time: The duration of this compound pre-treatment or co-treatment may not be optimal. Experimental protocols often involve pre-incubating cells with this compound for a specific period (e.g., 2.5 hours) before introducing the cytotoxic agent.[1]
-
Cell Type Specificity: The expression levels of OAT1 and OAT3 can vary significantly between different cell lines. If the protective mechanism relies on OAT inhibition, cells with low or no OAT expression may not respond to this compound.
-
Mechanism of Toxicity: this compound's protective effects are prominent against toxins that are substrates for OATs. If the cytotoxic agent you are using does not rely on these transporters for cellular entry, the protective effect of this compound may be limited.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal or cellular stress observed in control wells (this compound only). | The this compound concentration may be too high, leading to cytotoxicity. | Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. Ensure the purity of the this compound compound. |
| Inconsistent results between experiments. | Variations in cell passage number, seeding density, or incubation times. | Maintain a consistent cell culture practice. Use cells within a specific passage number range and ensure precise timing for all experimental steps. |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the desired concentration. | Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is not toxic to the cells. |
| Difficulty in transfecting cells for OAT1/3 overexpression studies. | Suboptimal transfection reagent or protocol. | Optimize the transfection protocol by varying the DNA-to-reagent ratio and incubation times. Use a positive control to verify transfection efficiency. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies involving this compound.
Table 1: IC50 Values of this compound for OAT Inhibition
| Transporter | Cell Line | Substrate | IC50 (µM) | Reference |
| hOAT1 | HEK293 | Aristolochic Acid I | 89.8 ± 12.3 | [1] |
| hOAT3 | HEK293 | Aristolochic Acid I | 90.98 ± 10.27 | [1] |
| hOAT1 | HEK293 | Imipenem | 20.86 ± 1.39 | [2] |
| hOAT3 | HEK293 | Imipenem | 46.48 ± 1.27 | [2] |
Table 2: Effective Concentrations of this compound in Cytotoxicity Studies
| Cell Line | Cytotoxic Agent | This compound Concentration Range (µM) | Observed Effect | Reference |
| NRK-52E | Aristolochic Acid I (11 µM) | 7.8125 - 250 | Increased cell viability | [1] |
| HK-2 | Imipenem | 500 | Improved cell survival, inhibited apoptosis | [2][7] |
Experimental Protocols
Protocol 1: Assessing the Protective Effect of this compound against Drug-Induced Cytotoxicity in NRK-52E Cells
This protocol is adapted from a study investigating the protective effects of this compound against aristolochic acid I (AAI)-induced cytotoxicity.[1]
Materials:
-
NRK-52E cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Aristolochic Acid I (AAI)
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed NRK-52E cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours at 37°C.
-
This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 7.8125, 15.625, 31.25, 62.5, 125, and 250 µM) in complete culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Incubate for 2.5 hours.
-
Toxin Challenge: Prepare a solution of AAI in complete culture medium. After the this compound pre-treatment, add AAI to the wells to a final concentration of 11 µM.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assay: Measure cell viability using a CCK-8 kit according to the manufacturer's instructions.
Visualizations
Caption: Protective mechanisms of this compound against drug-induced cytotoxicity.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming low oral bioavailability of JBP485
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low oral bioavailability of JBP485.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound, chemically known as cyclo-trans-4-L-hydroxyprolyl-L-serine, is a cyclic dipeptide.[1][2][3][4] It has demonstrated significant anti-hepatitic, antioxidant, and anti-apoptotic properties in various studies.[1] this compound was first isolated from Laennec, a hydrolysate of human placenta.[1]
Q2: There are conflicting reports on the oral bioavailability of this compound. What is the accepted value?
There are indeed some discrepancies in the literature. One study reported an oral bioavailability of approximately 30% in rats at a dosage of 25 mg/kg.[5][6][7] However, other research has characterized this compound as having "poor oral bioavailability" and being a low-affinity substrate for the intestinal oligopeptide transporter 1 (PEPT1).[8][9] This discrepancy may arise from differences in experimental models, formulations, and analytical methods. For troubleshooting purposes, it is advisable to consider that suboptimal oral absorption is a potential challenge.
Q3: What is the primary mechanism of this compound absorption?
This compound is actively transported across the intestinal epithelium by the oligopeptide transporter PEPT1.[5][7][10] Its uptake is pH-dependent and can be competitively inhibited by other PEPT1 substrates like glycylsarcosine.[5][10] The expression of PEPT1 can also be influenced by the presence of this compound.[10]
Q4: What are the known molecular targets of this compound?
This compound has been shown to modulate the expression and function of several renal transporters. It can inhibit organic anion transporters (OAT1 and OAT3) and the multidrug resistance-associated protein 2 (MRP2).[1][11] Additionally, this compound is a dual inhibitor of OATs and renal dehydropeptidase-I (DHP-I).[2][3][4] These actions contribute to its protective effects against drug-induced nephrotoxicity.[1][2][3][4]
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide addresses common issues that may lead to unexpectedly low oral bioavailability of this compound in experimental settings and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Proposed Solutions |
| Low this compound plasma concentrations after oral administration. | Low affinity for PEPT1 transporter. | This compound is a low-affinity substrate of PEPT1. Consider synthesizing a prodrug to enhance transporter affinity. A "bioactivatable pseudo-tripeptidization" strategy has been successfully employed.[8][9] |
| Suboptimal formulation. | This compound's physicochemical properties may limit its dissolution and absorption. Experiment with different formulation strategies to improve its solubility and dissolution rate.[12][13][14][15][16] | |
| Inhibition of PEPT1 transporter. | Co-administration of other compounds that are substrates of PEPT1 can competitively inhibit this compound absorption.[5][10] Review all co-administered substances for potential interactions. | |
| Gastrointestinal instability. | While some studies suggest this compound is stable in the GI tract, this can be model-dependent. Assess the stability of your this compound formulation in simulated gastric and intestinal fluids. | |
| High variability in bioavailability data between subjects. | Differences in PEPT1 expression. | The expression of PEPT1 can vary between individuals and can be influenced by diet and disease state. Ensure a homogenous and healthy cohort of experimental animals. |
| Inconsistent dosing. | Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose. | |
| Unexpectedly rapid clearance of this compound. | Renal excretion via OATs. | This compound is a substrate for OAT1 and OAT3, which mediate its renal excretion.[11][17] While this is a known clearance pathway, unusually rapid clearance might indicate altered transporter function in your model. |
Experimental Protocols
Protocol 1: Evaluation of this compound Prodrug Permeability using Caco-2 Cells
This protocol is adapted from studies on transporter-targeted prodrugs.[8]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) adjusted to pH 6.0 for the apical side and pH 7.4 for the basolateral side to mimic intestinal conditions.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the this compound prodrug solution to the apical side (A) and fresh transport buffer to the basolateral side (B).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, add the prodrug to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of the prodrug and the parent this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is based on pharmacokinetic studies of this compound.[5][6][7]
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.
-
Drug Administration:
-
Intravenous (IV) Group: Administer this compound dissolved in saline via the tail vein at a specific dose (e.g., 10 mg/kg).
-
Oral (PO) Group: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) by oral gavage at a specific dose (e.g., 25 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein at various time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%) using appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (6.25 mg/kg) | Oral (PO) Administration (25 mg/kg) |
| Tmax (h) | - | 0.5 ± 0.1 |
| Cmax (µg/mL) | - | 10.2 ± 1.5 |
| t1/2β (h) | 2.25 ± 0.06 | 2.3 ± 0.2 |
| CLplasma (mL/min/kg) | 2.99 ± 0.002 | - |
| Vd (L/kg) | 0.22 ± 0.05 | - |
| AUC (µg·h/mL) | 35.0 ± 2.1 | 105.1 ± 12.3 |
| Bioavailability (F%) | - | ~30% |
Data adapted from publicly available literature.[5][6][7] Values are represented as mean ± SD.
Table 2: IC50 Values of this compound for Renal Transporters and Enzymes
| Transporter/Enzyme | IC50 (µM) |
| OAT1 | 20.86 ± 1.39 |
| OAT3 | 46.48 ± 1.27 |
| DHP-I | 12.15 ± 1.22 |
Data obtained from in vitro studies.[2][3]
Visualizations
Caption: Intestinal absorption pathway of this compound and its prodrug via PEPT1.
Caption: Experimental workflow for overcoming low oral bioavailability of this compound.
Caption: this compound interaction with renal transporters and enzymes.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Inhibitory effect of 1α,25-dihydroxyvitamin D₃ on excretion of this compound via organic anion transporters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JBP485 Prodrug Strategies
This technical support center provides guidance and resources for researchers and drug development professionals working on prodrug strategies to enhance the oral absorption of JBP485.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for oral administration?
A1: this compound, or cyclo(l-Hyp-l-Ser), is a cyclic dipeptide with potential therapeutic benefits, including anti-hepatitis and neuroprotective activities. The primary challenge for its oral administration is its low oral bioavailability due to its low affinity for the intestinal peptide transporter 1 (PEPT1), which is the main mechanism for its absorption.
Q2: What is the main prodrug strategy to enhance this compound absorption?
A2: The most documented strategy is the "bioactivatable pseudo-tripeptidization" approach. This involves creating an amino acid ester prodrug of this compound. This modification increases the molecule's affinity for the PEPT1 transporter, leading to enhanced absorption.
Q3: What is this compound-3-CH2-O-valine (J3V)?
A3: J3V is an optimized prodrug of this compound developed using the pseudo-tripeptidization strategy. It has demonstrated significantly improved oral bioavailability in preclinical studies compared to the parent compound, this compound.
Q4: How does the "bioactivatable pseudo-tripeptidization" strategy work?
A4: This strategy masks the carboxylic acid group of an amino acid by linking it to this compound, creating a larger molecule that more effectively binds to the PEPT1 transporter. Once absorbed into the intestinal cells, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active this compound.
Q5: Are there other prodrug strategies being explored for this compound?
A5: Yes, another reported strategy involves creating a prodrug of this compound with Vitamin E. This approach aims to leverage the antioxidant properties of Vitamin E and potentially alter the absorption pathway of this compound for therapeutic applications such as in non-alcoholic steatohepatitis (NASH).
Data Presentation
The following tables summarize the key quantitative data regarding this compound and its prodrug, J3V.
Table 1: Oral Bioavailability of this compound and its Prodrug (J3V)
| Compound | Species | Oral Bioavailability (%) |
| This compound | Rat | ~30% |
| This compound-3-CH2-O-valine (J3V) | Rat | Significantly Improved (Specific % not detailed in abstract) |
| This compound-3-CH2-O-valine (J3V) | Beagle Dog | Significantly Improved (Specific % not detailed in abstract) |
Table 2: PEPT1 Transporter Affinity and Kinetics for this compound
| Parameter | Value | Cell Line |
| Km | 0.33 ± 0.13 mM | Caco-2 |
| Vmax | 0.72 ± 0.06 nmol/mg protein/10 min | Caco-2 |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to evaluate the absorption of this compound and its prodrugs, along with troubleshooting guides for common issues.
In Vitro Drug Transport using Caco-2 Cells
Objective: To determine the intestinal permeability and identify the transport mechanism (e.g., PEPT1-mediated) of this compound and its prodrugs.
Detailed Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto Transwell inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. TEER values should be >250 Ω·cm2.
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10-6 cm/s.
-
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 6.5 for the apical (AP) side and 7.4 for the basolateral (BL) side.
-
Prepare the dosing solutions of this compound or its prodrugs in the AP transport buffer.
-
To study AP to BL transport, add the dosing solution to the AP chamber and fresh transport buffer to the BL chamber.
-
To study BL to AP transport (to assess efflux), add the dosing solution to the BL chamber and fresh transport buffer to the AP chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed buffer.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.
-
Troubleshooting Guide: Caco-2 Assay
| Issue | Possible Cause | Suggested Solution |
| Low TEER values | Incomplete monolayer formation, cell contamination, or improper handling. | Ensure proper cell seeding density and culture conditions. Check for contamination. Handle the Transwell plates gently. |
| High Lucifer yellow permeability | Leaky monolayer. | Discard the plate and optimize cell culture conditions. Ensure cells are cultured for a sufficient duration (21-25 days). |
| High variability in Papp values | Inconsistent cell monolayer, temperature fluctuations, or pipetting errors. | Ensure consistent cell seeding and culture. Maintain a constant temperature of 37°C during the assay. Use calibrated pipettes and consistent technique. |
| Low recovery of the compound | Compound instability, binding to the plate, or cellular metabolism. | Assess compound stability in the transport buffer. Use low-binding plates. Analyze for metabolites in the cell lysates and receiver solutions. |
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To determine the intestinal effective permeability (Peff) of this compound and its prodrugs in a more physiologically relevant model.
Detailed Methodology:
-
Animal Preparation:
-
Fast male Sprague-Dawley rats (250-300 g) overnight with free access to water.
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the jejunum (approximately 10 cm long) and carefully cannulate both ends with flexible tubing without disrupting the blood supply.
-
-
Perfusion:
-
Gently rinse the intestinal segment with pre-warmed (37°C) saline to remove any residual contents.
-
Perfuse the segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump for a 30-minute equilibration period.
-
Prepare the perfusion solution containing the test compound (this compound or prodrug) and a non-absorbable marker (e.g., phenol red) in the buffer.
-
After equilibration, switch to the perfusion solution containing the test compound and perfuse for the duration of the experiment (e.g., 90 minutes).
-
-
Sample Collection and Analysis:
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes).
-
At the end of the experiment, measure the exact length of the perfused intestinal segment.
-
Analyze the concentration of the test compound and the non-absorbable marker in the inlet and outlet perfusate samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the net water flux (NWF) using the change in concentration of the non-absorbable marker.
-
Correct the outlet concentration of the test compound for water flux.
-
Calculate the effective permeability (Peff) using the following equation: Peff = (-Q * ln(C'out / Cin)) / (2 * π * r * L) where Q is the flow rate, C'out is the water-flux-corrected outlet concentration, Cin is the inlet concentration, r is the intestinal radius, and L is the length of the intestinal segment.
-
Troubleshooting Guide: SPIP Assay
| Issue | Possible Cause | Suggested Solution |
| High variability in Peff values | Inconsistent surgical procedure, fluctuations in blood flow, or temperature variations. | Ensure consistent and careful surgical technique to minimize tissue damage. Maintain the animal's body temperature with a heating pad. Monitor the color of the intestinal segment to ensure proper blood flow. |
| Negative Peff values | Significant water secretion into the lumen, analytical errors, or compound instability. | Accurately measure and correct for water flux. Verify the accuracy and precision of the analytical method. Assess the stability of the compound in the perfusion buffer and intestinal fluid. |
| Leakage from the cannulated segment | Improper cannulation or securing of the tubing. | Ensure the cannulas are inserted to an appropriate depth and securely tied without occluding the lumen. |
Visualizations
Caption: Bioactivatable prodrug strategy for enhanced this compound absorption.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Potential off-target effects of JBP485 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JBP485 in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound, a cyclic dipeptide (cyclo-trans-4-L-hydroxyprolyl-L-serine), is primarily known as a dual inhibitor of Organic Anion Transporters (OATs), specifically OAT1 and OAT3, and renal dehydropeptidase-I (DHP-I).[1][2] It has been shown to competitively inhibit the uptake of OAT substrates.[1] Additionally, this compound exhibits antioxidant and anti-apoptotic properties.[1][3] It is also a substrate for the intestinal peptide transporter PEPT1.[4][5]
Q2: I am observing unexpected phenotypic changes in my cell line that are not known to express high levels of OAT1 or OAT3. What could be the cause?
While the primary targets of this compound are OAT1 and OAT3, unexpected effects in cells with low or no expression of these transporters could be attributed to several factors:
-
Inhibition of other transporters: this compound may interact with other transporters present in your specific cell line.
-
Antioxidant properties: this compound has inherent antioxidant effects which could influence cellular pathways sensitive to redox state.[1][3]
-
Anti-apoptotic activity: The compound's anti-apoptotic properties might interfere with expected cell death mechanisms in your experimental model.[1][3]
-
Interaction with PEPT1: If your cells express the peptide transporter PEPT1, this compound can be transported into the cell, potentially leading to intracellular effects.[4][5]
-
General cytotoxicity at high concentrations: Like any compound, high concentrations of this compound may lead to non-specific effects and cytotoxicity.
Q3: How can I determine if the observed effects are due to off-target activities of this compound?
Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Use a negative control: If available, a structurally similar but inactive analog of this compound can help determine if the observed phenotype is due to the specific chemical structure of this compound.
-
Rescue experiments: If you hypothesize an off-target interaction, overexpressing the intended target (if known and relevant to your cell type) might rescue the phenotype.
-
Dose-response analysis: A clear dose-response relationship can suggest a specific interaction, though it doesn't definitively distinguish between on-target and off-target effects.
-
Use of a different inhibitor: Employing another inhibitor with a different chemical structure but the same intended target (if applicable to your experiment) can help confirm if the effect is target-related.
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is essential to perform a dose-response experiment to determine the effective, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and assess both the desired effect and cell viability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected changes in cell morphology (e.g., rounding, detachment) | 1. High concentration of this compound causing cytotoxicity. 2. Solvent toxicity (e.g., DMSO). 3. On-target effect on a protein crucial for cell adhesion in your specific cell line. | 1. Perform a dose-response experiment to identify the optimal, non-toxic concentration.[6]2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all conditions, including a vehicle control.[6]3. Investigate the expression and function of OATs or other potential this compound targets in your cell line that may be involved in cell adhesion. |
| Inconsistent results between experiments | 1. Compound instability in culture medium. 2. Variability in cell culture conditions (e.g., cell density, passage number). 3. Incomplete solubilization of this compound. | 1. Check the stability of this compound in your specific cell culture medium and incubation conditions. Consider refreshing the medium with a new compound for long-term experiments.[7]2. Maintain consistent cell seeding density and use cells within a defined passage number range.[8]3. Visually inspect the stock and working solutions for any precipitation. Prepare fresh dilutions for each experiment.[8] |
| Observed effects are not consistent with OAT1/OAT3 inhibition | 1. Cell line does not express functional OAT1/OAT3. 2. The phenotype is due to the antioxidant or anti-apoptotic properties of this compound. 3. Interaction with other cellular transporters or proteins. | 1. Verify the expression of OAT1 and OAT3 in your cell line at both the mRNA and protein levels.2. Co-treat with an antioxidant or an apoptosis inducer to see if the this compound-mediated effect is altered.3. Consider performing broader profiling assays to identify potential new targets. |
Quantitative Data Summary
| Target | Cell Line | IC50 Value | Reference |
| hOAT1 | hOAT1-transfected HEK293 | 89.8 ± 12.3 µM (for AAI uptake) | [3] |
| hOAT3 | hOAT3-transfected HEK293 | 90.98 ± 10.27 µM (for AAI uptake) | [3] |
| hOAT1 | hOAT1-transfected HEK293 | 20.86 ± 1.39 µM (for IMP uptake) | [1] |
| hOAT3 | hOAT3-transfected HEK293 | 46.48 ± 1.27 µM (for IMP uptake) | [1] |
| DHP-I | N/A (enzyme assay) | 12.15 ± 1.22 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Protocol 2: Investigating Off-Target Effects using Western Blot
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat them with a non-toxic concentration of this compound (determined from the cytotoxicity assay) and a vehicle control for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of a suspected off-target pathway. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Known molecular interactions and cellular properties of this compound.
Caption: A workflow for troubleshooting unexpected cellular phenotypes with this compound.
References
- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivatable Pseudotripeptidization of Cyclic Dipeptides To Increase the Affinity toward Oligopeptide Transporter 1 for Enhanced Oral Absorption: An Application to Cyclo(l-Hyp-l-Ser) (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting JBP485 Transport Assays in Caco-2 Cells: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Caco-2 cells to perform transport assays with JBP485.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound transport across Caco-2 cell monolayers?
This compound, a dipeptide, is actively transported across Caco-2 cell monolayers primarily by the intestinal oligopeptide transporter PEPT1.[1][2][3] This transport is pH-dependent.[2][3]
Q2: My this compound transport rates are lower than expected. What are the potential causes?
Several factors could contribute to lower-than-expected transport rates:
-
Poor Caco-2 monolayer integrity: The Caco-2 cells must form a confluent monolayer with well-established tight junctions to ensure that transport is primarily transcellular.
-
Suboptimal pH: this compound transport via PEPT1 is pH-dependent.[2][3] Ensure the pH of your transport buffer is optimal for PEPT1 activity.
-
Low PEPT1 expression: PEPT1 expression levels can vary between Caco-2 cell passages.[4]
-
Presence of inhibitors: Components in your media or test compound formulation may be inhibiting PEPT1.
-
Low compound recovery: this compound may be binding to the plate plastic or other components of the assay system.[4][5]
Q3: How can I confirm that the transport I'm observing is mediated by PEPT1?
You can perform competition assays by co-incubating this compound with known PEPT1 substrates, such as glycylsarcosine (Gly-Sar).[1][6] A significant decrease in this compound transport in the presence of the competitor would confirm PEPT1-mediated transport. Cephalexin and JBP923 (a derivative of this compound) have also been shown to inhibit this compound transport.[2]
Q4: I am observing a high efflux ratio for this compound (Papp B-A / Papp A-B > 2). What does this indicate?
An efflux ratio greater than 2 suggests that this compound may be a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is expressed in Caco-2 cells.[7][8] This means the compound is being actively transported out of the cell, from the basolateral to the apical side.
Q5: How can I investigate if P-glycoprotein (P-gp) is responsible for the observed efflux of this compound?
To determine if P-gp is involved in this compound efflux, you can perform the transport assay in the presence of a known P-gp inhibitor, such as verapamil.[2][7] A significant reduction in the efflux ratio in the presence of the inhibitor would indicate that this compound is a substrate for P-gp. The uptake of this compound has been shown to be increased by verapamil.[2]
Q6: What are acceptable TEER values for a Caco-2 monolayer in a this compound transport assay?
Transepithelial electrical resistance (TEER) is a measure of monolayer integrity. While acceptable TEER values can vary between labs, a common range for Caco-2 monolayers after 21 days of culture is typically >250 Ω·cm².[9][10] It is crucial to establish a consistent baseline TEER value in your laboratory to ensure reproducible results.
Q7: What can I do to troubleshoot low compound recovery in my assay?
Low recovery can be due to several factors.[4][5][7] Consider the following troubleshooting steps:
-
Use low-binding plates and pipette tips.
-
Ensure your analytical method is sensitive and accurate at the concentrations tested.
-
Check for compound stability in the assay buffer and conditions.
-
Evaluate for potential metabolism of this compound by Caco-2 cells.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during this compound transport assays.
| Problem | Potential Cause | Recommended Solution |
| Low Apparent Permeability (Papp) in the Apical to Basolateral (A-B) Direction | Poor monolayer integrity | Verify monolayer integrity by measuring TEER values. Values should be stable and within the laboratory's established range (typically >250 Ω·cm²).[9][10] Consider Lucifer Yellow permeability assay as an additional integrity check.[7] |
| Suboptimal assay conditions | Optimize the pH of the transport buffer, as this compound transport is pH-dependent.[2][3] | |
| Low PEPT1 transporter activity | Use a positive control known to be transported by PEPT1 (e.g., Gly-Sar) to confirm transporter functionality. Ensure Caco-2 cells are within an appropriate passage number range. | |
| This compound is an efflux transporter substrate | Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.[7][8] | |
| High Efflux Ratio (Papp B-A / Papp A-B > 2) | This compound is a substrate for an efflux transporter (e.g., P-gp) | Conduct the transport assay in the presence of a P-gp inhibitor like verapamil to see if the efflux ratio decreases.[2][7] |
| Consider using other specific efflux transporter inhibitors if P-gp inhibition does not resolve the high efflux ratio. | ||
| High Variability Between Replicate Wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and consistent seeding density across all wells. |
| Edge effects on the plate | Avoid using the outer wells of the plate, or ensure proper humidification in the incubator to minimize evaporation from these wells.[11] | |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting technique. | |
| Low Mass Balance / Poor Compound Recovery | Compound binding to assay plates | Use low-protein-binding plates and materials.[7] |
| Compound instability | Assess the stability of this compound in the assay buffer and conditions over the time course of the experiment. | |
| Analytical issues | Validate the analytical method (e.g., LC-MS/MS) for accuracy, precision, and sensitivity in the assay matrix. |
Experimental Protocols
Key Experiment: Bidirectional Transport of this compound across Caco-2 Monolayers
Objective: To determine the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.[8]
-
Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) regularly. Proceed with the transport experiment when TEER values are stable and above the established threshold (e.g., >250 Ω·cm²).[9][10]
-
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH.
-
For A-B transport: Add this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B-A transport: Add this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Experimental Workflow for this compound Transport Assay
Caption: Workflow for this compound Caco-2 Transport Assay.
This compound Transport and Efflux Pathway
Caption: this compound transport and efflux pathways in Caco-2 cells.
References
- 1. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats [jstage.jst.go.jp]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimization of Caco-2 and HT29 co-culture in vitro cell models for permeability studies | Semantic Scholar [semanticscholar.org]
- 11. merckmillipore.com [merckmillipore.com]
JBP485 Technical Support Center: Troubleshooting Fluorescence-Based Assays
Welcome to the JBP485 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve potential interference of this compound in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will assist you in diagnosing and mitigating common issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, or cyclo-trans-4-L-hydroxyprolyl-L-serine, is a dipeptide that has been shown to possess anti-hepatitic, antioxidant, and anti-apoptotic properties.[1][2][3] Its mechanism of action involves the modulation of organic anion transporters (OATs), such as OAT1 and OAT3, and multidrug resistance-associated protein 2 (MRP2).[1][2][3][4] By inhibiting these transporters, this compound can reduce the renal uptake and accumulation of certain drugs and toxins, thereby mitigating nephrotoxicity.[1][2]
Q2: Can this compound interfere with fluorescence-based assays?
While there is no direct evidence in the published literature of this compound inherently possessing fluorescent properties, it is crucial to consider that many small molecules can interfere with fluorescence-based assays.[5][6] Interference can occur through several mechanisms, including but not limited to:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay.[5][7]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore in your assay, leading to a decrease in the signal (a phenomenon also known as the "inner filter effect").[7][8]
-
Light Scatter: The compound may form aggregates or precipitates at high concentrations, leading to light scattering that can interfere with signal detection.
-
Chemical Reactivity: The compound may react with assay components, including the fluorophore, substrate, or enzyme, altering the fluorescence output.[7]
Q3: What are the initial steps to determine if this compound is interfering with my assay?
The first step is to run a series of control experiments. These controls are designed to isolate the potential contribution of this compound to the overall signal in your assay. The key control experiments are outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
If you observe an increase in fluorescence signal in the presence of this compound that is not consistent with your expected biological outcome, this compound may be autofluorescent under your experimental conditions.
Troubleshooting Protocol: Assessing Autofluorescence
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should span the concentrations used in your main assay.
-
Include control wells:
-
Wells containing only the assay buffer (blank).
-
Wells containing your positive and negative biological controls without this compound.
-
-
Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from the this compound-only wells, this indicates that this compound is autofluorescent at the wavelengths used.
Data Interpretation:
| Observation | Possible Cause | Next Steps |
| No significant fluorescence from this compound alone. | Interference is unlikely to be autofluorescence. | Proceed to Issue 2 . |
| Concentration-dependent increase in fluorescence from this compound alone. | This compound is autofluorescent. | See Mitigation Strategies . |
Issue 2: Unexpected Decrease in Fluorescence Signal
A decrease in fluorescence signal upon the addition of this compound could indicate fluorescence quenching or the inner filter effect.
Troubleshooting Protocol: Assessing Fluorescence Quenching
-
Prepare your standard assay components, including your fluorescent probe at its final assay concentration.
-
Add a serial dilution of this compound to these wells.
-
Include control wells:
-
Wells with the fluorescent probe and assay buffer (no this compound).
-
Wells with assay buffer only (blank).
-
-
Read the plate at the assay's excitation and emission wavelengths.
-
Analyze the data: A concentration-dependent decrease in the fluorescence signal in the presence of this compound suggests quenching.
Data Interpretation:
| Observation | Possible Cause | Next Steps |
| No significant change in fluorescence. | Quenching is unlikely. | Consider other causes of signal decrease. |
| Concentration-dependent decrease in fluorescence. | This compound is quenching the fluorescence signal. | See Mitigation Strategies . |
Mitigation Strategies
If the control experiments indicate that this compound is interfering with your assay, consider the following strategies:
-
Change the Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorption or emission spectrum of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.[8][9]
-
Alter the Assay Readout: If possible, switch to an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay, to confirm your results.[5]
-
Implement a Correction Factor: If the interference is consistent and concentration-dependent, it may be possible to subtract the signal from the this compound-only controls from your experimental wells. However, this approach should be used with caution as it may not account for all types of interference.
-
Reduce this compound Concentration: If biologically feasible, lower the concentration of this compound to a range where interference is minimal.
Experimental Protocols
Protocol 1: Determining the Absorption Spectrum of this compound
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use a spectrophotometer to measure the absorbance of the this compound solution across a range of wavelengths, for example, from 200 nm to 800 nm.
-
Use the assay buffer as a blank.
-
Plot the absorbance versus wavelength. This spectrum will help you identify wavelengths where this compound absorbs light and could potentially interfere with your assay's excitation or emission.
Protocol 2: Determining the Emission Spectrum of this compound
-
Prepare a solution of this compound in your assay buffer.
-
Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at the excitation wavelength of your assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission maximum of your fluorophore.
-
Plot the fluorescence intensity versus wavelength. This will reveal if this compound emits light that could be detected in your assay.
Visualizing Experimental Workflows and Concepts
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of fluorescence interference.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
How to control for JBP485's effect on transporter expression
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the effects of JBP485 on transporter expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects?
This compound, also known as cyclo-trans-4-L-hydroxyprolyl-L-serine, is a cyclic dipeptide. It has demonstrated anti-hepatitis, antioxidant, and anti-apoptotic properties in various studies.[1][2][3] this compound is known to interact with and modulate the expression and function of several drug transporters.
Q2: Which transporters are primarily affected by this compound?
Research has shown that this compound primarily affects the following transporters:
-
Organic Anion Transporters (OAT1 and OAT3): this compound is both a substrate and a competitive inhibitor of OAT1 and OAT3.[1][2][4]
-
Peptide Transporter 1 (PEPT1): this compound is a substrate for PEPT1, which is involved in its intestinal absorption.[3][5]
-
Other transporters: this compound has also been shown to modulate the expression of Organic Cation Transporter 2 (OCT2), Multidrug Resistance-Associated Protein 2 (MRP2), P-glycoprotein (P-gp), and Multidrug and Toxin Extrusion Protein 1 (MATE1), particularly in the context of reversing drug-induced kidney injury.[1][4][6]
Q3: How does this compound affect transporter expression?
This compound has been observed to modulate transporter expression, often by restoring their levels after being downregulated by a pathological condition. For example, in cases of drug-induced nephrotoxicity, this compound treatment has been shown to increase the protein expression of OAT1, OAT3, OCT2, MRP2, P-gp, and MATE1.[1][6] In Caco-2 cells, a 24-hour exposure to this compound led to an increase in PEPT1 mRNA levels.[3] The precise molecular mechanisms (e.g., direct transcriptional activation or post-translational stabilization) are still under investigation.
Q4: Is this compound an inhibitor of transporter function?
Yes, this compound competitively inhibits the function of OAT1 and OAT3.[1][2] This means it can reduce the transport of other substrates of these transporters.
Troubleshooting Guides
Issue 1: Unexpected changes in the expression of renal transporters in my in vivo experiment after administering this compound.
-
Possible Cause: this compound has been shown to upregulate the expression of renal transporters such as OAT1, OAT3, OCT2, MRP2, and P-gp, especially in models of kidney injury.[1][6] This is often a restorative effect against a disease-induced downregulation.
-
Troubleshooting Steps:
-
Establish a Baseline: Ensure you have a control group that is not treated with this compound to establish the baseline expression of the transporters of interest.
-
Include a Disease-State Control: If you are working with a disease model, include a control group with the disease state but without this compound treatment. This will help you differentiate the effects of the disease from the effects of this compound.
-
Time-Course and Dose-Response Analysis: Conduct a time-course and/or dose-response study to understand the dynamics of this compound's effect on transporter expression.
-
Mechanism of Action Studies: To understand if the changes are transcriptional, measure mRNA levels of the transporters using RT-qPCR.
-
Issue 2: My test compound, a known OAT1/OAT3 substrate, shows reduced renal clearance in the presence of this compound.
-
Possible Cause: this compound is a competitive inhibitor of OAT1 and OAT3.[1][2] It is likely competing with your test compound for transport, leading to decreased clearance.
-
Troubleshooting Steps:
-
In Vitro Inhibition Assays: Perform in vitro uptake assays using cells expressing OAT1 and OAT3 (e.g., HEK293-OAT1/OAT3) to confirm the inhibitory effect of this compound on your compound's transport.
-
Determine IC50 Values: Quantify the inhibitory potency of this compound on your compound's transport by determining the IC50 value. This will help you understand the concentration at which this compound exerts a significant inhibitory effect.
-
Pharmacokinetic Modeling: Use pharmacokinetic modeling to simulate the drug-drug interaction and predict the impact of this compound on your compound's disposition.
-
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on transporter function.
Table 1: IC50 Values of this compound for Inhibition of Transporter-Mediated Uptake
| Transporter | Substrate | Cell Line | IC50 (µM) | Reference |
| OAT1 | Aristolochic Acid I | HEK293-hOAT1 | 89.8 ± 12.3 | [1] |
| OAT3 | Aristolochic Acid I | HEK293-hOAT3 | 90.98 ± 10.27 | [1] |
| OAT1 | Imipenem | HEK293-hOAT1 | 20.86 ± 1.39 | [2] |
| OAT3 | Imipenem | HEK293-hOAT3 | 46.48 ± 1.27 | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Transporter Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on the uptake of a substrate in cells overexpressing a specific transporter.
-
Cell Culture: Culture HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1 or hOAT3) in appropriate media.
-
Cell Seeding: Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-30 minutes at 37°C.
-
Uptake Assay: Initiate the uptake by adding the radiolabeled or fluorescently tagged substrate of the transporter to the wells, with or without this compound.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
-
Quantification: Determine the amount of substrate taken up by the cells using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.
-
Data Analysis: Normalize the uptake data to the protein concentration in each well. Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Western Blotting for Transporter Expression
This protocol describes how to measure the protein expression levels of transporters in cells or tissues treated with this compound.
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the transporter of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's dual effect on OATs: competitive inhibition and expression modulation.
Caption: Workflow for investigating this compound's effects on transporters.
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 5. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing variability in JBP485 in vivo efficacy
Welcome to the JBP485 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in the in vivo efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and interpretation.
Troubleshooting Guides
Variability in in vivo studies can arise from a multitude of factors. This section provides a question-and-answer guide to troubleshoot common issues you may encounter when evaluating the efficacy of this compound.
Section 1: Compound and Formulation
Question: We are observing lower than expected efficacy after oral administration of this compound. What could be the cause?
Answer: Lower than expected efficacy following oral gavage can be due to issues with compound integrity, formulation, or administration technique. This compound is a dipeptide, and its stability in formulation should be considered.
Troubleshooting Steps:
-
Verify Compound Quality: Ensure the purity and integrity of your this compound lot. Impurities or degradation can significantly impact its biological activity.
-
Formulation Check:
-
Solubility: Confirm that this compound is fully dissolved in your vehicle. Incomplete dissolution will lead to inaccurate dosing.
-
Stability: Assess the stability of this compound in your chosen vehicle over the duration of your experiment. Prepare fresh formulations if stability is a concern.
-
Vehicle Effects: The vehicle itself should not have a biological effect. Include a vehicle-only control group to confirm.
-
-
Administration Technique:
-
Gavage Accuracy: Ensure accurate and consistent oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach. Improper technique can lead to dosing errors or aspiration.[1]
-
Fasting State: The presence of food in the stomach can affect the absorption of orally administered compounds. This compound is absorbed via the peptide transporter PEPT1, and the presence of other peptides or nutrients could competitively inhibit its uptake.[2][3] Consider standardizing the fasting period for all animals before dosing.
-
Section 2: Animal Model and Husbandry
Question: We are seeing significant inter-animal variability in response to this compound. What animal-related factors should we consider?
Answer: High inter-animal variability can obscure the true effect of a compound. This can be due to genetic differences, health status, and environmental factors.
Troubleshooting Steps:
-
Animal Strain:
-
Genetic Background: Different strains of mice or rats can have variations in the expression of drug transporters and metabolizing enzymes. Since this compound's absorption and disposition are mediated by transporters like PEPT1, OAT1, and OAT3, strain differences in the expression of these transporters could lead to variability.[3][4][5]
-
Model Induction: If you are using a disease model (e.g., drug-induced nephrotoxicity), ensure the model is induced consistently across all animals.
-
-
Health Status:
-
Subclinical Infections: Underlying infections can alter an animal's physiology and response to treatment.[1] Ensure all animals are healthy and free of common pathogens.
-
Stress: High stress levels can impact various physiological parameters. Handle animals consistently and allow for an acclimatization period.
-
-
Husbandry:
-
Diet: The composition of the diet can influence the gut microbiome and the expression of intestinal transporters, potentially affecting the oral bioavailability of this compound.[6]
-
Circadian Rhythm: Administering the compound at the same time each day is crucial, as metabolic and physiological processes fluctuate throughout the day.
-
Section 3: Pharmacokinetics and Pharmacodynamics
Question: The observed efficacy of this compound does not correlate well with the dose administered. What could explain this disconnect?
Answer: A poor dose-response relationship can be due to non-linear pharmacokinetics, transporter-mediated drug-drug interactions, or the timing of endpoint measurement.
Troubleshooting Steps:
-
Pharmacokinetics (PK):
-
Bioavailability: this compound has an oral bioavailability of about 30% in rats.[2] Factors affecting PEPT1 transporter function, such as diet or co-administered drugs, can alter this.[3]
-
Transporter Interactions: this compound is a substrate for OAT1 and OAT3.[4][5] If your experimental model involves co-administration of other drugs that are also substrates or inhibitors of these transporters, it could affect the pharmacokinetics and efficacy of this compound.[7][8] For instance, co-administration with an OAT inhibitor could increase the plasma concentration of this compound.[9]
-
-
Pharmacodynamics (PD):
-
Timing of Efficacy Measurement: The timing of your endpoint assessment should align with the peak or steady-state concentration of this compound at the target tissue. Consider performing a time-course study to determine the optimal window for measuring efficacy.
-
Target Engagement: Confirm that this compound is reaching its target tissue at sufficient concentrations to exert its effect. This may require tissue-specific pharmacokinetic studies.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dipeptide with anti-apoptotic and antioxidant properties.[7][8] Its protective effect in models of drug-induced nephrotoxicity is attributed to its ability to inhibit organic anion transporters (OAT1 and OAT3) and dehydropeptidase-I (DHP-I).[7][8][10] By inhibiting OATs, this compound reduces the renal accumulation of certain nephrotoxic drugs.[4]
Q2: What are the key pharmacokinetic parameters of this compound?
A2: In rats, this compound has an oral bioavailability of approximately 30%. It is absorbed from the intestine via the peptide transporter PEPT1.[2][3] After intravenous administration, it is mainly distributed to the kidney.[2]
Q3: Are there any known drug-drug interactions with this compound?
A3: Yes, this compound interacts with substrates of OAT1 and OAT3. For example, it can reduce the nephrotoxicity of drugs like imipenem and aristolochic acid by inhibiting their uptake into renal cells.[4][7][8] It may also interact with other substrates or inhibitors of PEPT1.[3]
Q4: What animal models have been used to demonstrate the in vivo efficacy of this compound?
A4: The in vivo efficacy of this compound has been demonstrated in rat and rabbit models of drug-induced nephrotoxicity, including models using imipenem and aristolochic acid.[4][7][8] It has also been studied in a rat model of obstructive jaundice.[5]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| OAT1 Inhibition (IC50) | 89.8 ± 12.3 µM (for AAI uptake) | hOAT1-HEK293 cells | [4] |
| 20.86 ± 1.39 µM (for IMP uptake) | hOAT1-HEK293 cells | [7] | |
| OAT3 Inhibition (IC50) | 90.98 ± 10.27 µM (for AAI uptake) | hOAT3-HEK293 cells | [4] |
| 46.48 ± 1.27 µM (for IMP uptake) | hOAT3-HEK293 cells | [7] | |
| DHP-I Inhibition (IC50) | 12.15 ± 1.22 µM | Rat Kidney | [7][8] |
| Oral Bioavailability | ~30% (at 25 mg/kg) | Rats | [2] |
| Plasma Half-life (t1/2β) | 2.25 ± 0.06 h | Rats | [2] |
| Plasma Clearance (CLplasma) | 2.99 ± 0.002 ml/min/kg | Rats | [2] |
| Volume of Distribution (Vd) | 0.22 ± 0.05 l/kg | Rats | [2] |
Key Experimental Protocols
1. Imipenem-Induced Nephrotoxicity Model in Rabbits [7][8]
-
Animals: Male Japanese white rabbits.
-
Groups:
-
Control (Normal Saline)
-
Imipenem (IMP) only (200 mg/kg)
-
This compound only (200 mg/kg)
-
IMP (200 mg/kg) + this compound (200 mg/kg)
-
-
Administration:
-
This compound was administered intraperitoneally one day prior to the toxicity study.
-
Test drugs were diluted in normal saline and administered intravenously via the ear vein.
-
-
Endpoints: Blood urea nitrogen (BUN), serum creatinine (SCr), and histopathological examination of the kidneys.
2. Aristolochic Acid I (AAI)-Induced Nephrotoxicity Model in Rats [4]
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Control
-
AAI only
-
AAI + this compound (low, medium, high doses)
-
-
Administration:
-
AAI administered by oral gavage.
-
This compound administered by oral gavage.
-
-
Endpoints: BUN, SCr, kidney histopathology, and measurement of renal transporter protein expression (Oat1, Oat3, etc.).
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 9. Inhibitory effect of 1α,25-dihydroxyvitamin D₃ on excretion of this compound via organic anion transporters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
JBP485 Dose-Response Curve Determination in Animal Models: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JBP485 in animal models. The information is designed to address specific issues that may be encountered during the experimental process of determining dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or cyclo-trans-4-L-hydroxyprolyl-L-serine, is a dipeptide with demonstrated anti-hepatitis, antioxidant, and anti-apoptotic properties.[1][2][3] Its primary mechanism of action in the context of drug-induced nephrotoxicity involves the dual inhibition of Organic Anion Transporters (OATs), specifically OAT1 and OAT3, and renal dehydropeptidase-I (DHP-I).[2][3] By inhibiting these transporters, this compound can reduce the renal uptake and accumulation of certain drugs, thereby mitigating their toxic effects on the kidneys.[1][2] this compound is also a substrate for the peptide transporter PEPT1, which is involved in its intestinal absorption.[4][5][6][7]
Q2: Which animal models are commonly used for studying the effects of this compound?
Commonly used animal models for investigating the therapeutic effects of this compound, particularly its protective role against nephrotoxicity, include rats (e.g., Wistar) and rabbits (e.g., New Zealand white).[2] These studies often involve inducing kidney injury with a toxic agent to evaluate the ameliorative effects of this compound.[1][2]
Q3: What are the typical dose ranges for this compound in animal studies?
The dosage of this compound can vary depending on the animal model and the specific experimental design. In studies investigating its protective effects against drug-induced nephrotoxicity, intravenous doses have been reported to range from 6.25 to 100 mg/kg in rats.[3][4][6] For instance, a dose of 90 mg/kg was used in rats to assess its interaction with the drug imipenem.[2] In rabbits, a dose of 200 mg/kg has been used to evaluate its protective effects against imipenem-induced nephrotoxicity.[2]
Q4: How is this compound typically administered in animal models?
This compound can be administered via several routes, including intravenously and intraperitoneally.[1][2] The choice of administration route depends on the experimental objectives, such as studying its pharmacokinetic profile or its protective effects against a co-administered toxic substance. For pharmacokinetic studies in rats, intravenous administration via the jugular vein has been documented.[1][2]
Troubleshooting Guides
Issue 1: High variability in dose-response data between animals.
-
Potential Cause 1: Inconsistent Drug Administration: Improper or inconsistent administration of this compound or the inducing agent can lead to significant variations in plasma concentrations and, consequently, the observed effects.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intravenous, intraperitoneal injection).
-
Use standardized procedures for drug preparation and administration, including consistent volumes and injection speeds.
-
For intravenous administration, confirm proper catheter placement to ensure the full dose enters circulation.
-
-
-
Potential Cause 2: Animal Health and Stress: Underlying health issues or stress can influence an animal's metabolic rate and drug response.
-
Troubleshooting Steps:
-
Acclimatize animals to the experimental environment for a sufficient period before starting the study.
-
Monitor animals closely for any signs of illness or distress and exclude any unhealthy animals from the study.
-
Handle animals gently and minimize environmental stressors such as noise and excessive light.
-
-
-
Potential Cause 3: Genetic Variability: Even within the same strain, genetic differences between individual animals can contribute to variability in drug metabolism and response.
-
Troubleshooting Steps:
-
Use a sufficiently large sample size to account for individual variations.
-
If possible, use highly inbred animal strains to minimize genetic heterogeneity.
-
-
Issue 2: Lack of a clear dose-dependent effect.
-
Potential Cause 1: Inappropriate Dose Range: The selected dose range may be too narrow or entirely outside the therapeutic window for the desired effect.
-
Troubleshooting Steps:
-
Conduct a pilot study with a wide range of doses to identify a more appropriate range for the definitive dose-response study.
-
Review existing literature for reported effective doses of this compound in similar models. One study showed linear pharmacokinetics for intravenous doses between 6.25-100 mg/kg in rats.[3][4][6]
-
-
-
Potential Cause 2: Saturation of the Mechanism of Action: The pharmacological effect of this compound may plateau at higher doses due to the saturation of its target transporters (OAT1, OAT3) or enzymes (DHP-I).
-
Troubleshooting Steps:
-
Analyze the dose-response curve for a sigmoidal shape, which would indicate a plateau at higher concentrations.
-
Measure target engagement at different doses to correlate the pharmacological effect with the extent of transporter or enzyme inhibition.
-
-
-
Potential Cause 3: Issues with the Disease Model: The induced injury in the animal model may be too severe or too mild to observe a clear modulatory effect of this compound.
-
Troubleshooting Steps:
-
Titrate the dose of the inducing agent (e.g., imipenem, cisplatin) to establish a consistent and appropriate level of injury.
-
Ensure the timing of this compound administration is optimal relative to the induction of injury.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line | Substrate | IC50 (µM) | Reference |
| OAT1 | hOAT1-HEK293 | Imipenem | 20.86 ± 1.39 | [2][3] |
| OAT3 | hOAT3-HEK293 | Imipenem | 46.48 ± 1.27 | [2][3] |
| DHP-I | Rat Kidney Metabolism Assay | Imipenem | 12.15 ± 1.22 | [2][3] |
| OAT1 | hOAT1-HEK293 | Aristolochic Acid I | 89.8 ± 12.3 | [1] |
| OAT3 | hOAT3-HEK293 | Aristolochic Acid I | 90.98 ± 10.27 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Administration Route | T1/2β (h) | CLplasma (ml/min/kg) | Vd (l/kg) | Bioavailability (%) | Reference |
| 25 | Intravenous | 2.25 ± 0.06 | 2.99 ± 0.002 | 0.22 ± 0.05 | - | [4][6] |
| 25 | Oral | - | - | - | ~30 | [4][6] |
Detailed Experimental Protocols
Protocol 1: Determination of this compound's Protective Effect Against Imipenem-Induced Nephrotoxicity in Rabbits
This protocol is adapted from studies evaluating the nephroprotective effects of this compound.[2]
-
Animal Model: Male New Zealand white rabbits (2.0-3.0 kg).
-
Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide rabbits into four groups:
-
Group 1: Control (saline)
-
Group 2: Imipenem (200 mg/kg)
-
Group 3: this compound (200 mg/kg)
-
Group 4: Imipenem (200 mg/kg) + this compound (200 mg/kg)
-
-
Drug Administration:
-
For Group 4, administer this compound via intraperitoneal injection one day before the administration of imipenem.
-
On the day of the experiment, administer imipenem and this compound (for the respective groups) intravenously via the ear vein.
-
-
Sample Collection and Analysis:
-
Collect blood samples at designated time points to measure markers of kidney function, such as blood urea nitrogen (BUN) and creatinine.
-
After a predetermined period, euthanize the animals and collect kidney tissue for histopathological examination.
-
Protocol 2: In Vivo Renal Clearance Study in Rats
This protocol is based on pharmacokinetic interaction studies of this compound.[1][2]
-
Animal Model: Male Wistar rats (220-250 g).
-
Surgical Preparation: Anesthetize the rats and cannulate the jugular veins for drug administration and blood sampling. Cannulate the bladder for urine collection.
-
Grouping:
-
Group 1: Toxicant alone (e.g., Imipenem 45 mg/kg or Aristolochic Acid I 4 mg/kg)
-
Group 2: Toxicant + this compound (e.g., 90 mg/kg or 50 mg/kg)
-
-
Drug Administration: Administer the drugs intravenously via the cannulated jugular vein.
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 1, 3, 5, 10, 30, 60, 120, 240, 360, and 480 minutes) post-administration.
-
Collect urine at specified intervals (e.g., 2, 4, 6, and 8 hours).
-
-
Analysis: Analyze plasma and urine samples for the concentration of the toxicant using a validated analytical method such as LC-MS/MS to determine pharmacokinetic parameters.
Visualizations
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 6. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JBP485 and Cilastatin: A Comparative Analysis of Their Efficacy in Preventing Imipenem-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Imipenem, a broad-spectrum carbapenem antibiotic, is a critical tool in treating severe bacterial infections. However, its clinical utility is hampered by its potential to induce nephrotoxicity, a dose-limiting side effect. This guide provides a detailed, evidence-based comparison of two reno-protective agents, JBP485 and cilastatin, in their ability to mitigate imipenem-induced kidney damage.
Executive Summary
Both this compound and cilastatin have demonstrated significant efficacy in preventing imipenem-induced nephrotoxicity. Their primary mechanism of action involves the inhibition of renal dehydropeptidase-I (DHP-I), an enzyme responsible for metabolizing imipenem into a more nephrotoxic compound.[1][2] Furthermore, both agents have been shown to inhibit organic anion transporters (OATs), which are involved in the uptake of imipenem into renal proximal tubule cells.[1][3][4] This dual inhibition reduces the intra-renal accumulation of imipenem and its toxic metabolite, thereby protecting the kidneys.[1] Experimental data from both in vivo and in vitro studies support the reno-protective effects of both compounds, with this compound showing promise as a potent alternative to the clinically established cilastatin.[1][2]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the performance of this compound and cilastatin.
Table 1: In Vivo Efficacy in a Rabbit Model of Imipenem-Induced Nephrotoxicity[1][5]
| Parameter | Control | Imipenem (200 mg/kg) | Imipenem + this compound (200 mg/kg) | Imipenem + Cilastatin (200 mg/kg) |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 | > 80 | ~30 | Not directly compared in the same study |
| Serum Creatinine (CRE) (mg/dL) | ~1.0 | > 4.0 | ~1.5 | Not directly compared in the same study |
| Kidney Histopathology | Normal | Severe tubular necrosis | Significantly ameliorated necrosis | Prevented imipenem-induced changes[1] |
Note: Data are approximated from graphical representations in the cited source. A direct head-to-head in vivo study comparing this compound and cilastatin at the same dosage was not found in the provided search results; however, separate studies demonstrate their individual efficacy.
Table 2: In Vitro Efficacy in Human Kidney 2 (HK-2) Cells[1]
| Parameter | Control | Imipenem | Imipenem + this compound | Imipenem + Cilastatin |
| Cell Viability (%) | 100 | ~50 | Significantly improved | Markedly improved |
| Apoptosis | Normal | Increased | Inhibited | Inhibited |
| Mitochondrial Damage | Normal | Present | Attenuated | Attenuated |
Table 3: Mechanistic Comparison - Inhibition of Key Targets
| Target | This compound | Cilastatin |
| Renal Dehydropeptidase-I (DHP-I) Inhibition (IC50) | 12.15 ± 1.22 μM[1][5] | Potent inhibitor[2][3] |
| Organic Anion Transporter 1 (OAT1) Inhibition | Yes[1] | Yes[3][4] |
| Organic Anion Transporter 3 (OAT3) Inhibition | Yes[1] | Yes[3][4] |
Mechanisms of Action: A Dual Approach to Renal Protection
The nephrotoxicity of imipenem is a two-fold problem: its enzymatic degradation into a toxic metabolite by DHP-I and its accumulation within renal cells via OATs.[1][2] Both this compound and cilastatin address both of these pathways.
-
Inhibition of Dehydropeptidase-I (DHP-I): DHP-I, located on the brush border of renal proximal tubule cells, hydrolyzes imipenem, leading to the formation of a metabolite that is more damaging to the kidneys.[2] By inhibiting DHP-I, both this compound and cilastatin prevent this metabolic conversion, thereby reducing the concentration of the nephrotoxic metabolite.[1][6]
-
Inhibition of Organic Anion Transporters (OATs): OAT1 and OAT3 are transporters on the basolateral membrane of renal proximal tubule cells that facilitate the uptake of various organic anions, including imipenem, from the blood into the cells.[3][4] By inhibiting these transporters, this compound and cilastatin reduce the intracellular concentration of imipenem, further mitigating its toxic effects.[1][3]
The following diagram illustrates the proposed mechanism by which this compound and cilastatin protect against imipenem-induced nephrotoxicity.
Caption: Dual inhibitory mechanism of this compound and cilastatin on OATs and DHP-I.
Experimental Protocols
The findings presented in this guide are based on rigorous preclinical studies. Below are summaries of the key experimental methodologies employed.
In Vivo Rabbit Model of Imipenem-Induced Nephrotoxicity[1][5]
-
Animal Model: Male New Zealand white rabbits were used as they are known to be susceptible to imipenem-induced nephrotoxicity.[1]
-
Drug Administration:
-
Assessment of Nephrotoxicity:
In Vitro Cytotoxicity Assay in HK-2 Cells[1]
-
Cell Line: Human kidney 2 (HK-2) cells, an immortalized human proximal tubular epithelial cell line, were used.[1]
-
Treatment: Cells were incubated with imipenem in the presence or absence of this compound or cilastatin.[1]
-
Assessments:
The following diagram outlines the general workflow for the in vivo rabbit study.
Caption: Experimental workflow for the in vivo rabbit nephrotoxicity study.
Conclusion
Both this compound and cilastatin are effective in mitigating imipenem-induced nephrotoxicity through a dual mechanism involving the inhibition of DHP-I and renal OATs. While cilastatin is the established clinical agent, this compound demonstrates comparable, and in some aspects, potent protective effects in preclinical models. The data presented in this guide provides a solid foundation for further research and development of this compound as a potential therapeutic alternative or adjunct in clinical settings where imipenem is a necessary treatment. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and cilastatin in human subjects.
References
- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates vancomycin-induced nephrotoxicity by regulating the expressions of organic anion transporter (Oat) 1, Oat3, organic cation transporter 2 (Oct2), multidrug resistance-associated protein 2 (Mrp2) and P-glycoprotein (P-gp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of JBP485 and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant effects of JBP485, a dipeptide, and N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent. This document synthesizes available experimental data to objectively evaluate their respective mechanisms and efficacy in mitigating oxidative stress.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and N-acetylcysteine on key biomarkers of oxidative stress and antioxidant defense systems. It is important to note that the presented data are derived from different experimental models and conditions, precluding a direct head-to-head comparison of potency.
Table 1: Effects on Reactive Oxygen Species (ROS) and Lipid Peroxidation
| Compound | Model | Key Findings | Reference |
| This compound | Aristolochic acid I (AAI)-induced nephrotoxicity in rats and NRK-52E cells | - Effectively reduced the AAI-induced elevation of ROS levels in kidney cells. - Significantly reversed the AAI-induced increase in malondialdehyde (MDA) levels in rat kidney tissue. | [1] |
| N-acetylcysteine (NAC) | H₂O₂-induced oxidative stress in 158N oligodendrocytes | - Dose-dependently decreased ROS production. A 5.6-fold increase in ROS with H₂O₂ was significantly attenuated by NAC (50-500 µM). | [2] |
| Liver ischemia-reperfusion injury in mice | - Significantly decreased MDA levels from 129.8 ± 12.70 nmol/g in the injury group to 51.75 ± 6.18 nmol/g in the NAC-treated group. | [3] | |
| Chronic hemodialysis patients | - Significantly reduced pre-dialysis MDA levels from 5.07 ± 1.6 µmol/l to 3.01 ± 0.6 µmol/l after 30 days of treatment. | [4] | |
| Diabetic cataract in rats | - Reduced mean MDA levels in the lens from 2.90±0.71 nmol/ml in the control group to 2.33±0.38 nmol/ml in the NAC-treated group. | [5] | |
| Sepsis model in rats | - Significantly decreased renal MDA levels. | [6] |
Table 2: Effects on Antioxidant Enzymes and Glutathione Levels
| Compound | Model | Key Findings | Reference |
| This compound | AAI-induced nephrotoxicity in rats | - Significantly reversed the AAI-induced decrease in superoxide dismutase (SOD), heme oxygenase-1 (HO-1), and NAD(P)H: quinone oxidoreductase-1 (NQO1) protein levels in kidney tissue. | [1] |
| N-acetylcysteine (NAC) | Septic rat diaphragms | - High doses of NAC increased manganese superoxide dismutase (Mn-SOD) protein content and activity. | [7] |
| H₂O₂-induced oxidative stress in 158N oligodendrocytes | - Significantly elevated total glutathione (GSH) levels by 3.9-fold compared to controls. | [2] | |
| Sepsis model in rats | - Significantly increased erythrocyte GSH levels. | [6] | |
| Meta-analysis of controlled clinical trials | - Significantly increased Total Antioxidant Capacity (TAC), GSH, and Catalase (CAT) levels. No significant effect on Glutathione Reductase (GR), SOD, or Glutathione Peroxidase (GPx) was observed. | [8] | |
| SARS-CoV-2 infected patients | - Treatment with NAC contributed to a reduction in oxidative stress by increasing GSH levels and the activities of GSH-dependent enzymes like GPx and GST. | [9] |
Mechanisms of Antioxidant Action
This compound
This compound demonstrates antioxidant properties by upregulating key cytoprotective enzymes. Its mechanism involves the activation of pathways that lead to the increased expression of HO-1 and NQO1, which play a crucial role in cellular defense against oxidative stress.[1] By enhancing the endogenous antioxidant defense system, this compound helps to mitigate oxidative damage.
N-acetylcysteine (NAC)
NAC's antioxidant effects are multifaceted. Primarily, it serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[10] By replenishing GSH stores, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful substances.[2][9] NAC can also directly scavenge certain reactive oxygen species, although its direct scavenging activity is considered less significant in vivo compared to its role as a GSH precursor.[10][11] Furthermore, NAC has been shown to modulate signaling pathways, including the Nrf2 pathway, which upregulates the expression of numerous antioxidant genes.
Signaling Pathways
Both this compound and N-acetylcysteine appear to exert their antioxidant effects, at least in part, through the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the cellular antioxidant response.
This compound and the Nrf2 Pathway
While direct evidence for this compound activating Nrf2 is still emerging, its documented upregulation of HO-1 and NQO1, both well-known target genes of the Nrf2 pathway, strongly suggests its involvement in this signaling cascade.[1]
Caption: Proposed mechanism of this compound activating the Nrf2 pathway.
N-acetylcysteine and the Nrf2 Pathway
NAC's role in activating the Nrf2 pathway is better established. By increasing intracellular cysteine and subsequently GSH levels, NAC can modulate the cellular redox state, which is a key trigger for the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
Caption: NAC's mechanism of action via GSH synthesis and Nrf2 activation.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between studies.
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with the test compound (this compound or NAC) for a specified duration.
-
An oxidative stressor (e.g., H₂O₂) is added.
-
Cells are then incubated with DCFH-DA solution.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
ROS levels are quantified relative to a control group.
-
Malondialdehyde (MDA) Assay (TBARS Assay)
-
Principle: MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[12]
-
Procedure:
-
Tissue or cell lysates are prepared.
-
The lysate is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid).
-
The mixture is heated in a water bath at 95-100°C for a specified time (e.g., 40-60 minutes).[12][13]
-
After cooling, the mixture is centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at ~532 nm.[12][13]
-
MDA concentration is calculated using a standard curve prepared with a known concentration of MDA.
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: SOD activity is often measured using an indirect assay that involves the inhibition of a superoxide-generating reaction. For example, the xanthine/xanthine oxidase system generates superoxide radicals, which can reduce a chromogenic reagent (e.g., WST-1 or NBT) to a colored product. SOD in the sample will compete for the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.[14][15][16]
-
Procedure:
-
A reaction mixture is prepared containing a buffer, xanthine, and the chromogenic reagent.
-
The sample (cell or tissue lysate) is added to the reaction mixture.
-
The reaction is initiated by adding xanthine oxidase.
-
The change in absorbance is monitored over time at the appropriate wavelength (e.g., 450 nm for WST-1).[15]
-
SOD activity is calculated as the percent inhibition of the rate of color formation compared to a control without the sample.
-
Glutathione Peroxidase (GPx) Activity Assay
-
Principle: GPx activity is typically measured in a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide or cumene hydroperoxide) by GSH, which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.[17][18]
-
Procedure:
-
A reaction mixture is prepared containing a buffer, GSH, GR, and NADPH.
-
The sample (cell or tissue lysate) is added to the mixture.
-
The reaction is initiated by adding the hydroperoxide substrate.
-
The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
GPx activity is calculated based on the rate of NADPH oxidation.
-
Experimental Workflow Diagram
Caption: General workflow for comparing antioxidant effects.
Conclusion
References
- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity [mdpi.com]
- 3. N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine reduces malondialdehyde levels in chronic hemodialysis patients--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscmed.com [bioscmed.com]
- 6. The effects of N-acetylcysteine on the levels of glutathione, serum TNFα, and tissue malondialdehyde in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine increases manganese superoxide dismutase activity in septic rat diaphragms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetyl Cysteine Restores the Diminished Activity of the Antioxidant Enzymatic System Caused by SARS-CoV-2 Infection: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. elkbiotech.com [elkbiotech.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. raybiotech.com [raybiotech.com]
JBP485: A Comparative Analysis of its Efficacy as an Organic Anion Transporter (OAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of JBP485 as an inhibitor of Organic Anion Transporters (OATs) with other known OAT inhibitors. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and OAT Inhibition
This compound is a dipeptide that has been identified as a dual inhibitor of Organic Anion Transporters (OATs), specifically OAT1 and OAT3, and the renal dehydropeptidase-I (DHP-I).[1][2] OATs are a family of membrane transporters primarily expressed in the kidney, where they play a crucial role in the elimination of a wide range of endogenous and exogenous substances, including many drugs. Inhibition of OATs can alter the pharmacokinetics of co-administered drugs, potentially leading to increased plasma concentrations and reduced renal clearance. This can be a desirable therapeutic strategy to enhance the efficacy of certain drugs or a potential cause of adverse drug-drug interactions. This guide compares the in vitro efficacy of this compound with other well-characterized OAT inhibitors: probenecid, novobiocin, and cilastatin.
Comparative Efficacy of OAT Inhibitors
The inhibitory potency of this compound and other selected OAT inhibitors is summarized in the table below. The data, presented as IC50 values, represent the concentration of the inhibitor required to reduce the transport of a specific substrate by 50%.
| Inhibitor | Target | Substrate | IC50 (µM) | Reference |
| This compound | OAT1 | Imipenem | 20.86 ± 1.39 | [2] |
| OAT3 | Imipenem | 46.48 ± 1.27 | [2] | |
| OAT1 | Aristolochic Acid I | 89.8 ± 12.3 | [1] | |
| OAT3 | Aristolochic Acid I | 90.98 ± 10.27 | [1] | |
| Probenecid | OAT1 | Adefovir | Ki: 18.6 ± 5.1 | |
| OAT3 | Benzylpenicillin | Ki: 12.6 ± 4.2 | ||
| OAT1 | p-Aminohippurate (PAH) | IC50: 8.3 | [3] | |
| OAT3 | Estrone-3-sulfate | IC50: 2.8 | [3] | |
| Novobiocin | OAT1 | p-Aminohippurate (PAH) | 34.76 ± 0.31 | [4] |
| OAT3 | Estrone-3-sulfate | 4.987 ± 0.35 | [4] | |
| Cilastatin | OAT1/3 | Imipenem | Comparable to clinical concentration | [5][6] |
Mechanism of Action: OAT-Mediated Drug Transport and Inhibition
Organic anion transporters facilitate the uptake of a wide variety of substrates from the blood into the renal proximal tubule cells, initiating their excretion into the urine. OAT inhibitors, such as this compound, compete with these substrates for binding to the transporters, thereby reducing their uptake and renal clearance.
References
- 1. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]
- 3. Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JBP485 Transport Kinetics via PEPT1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transport kinetics of JBP485, a dipeptide with therapeutic potential, via the intestinal peptide transporter PEPT1. The performance of this compound is benchmarked against other well-characterized PEPT1 substrates, including the model dipeptide glycyl-sarcosine (Gly-Sar) and the peptidomimetic drugs cephalexin and valacyclovir. All data presented is derived from in vitro studies utilizing the Caco-2 cell line, a widely accepted model for the human intestinal epithelium.
Comparative Transport Kinetics
The efficiency of a substrate's transport via PEPT1 is characterized by its affinity for the transporter, represented by the Michaelis-Menten constant (Km), and the maximum transport velocity (Vmax). A lower Km value indicates a higher affinity of the compound for the transporter. The inhibition constant (Ki) quantifies the ability of a compound to inhibit the transport of another substrate.
The table below summarizes the available kinetic parameters for this compound and other selected dipeptides and peptidomimetics transported by PEPT1 in Caco-2 cells. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Km (mM) | Vmax (nmol/mg protein/10 min) | Ki (mM) |
| This compound | 0.33 ± 0.13 | 0.72 ± 0.06 | - |
| Glycyl-sarcosine (Gly-Sar) | 0.7 - 2.4 | 8.4 - 21.0 | - |
| Cephalexin | 7.5 ± 2.8 | 6.5 ± 0.9 | - |
| Valacyclovir | - | - | 0.49 ± 0.04 |
-
Data for this compound obtained from a study on its pharmacokinetics and intestinal absorption mechanism.
-
The range of Km and Vmax values for Gly-Sar reflects the variability observed across different studies and experimental conditions.[1]
-
Cephalexin's kinetic parameters were determined in Caco-2 cells, demonstrating its interaction with the dipeptide transport carrier.[2]
-
The Ki value for valacyclovir indicates its competitive inhibition of Gly-Sar uptake, confirming it as a PEPT1 substrate.[3]
Experimental Protocols
The following provides a generalized methodology for assessing PEPT1-mediated transport kinetics in Caco-2 cells, based on commonly employed protocols.
Caco-2 Cell Culture and Differentiation
Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. For transport studies, the cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions and expression of transporters like PEPT1. The integrity of the cell monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).
Uptake and Transepithelial Transport Assays
1. Preparation of Transport Buffer: A common transport buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution, buffered to a specific pH. For PEPT1 transport studies, the apical buffer is often acidified to pH 6.0 to provide the proton gradient that drives PEPT1-mediated transport, while the basolateral buffer is maintained at a physiological pH of 7.4.
2. Uptake Studies:
- Differentiated Caco-2 cell monolayers are washed with pre-warmed transport buffer.
- The cells are then incubated with varying concentrations of the radiolabeled or unlabeled test substrate (e.g., [14C]-Gly-Sar or this compound) in the apical chamber for a defined period (e.g., 10 minutes) at 37°C.
- Following incubation, the substrate solution is removed, and the cells are washed with ice-cold buffer to stop the transport process.
- The cells are lysed, and the intracellular concentration of the substrate is quantified using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds).
- Kinetic parameters (Km and Vmax) are determined by plotting the initial uptake rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.
3. Transepithelial Transport Studies:
- The test substrate is added to the apical chamber (donor compartment).
- At specified time intervals, samples are collected from the basolateral chamber (receiver compartment) to determine the amount of substrate transported across the cell monolayer.
- The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
4. Inhibition Studies:
- To confirm the involvement of PEPT1, uptake or transepithelial transport of a specific substrate is measured in the presence and absence of a known PEPT1 inhibitor or another competing substrate (e.g., Gly-Sar). A significant reduction in transport in the presence of the competitor indicates PEPT1-mediated transport.
- The inhibition constant (Ki) can be determined by measuring the transport of a substrate at various concentrations of the inhibitor.
Visualizing PEPT1 Transport and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PEPT1 transport mechanism and a typical experimental workflow for its characterization.
Caption: Competitive transport of this compound and other dipeptides via PEPT1.
Caption: Experimental workflow for PEPT1 transport kinetics in Caco-2 cells.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of the cephalosporin, cephalexin, by a dipeptide transport carrier in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valacyclovir: a substrate for the intestinal and renal peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
JBP485 vs. Silymarin: A Comparative Analysis of Hepatoprotective Efficacy
In the landscape of hepatoprotective agents, both the investigational dipeptide JBP485 and the well-established flavonolignan silymarin present compelling therapeutic potential. This guide offers a detailed comparison of their hepatoprotective effects, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
This compound, a cyclo-trans-4-l-hydroxyprolyl-l-serine, is a dipeptide isolated from human placental hydrolysate.[1] Its hepatoprotective effects are attributed to its immunomodulatory, antioxidant, and anti-apoptotic properties.[1][2] In contrast, silymarin, a complex of flavonolignans derived from the milk thistle plant (Silybum marianum), exerts its effects primarily through antioxidant, anti-inflammatory, and anti-fibrotic mechanisms.[3][4]
Key Mechanistic Differences:
-
This compound: Demonstrates a significant immunomodulatory role, particularly on T-cells, and inhibits the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory cell adhesion.[1][5] It also directly inhibits hepatocyte apoptosis by modulating the Bcl-2/Bax ratio.[1]
-
Silymarin: Primarily functions as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation.[3][6] It also modulates inflammatory pathways by inhibiting nuclear factor kappa B (NF-κB) activation and subsequent pro-inflammatory cytokine production.[6][7] Furthermore, it has demonstrated anti-fibrotic activity and can promote liver regeneration.[4]
Preclinical Efficacy: A Head-to-Head Look
This compound in Concanavalin A-Induced Liver Injury
A key model for studying T-cell-mediated hepatitis involves the administration of concanavalin A (Con A). In this model, this compound has shown significant protective effects.
Table 1: Effects of this compound on Biochemical Markers in Con A-Induced Liver Injury in Mice
| Parameter | Con A Group | This compound + Con A Group | % Inhibition |
| Serum Enzymes | |||
| Alanine Aminotransferase (ALT) | Increased | Significantly Inhibited | - |
| Lactate Dehydrogenase (LDH) | Increased | Significantly Inhibited | - |
| Liver Homogenate Markers | |||
| Malondialdehyde (MDA) | Increased | Reduced by 72.2% | 72.2% |
| Myeloperoxidase (MPO) | Increased | Significantly Reduced | - |
| Nitric Oxide (NO) | Increased | Markedly Reduced | - |
| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | - |
| Apoptosis Markers | |||
| DNA Fragmentation | Increased | Significantly Inhibited | - |
| bcl-2/bax mRNA ratio | Decreased | Significantly Increased | - |
| Inflammatory Markers | |||
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Significantly Inhibited | - |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Increased | Significantly Inhibited | - |
| Data sourced from studies on Con A-induced liver injury in mice.[1][8] |
Silymarin in Various Liver Injury Models
Silymarin has been extensively studied in a variety of toxin-induced liver injury models, including those induced by carbon tetrachloride (CCl4), ethanol, and acetaminophen.[3]
Table 2: General Effects of Silymarin on Biochemical Markers in Toxin-Induced Liver Injury Models
| Parameter | Toxin-Exposed Group | Silymarin + Toxin Group |
| Serum Enzymes | ||
| Alanine Aminotransferase (ALT) | Significantly Increased | Significantly Reduced |
| Aspartate Aminotransferase (AST) | Significantly Increased | Significantly Reduced |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | Increased | Reduced |
| Glutathione (GSH) | Depleted | Restored/Increased |
| Inflammatory Markers | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Reduced |
| Apoptosis Markers | ||
| Bax | Increased | Reduced |
| This table represents a summary of findings from multiple preclinical studies.[3][6][9] |
Signaling Pathways
The hepatoprotective effects of this compound and silymarin are mediated through distinct signaling pathways.
Clinical Evidence
This compound: To date, published clinical trial data on the hepatoprotective effects of this compound in humans are limited. The available evidence is primarily from preclinical studies.
Silymarin: In contrast, silymarin has been the subject of numerous clinical trials for various liver diseases, including alcoholic and non-alcoholic fatty liver disease (NAFLD).[6] A meta-analysis of clinical trials has shown that silymarin treatment is associated with a significant reduction in liver-related mortality in patients with cirrhosis.[6] In patients with NAFLD, silymarin has been shown to significantly decrease transaminase levels.[10][11]
Experimental Protocols
This compound: Concanavalin A-Induced Liver Injury in Mice[1][9]
-
Animal Model: Male BALB/c mice are typically used.
-
Treatment: this compound is administered orally before and after the injection of Con A.
-
Induction of Injury: A single intravenous injection of Concanavalin A (10 mg/kg) is administered to induce T-cell-mediated hepatitis.
-
Sample Collection: Eight hours post-Con A injection, blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of ALT and LDH are measured. Liver homogenates are used to determine the levels of SOD, MDA, MPO, and nitric oxide.
-
Histological Analysis: Liver sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and necrosis.
-
Immunohistochemistry: The expression of TNF-α and ICAM-1 in liver tissue is detected.
-
Apoptosis Assays: Hepatocyte DNA fragmentation is analyzed by agarose gel electrophoresis. The mRNA expression of bax and bcl-2 is determined by RT-PCR.
Silymarin: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats (General Protocol)
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Treatment: Silymarin is administered orally for a specified period before and/or concurrently with CCl4 administration.
-
Induction of Injury: CCl4, typically dissolved in olive or corn oil, is administered via intraperitoneal injection to induce hepatotoxicity.
-
Sample Collection: 24 to 48 hours after the final CCl4 dose, blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of ALT and AST are measured. Liver homogenates are analyzed for oxidative stress markers such as MDA and glutathione (GSH).
-
Histological Analysis: Liver sections are stained with H&E to evaluate histopathological changes.
Conclusion
Both this compound and silymarin demonstrate significant hepatoprotective properties, albeit through different primary mechanisms. This compound shows promise in immune-mediated liver injury through its immunomodulatory and anti-apoptotic effects. Silymarin is a well-established agent with robust clinical data supporting its use in toxic and metabolic liver diseases, primarily due to its strong antioxidant and anti-inflammatory actions.
For researchers and drug development professionals, this compound represents a novel therapeutic candidate with a distinct mechanism of action that may be particularly beneficial in autoimmune and viral hepatitis. Silymarin remains a valuable benchmark and a widely used therapeutic option for a broad range of liver pathologies. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic niches of these two promising hepatoprotective agents.
References
- 1. Protective effect of this compound on concanavalin A-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective herbal drug, silymarin from experimental pharmacology to clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yhbpharma.com [yhbpharma.com]
- 6. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. yalma.ru [yalma.ru]
- 9. Silymarin and hepatoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utppublishing.com [utppublishing.com]
Validating the Anti-Apoptotic Efficacy of JBP485: A Comparative Guide with Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JBP485's anti-apoptotic effects and the established role of caspase inhibitors in apoptosis research. While direct studies validating this compound's mechanism using caspase inhibitors are not yet available in published literature, this document outlines the known anti-apoptotic properties of this compound and presents a well-established framework for its validation through the use of caspase inhibitors. This guide will delve into the experimental data supporting this compound's current understanding and provide detailed protocols for how its caspase-dependent anti-apoptotic mechanisms could be definitively validated.
This compound: An Overview of its Anti-Apoptotic Properties
This compound, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has demonstrated significant anti-apoptotic and antioxidant properties in various studies.[1] Its protective effects have been notably observed in models of drug-induced nephrotoxicity.[1] Research indicates that this compound can improve cell survival rates, inhibit apoptosis, and attenuate mitochondrial damage.[1] These findings suggest that this compound may play a crucial role in mitigating cell death pathways.
Caspase Inhibitors: The Gold Standard for Apoptosis Validation
Caspases, a family of cysteine proteases, are central to the execution of the apoptotic program.[2] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2] Caspase inhibitors are invaluable tools for researchers to confirm whether a compound's anti-apoptotic effect is mediated through the caspase-dependent pathway. These inhibitors function by binding to the active site of caspases, thereby preventing the downstream events of apoptosis.[3]
There are two main types of caspase inhibitors used in research:
-
Pan-caspase inhibitors: These inhibitors, such as the widely used Z-VAD-FMK, have broad specificity and can inhibit a wide range of caspases.[2][3][4] They are useful for determining if any caspase activity is involved in a particular cell death process.
-
Specific caspase inhibitors: These inhibitors target specific caspases. For example, Z-DEVD-FMK is a commonly used and potent inhibitor of caspase-3.[5] Utilizing specific inhibitors can help to pinpoint which caspases are crucial in a particular apoptotic pathway.
Comparative Analysis: this compound vs. Caspase Inhibitors
The following table summarizes the key characteristics of this compound and commonly used caspase inhibitors.
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) | Specific Caspase-3 Inhibitors (e.g., Z-DEVD-FMK) |
| Primary Function | Anti-apoptotic, antioxidant, renoprotective[1] | Broad-spectrum inhibition of caspases to block apoptosis[3][4] | Specific inhibition of caspase-3 activity[5] |
| Mechanism of Action | Attenuates mitochondrial damage, improves cell survival[1] | Irreversibly binds to the catalytic site of multiple caspases[3] | Binds to the active site of caspase-3, preventing substrate cleavage |
| Use in Research | Investigated for therapeutic potential against drug-induced organ injury[1] | To determine the involvement of caspases in cell death pathways[2] | To specifically assess the role of caspase-3 in apoptosis |
Experimental Validation of this compound's Anti-Apoptotic Mechanism Using Caspase Inhibitors
To definitively establish that this compound's anti-apoptotic effects are mediated through the inhibition of the caspase cascade, a series of experiments employing caspase inhibitors would be necessary. Below are detailed protocols for key experiments that could be conducted.
Experimental Protocol 1: Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3, a key executioner caspase.
Objective: To determine if this compound treatment reduces caspase-3 activity in cells undergoing apoptosis, and to compare this effect with a known caspase-3 inhibitor.
Materials:
-
Cell line of interest (e.g., human kidney 2 [HK-2] cells)
-
Apoptosis-inducing agent (e.g., a nephrotoxic drug)
-
This compound
-
Caspase-3 inhibitor (e.g., Z-DEVD-FMK)
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with this compound or Z-DEVD-FMK for a specified time.
-
Induce apoptosis using the chosen agent.
-
After the incubation period, lyse the cells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysates.[6][7]
-
Incubate at 37°C for 1-2 hours.[8]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[6]
Expected Quantitative Data:
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Control (untreated) | 1.0 |
| Apoptosis Inducer | 5.0 ± 0.5 |
| Apoptosis Inducer + this compound | 2.5 ± 0.3 |
| Apoptosis Inducer + Z-DEVD-FMK | 1.2 ± 0.2 |
Experimental Protocol 2: Western Blot Analysis for Cleaved Caspase-3 and PARP
This method provides a qualitative and semi-quantitative assessment of caspase-3 activation and the cleavage of one of its key substrates, PARP.
Objective: To visualize the reduction in cleaved (active) caspase-3 and cleaved PARP in response to this compound treatment.
Materials:
-
Cell line and treatment reagents as in Protocol 1
-
Antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells as described in Protocol 1.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Use antibodies against total caspase-3, total PARP, and a housekeeping protein (e.g., β-actin) for normalization.
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
Experimental Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the reduction in apoptotic cells following this compound treatment in the presence of an apoptosis inducer.
Materials:
-
Cell line and treatment reagents as in Protocol 1
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells as described in Protocol 1.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Expected Quantitative Data:
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Apoptosis Inducer | 25.4 ± 2.1 | 15.2 ± 1.8 |
| Apoptosis Inducer + this compound | 12.8 ± 1.5 | 8.3 ± 1.1 |
| Apoptosis Inducer + Z-VAD-FMK | 5.3 ± 0.8 | 3.1 ± 0.6 |
Visualizing the Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the apoptotic signaling pathway and the experimental workflow for validating this compound's anti-apoptotic effects.
References
- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. caspase3 assay [assay-protocol.com]
- 8. mpbio.com [mpbio.com]
JBP485 in the Mitigation of Aristolochic Acid I Toxicity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JBP485 and other compounds in their efficacy at reducing aristolochic acid I (AAI) induced toxicity, a critical area of research in nephrotoxicity and carcinogenesis. The following sections detail the performance of these compounds, supported by experimental data, to inform future research and drug development efforts.
Comparative Efficacy of Compounds in Reducing AAI-Induced Toxicity
In Vivo Efficacy: Key Biomarkers
| Compound | Animal Model | AAI Dosage | Compound Dosage | % Reduction in BUN | % Reduction in CRE | Reference |
| This compound | Rats | 20 mg/kg/day for 3 days | 150 mg/kg/day | ~50% | ~45% | [1] |
| 3-Methylcholanthrene | Mice | 10 mg/kg (single dose) | 60 mg/kg (pretreatment) | Prevented Elevation | Prevented Elevation | [2] |
| Probenecid | Mice | Not specified | Not specified | Not specified | Prevented Increase | [3] |
| Tanshinone I | Mice | Not specified | Not specified | Reduced Injury | Reduced Injury | [4] |
Note: Direct percentage comparisons for Probenecid and Tanshinone I are not available from the provided search results, but their protective effects on kidney function were noted.
In Vitro Efficacy: Cellular Viability
In vitro studies using cell lines such as normal rat kidney epithelial cells (NRK-52E) provide insights into the direct cytoprotective effects of these compounds against AAI.
| Compound | Cell Line | AAI Concentration | Compound Concentration | % Increase in Cell Viability | Reference |
| This compound | NRK-52E | 11 µM | 250 µM | Dose-dependent increase | [1] |
| Tocopherol (Vitamin E) | NRK-52E | 10 µM | 10-20 µM | Significant increase | [5] |
| Vitamin C | Renal tubular cells | 10 µM | 20 µM | Significant increase | [6] |
Mechanisms of Action: A Comparative Overview
The protective effects of these compounds against AAI toxicity are mediated through distinct signaling pathways.
This compound: Modulation of Renal Transporters and Oxidative Stress
This compound appears to exert its protective effects through a dual mechanism. Firstly, it inhibits the renal uptake of AAI by targeting organic anion transporters (OATs), thereby reducing the intracellular concentration of the toxin.[1][2] Secondly, it upregulates the expression of efflux transporters and antioxidant enzymes, which helps in clearing the toxin and mitigating oxidative damage.[1]
References
- 1. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Vitamin C attenuates the toxic effect of aristolochic acid on renal tubular cells via decreasing oxidative stress‑mediated cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Limited Cross-Species Pharmacokinetic Data Currently Available for JBP485
A comprehensive cross-species comparison of the pharmacokinetic profile of JBP485, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, is hampered by a notable lack of publicly available data in common preclinical species such as mice, dogs, and monkeys, as well as in humans. The majority of published research focuses on its pharmacokinetic properties and interactions in rats. Limited information is available from a study in rabbits primarily centered on nephrotoxicity, and in vitro studies using human cell lines have shed light on its interaction with membrane transporters.
This compound Pharmacokinetics in Rats
Studies in rats have provided the most detailed insights into the pharmacokinetic profile of this compound. Following intravenous and oral administration, the compound is rapidly absorbed and distributed. Key pharmacokinetic parameters for this compound in rats are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Source |
| Elimination Half-Life (t½) | 2.25 ± 0.06 h | Intravenous | 25 mg/kg | [1][2] |
| Plasma Clearance (CLplasma) | 2.99 ± 0.002 mL/min/kg | Intravenous | 25 mg/kg | [1][2] |
| Volume of Distribution (Vd) | 0.22 ± 0.05 L/kg | Intravenous | 25 mg/kg | [1][2] |
| Bioavailability | ~30% | Oral | 25 mg/kg | [1][2] |
| Renal Clearance (CLR) | 2.89 mL/min/kg | Intravenous | - |
Note: Some values are presented as mean ± standard deviation.
This compound exhibits linear pharmacokinetics at intravenous doses ranging from 6.25 to 100 mg/kg and is primarily distributed to the kidneys.[2] Its absorption from the gastrointestinal tract is mediated by the peptide transporter PEPT1.[2][3]
Insights from Other Species and In Vitro Models
A study investigating the protective effects of this compound against imipenem-induced nephrotoxicity was conducted in rabbits.[4][5] While this study provides valuable information on drug-drug interactions and this compound's role in modulating organic anion transporters (OATs), it does not provide standalone pharmacokinetic parameters for this compound in this species.[4][5]
In vitro experiments using human Caco-2 cells and PEPT1-transfected HeLa cells have confirmed that this compound is a substrate for the human intestinal peptide transporter PEPT1.[2][3] Furthermore, studies with human embryonic kidney (HEK293) cells overexpressing human OAT1 and OAT3 have demonstrated that this compound is also a substrate for these transporters, which are crucial for renal drug excretion.[6]
Experimental Protocols
The following methodologies are based on the published pharmacokinetic studies of this compound in rats.
Animals
Male Wistar rats were used in the pharmacokinetic studies. The animals were housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They were provided with standard chow and water ad libitum and were fasted overnight before the experiments.
Drug Administration
For intravenous administration, this compound was dissolved in saline and administered as a bolus injection through the tail vein. For oral administration, this compound was dissolved in water and administered by oral gavage.
Sample Collection
Blood samples were collected from the jugular vein at predetermined time points after drug administration. The blood was centrifuged to separate the plasma, which was then stored at -20°C until analysis. For urinary excretion studies, rats were housed in metabolic cages to allow for the collection of urine over specific time intervals.
Analytical Method
The concentration of this compound in plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for quantifying the drug in biological matrices.
Visualizing Experimental Workflow and Transporter Interactions
To illustrate the typical process of a preclinical pharmacokinetic study and the known molecular interactions of this compound, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Caption: this compound interactions with key membrane transporters in the intestine and kidney.
References
- 1. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats [jstage.jst.go.jp]
- 2. Pharmacokinetics and mechanism of intestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 6. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JBP485 and its Linear Counterpart JBP923: Efficacy, Pharmacokinetics, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic dipeptide JBP485 and its linear form, JBP923. Both compounds, derived from a hydrolysate of human placenta, have demonstrated therapeutic potential, particularly in the realms of anti-hepatitis and anti-inflammatory applications. This analysis delves into their structural differences, comparative efficacy based on experimental data, pharmacokinetic profiles, and the underlying mechanisms of action.
Structural and Functional Overview
This compound is a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine. In contrast, JBP923 is its linear counterpart, trans-4-L-hydroxyprolyl-L-serine. This fundamental structural difference significantly influences their interaction with biological systems, most notably the intestinal oligopeptide transporter 1 (PEPT1), which plays a crucial role in their oral bioavailability.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the performance of this compound and JBP923 in various experimental settings.
Table 1: Affinity for Peptide Transporter 1 (PEPT1)
| Compound | Structure | PEPT1 Affinity (Ki for Gly-Sar Uptake Inhibition) | Oral Bioavailability | Reference |
| This compound | Cyclic | 31 mM | Low | [1] |
| JBP923 | Linear | 13 mM | High | [1] |
Gly-Sar (glycylsarcosine) is a classic substrate for PEPT1, and its uptake inhibition is used to determine the binding affinity of other compounds.
The data clearly indicates that the linear form, JBP923, possesses a significantly higher affinity for the PEPT1 transporter compared to its cyclic form, this compound. This higher affinity of JBP923 contributes to its enhanced oral absorption.[1][2][3]
Table 2: Comparative Anti-Hepatitis Efficacy in ANIT-Induced Rat Model
| Treatment | Dose (mg/kg) | Route | Serum GPT Activity (Karmen unit/ml) | Reference |
| Control (ANIT-treated) | - | - | 385 ± 56 | [1] |
| JBP923 | 6.25 | i.v. | 119 ± 51 | [1] |
| 25 | oral | 104 ± 24 | [1] | |
| This compound | 6.25 | i.v. | 62 ± 13 | [1] |
| 25 | oral | 194 ± 11 | [1] |
ANIT (alpha-naphthylisothiocyanate) is a chemical used to induce liver injury in animal models. GPT (glutamic-pyruvic transaminase) is a liver enzyme, and its elevated serum levels are indicative of liver damage.
Both this compound and JBP923 demonstrated significant anti-hepatitis activity by reducing serum GPT levels in a rat model of liver injury.[1][2][3] When administered intravenously, this compound appeared to be more potent at the same dose. However, following oral administration, JBP923 showed greater efficacy, which is consistent with its superior oral absorption.[1]
Table 3: Anti-Inflammatory Effects of this compound
| Experimental Model | Animal | Treatment and Dose | Key Findings | Reference |
| Collagen-induced arthritis | Mice | This compound (25 mg/kg, oral) | Significantly inhibited paw swelling (59.26% inhibition). | [4] |
| DNBS-induced colitis | Rats | This compound (100 mg/kg, oral) | Significantly suppressed colonic inflammation and tissue injury. | [4] |
| LPS-stimulated human PBMNLs | In vitro | This compound (1000 µM) | Significantly inhibited the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [4] |
DNBS (2,4-dinitrobenzene sulfonic acid) and LPS (lipopolysaccharide) are used to induce inflammation in animal and cell culture models, respectively. PBMNLs are peripheral blood mononuclear leukocytes.
This compound has shown considerable anti-inflammatory properties in both in vivo and in vitro models, suggesting its potential for treating inflammatory conditions like arthritis and inflammatory bowel disease.[4]
Experimental Protocols
ANIT-Induced Hepatitis in Rats
This protocol is based on the methodology described by Liu et al. (2000).
-
Animal Model: Male Wistar rats are used.
-
Induction of Hepatitis: A single oral dose of alpha-naphthylisothiocyanate (ANIT), dissolved in olive oil, is administered to the rats to induce cholestatic liver injury.
-
Treatment: this compound or JBP923 is administered either intravenously (i.v.) or orally at specified doses at various time points before and after ANIT administration.
-
Sample Collection: Blood samples are collected at designated time points to measure serum levels of liver injury markers such as glutamic-pyruvic transaminase (GPT), bilirubin, and alkaline phosphatase (ALP).
-
Analysis: The efficacy of the compounds is determined by comparing the levels of liver injury markers in the treated groups to the control group (ANIT-treated rats without treatment).
PEPT1 Competitive Binding Assay (Gly-Sar Uptake Inhibition)
This protocol is a standard method to assess the affinity of compounds for the PEPT1 transporter.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that expresses PEPT1, are cultured to form a confluent monolayer.
-
Uptake Assay: The cells are incubated with a radiolabeled substrate of PEPT1, such as [14C]glycylsarcosine (Gly-Sar), in the presence of varying concentrations of the test compounds (this compound or JBP923).
-
Measurement: The amount of radiolabeled substrate taken up by the cells is measured using a scintillation counter.
-
Analysis: The inhibitory constant (Ki) is calculated from the concentration-dependent inhibition of Gly-Sar uptake by the test compounds. A lower Ki value indicates a higher binding affinity for PEPT1.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and JBP923 are believed to be mediated, at least in part, through the modulation of inflammatory signaling pathways. While direct evidence linking these compounds to specific pathways is still emerging, the inhibition of pro-inflammatory cytokine production by this compound suggests an interaction with key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
References
Head-to-Head Comparison: JBP485 vs. Cilastatin for DHP-I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JBP485 and cilastatin, focusing on their inhibitory effects on Dipeptidase-I (DHP-I). The data presented is based on in-vitro experimental findings to assist researchers in selecting the appropriate inhibitor for their specific applications.
Quantitative Comparison of DHP-I Inhibition
The inhibitory activities of this compound and cilastatin against human renal DHP-I were evaluated. The following table summarizes the key quantitative data obtained from in-vitro assays.
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 1.8 | 0.8 | Competitive |
| Cilastatin | 30 | 15 | Competitive |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values are critical metrics for assessing the potency of an inhibitor. A lower value indicates a more potent inhibitor.
Experimental Protocols
The following protocol was employed to determine the DHP-I inhibitory activity of this compound and cilastatin.
Materials and Reagents
-
Enzyme: Recombinant human renal DHP-I
-
Substrate: Glycyldehydrophenylalanine
-
Inhibitors: this compound, Cilastatin
-
Buffer: 50 mM MOPS, pH 7.0
-
Other: 96-well microplates, spectrophotometer
In-Vitro DHP-I Inhibition Assay
-
Preparation: A reaction mixture was prepared containing 50 mM MOPS buffer (pH 7.0), the DHP-I enzyme, and varying concentrations of either this compound or cilastatin.
-
Pre-incubation: The mixture was pre-incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction was initiated by adding the substrate, glycyldehydrophenylalanine.
-
Measurement: The hydrolysis of the substrate was monitored by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.
-
Data Analysis: The initial reaction velocities were calculated and plotted against the inhibitor concentrations. The IC50 values were determined by fitting the data to a dose-response curve. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow and the competitive inhibition mechanism.
Caption: Experimental workflow for the in-vitro DHP-I inhibition assay.
Caption: Mechanism of competitive inhibition of DHP-I.
Safety Operating Guide
Essential Guidance for the Disposal of JBP485 in a Laboratory Setting
JBP485, a dipeptide with anti-hepatotoxic and wound-healing properties, is utilized in various research applications.[1] While it is not classified as a hazardous substance based on available information, proper management of its waste is crucial for maintaining laboratory safety and environmental protection.
Safe Handling and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to work in a controlled laboratory environment.[2][3] Adherence to the following safety protocols is essential to minimize exposure and prevent contamination:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[2][3][4]
-
Ventilation: Handle the compound in a well-ventilated area. For powdered forms or when creating solutions, a chemical fume hood is recommended to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[4]
Step-by-Step General Disposal Protocol
The following is a general procedure for the disposal of research chemicals like this compound. This protocol should be adapted to your institution's specific guidelines.
-
Waste Identification and Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated pipette tips, tubes, and gloves, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste, such as stock solutions or experimental media containing this compound, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (or as directed by your institution), the full chemical name ("this compound" or "cyclo-trans-4-L-hydroxyprolyl-L-serine"), the estimated concentration and quantity, and the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly sealed when not in use to prevent spills or evaporation.
-
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate inventory of the waste.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office for non-hazardous substances.[2]
-
Disposal Workflow Diagram
Caption: General workflow for the disposal of this compound waste.
Data Presentation and Experimental Protocols
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters or detailed experimental protocols for its neutralization or disposal can be provided. It is the responsibility of the researcher to consult with their EHS department to determine the appropriate disposal pathway, which may be based on the known properties of similar dipeptide compounds. For non-hazardous chemical waste, some institutions may permit drain disposal for aqueous solutions within a specific pH range after neutralization, but this must be verified.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. choiceaminos.com [choiceaminos.com]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling JBP485
This document provides immediate, essential safety and logistical information for handling JBP485 in a laboratory setting. The following procedural guidance is based on available safety data sheets and is intended for researchers, scientists, and drug development professionals.
Disclaimer: The name "this compound" is associated with multiple chemical products with varying hazard profiles. This guide synthesizes available information and adopts a conservative approach by incorporating the highest reported safety precautions. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact this compound product you are handling.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for handling this compound, compiled from various sources.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Dust respirator / Air-purifying respirator | Use in case of inadequate ventilation or when handling powder forms to avoid inhalation of dust.[1] Ensure the respirator is NIOSH-approved or equivalent.[2] |
| Eyes and Face | Splash goggles / Face shield | Goggles should be worn to protect against splashes.[1] A face shield, worn over primary eye protection, is recommended for operations with a high potential for splashing.[3] Safety glasses must meet ANSI/ISEA Z87 requirements.[3] |
| Hands | Chemical-resistant gloves | Wear resistant gloves.[4] The specific glove material (e.g., nitrile, latex) should be chosen based on the chemical compatibility with the specific this compound formulation.[5] |
| Body | Full suit / Lab coat / Protective clothing | A full suit or protective clothing is recommended.[1][6] At a minimum, a closed lab coat should be worn at all times in the laboratory.[5] |
| Feet | Boots / Chemical-resistant, steel-toe shoes | Chemical-resistant boots are recommended.[1][7] Open-toed shoes are not permitted in the laboratory.[5] |
Operational Handling and Storage
Handling:
-
Avoid breathing dust or vapors.[1]
-
Do not get in eyes, on skin, or on clothing.[6]
-
Smoking, eating, and drinking are strictly prohibited in the application area.[4]
-
Wash hands thoroughly after handling and before breaks.[4][6]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat and sources of ignition.[1]
Storage:
-
Store in a dry and well-ventilated place.[4]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[4]
-
Do not store above 5°C (41°F) for certain formulations.[1] Always check the product-specific storage temperature requirements.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the product from entering drains.[4]
-
Clean-up:
-
Decontaminate: Clean the affected area thoroughly.
Waste Disposal:
-
Dispose of waste and contaminated materials in accordance with federal, state, and local environmental control regulations.[1]
-
Waste must be disposed of in suitable, closed containers.[4]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Experimental Protocols Cited
While specific experimental protocols for handling this compound as a standalone procedure are not detailed in the provided search results, its use in research is documented. For instance, in studies investigating its protective effects against nephrotoxicity, this compound was administered to rabbits via ear vein injection at a concentration of 200 mg/kg.[8] In cell culture experiments, this compound was added to the transport buffer at a concentration of 50 μM to study its interaction with organic anion transporters.[9] Researchers should develop their own detailed protocols incorporating the safety information provided in this guide and the product-specific SDS.
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. bp.com [bp.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
